Allylestrenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O/c1-3-12-21(22)14-11-19-18-9-8-15-6-4-5-7-16(15)17(18)10-13-20(19,21)2/h3,6,16-19,22H,1,4-5,7-14H2,2H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXHVCQZZJYMCF-XUDSTZEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=CCCC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022574 | |
| Record name | Allylestrenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Allylestrenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.58e-04 g/L | |
| Record name | Allylestrenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
432-60-0 | |
| Record name | Allylestrenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylestrenol [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylestrenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | allylestrenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allylestrenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylestrenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLESTRENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47VB5DZ8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allylestrenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
80 °C | |
| Record name | Allylestrenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allylestrenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of Allylestrenol from Estr-4-ene-3,17-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Allylestrenol, a synthetic progestogen, starting from the readily available estr-4-ene-3,17-dione. The described five-step synthesis is an efficient route that involves selective protection and deprotection of keto groups, a Birch reduction, and a final Grignard reaction to introduce the key allyl functionality. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visualization of the synthetic pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound from estr-4-ene-3,17-dione, as derived from patent literature.[1]
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | 3-Keto Dithioketal Protection | Estr-4-ene-3,17-dione | Ethanedithiol, Boron trifluoride etherate | 17-Keto-estr-4-en-3-one-3-dithioketal | 99% |
| 2 | 17-Keto Ketal Protection | 17-Keto-estr-4-en-3-one-3-dithioketal | Ethylene glycol, p-Toluenesulfonic acid | Estr-4-en-3-one-3-dithioketal-17-ketal | 97% |
| 3 | Birch Reduction | Estr-4-en-3-one-3-dithioketal-17-ketal | Lithium, Liquid ammonia | Estr-4-en-17-one-17-ketal | 88% |
| 4 | 17-Ketal Deprotection | Estr-4-en-17-one-17-ketal | Hydrochloric acid | Estr-4-en-17-one | 95% |
| 5 | Grignard Reaction | Estr-4-en-17-one | Allylmagnesium chloride | This compound | Not explicitly stated for the final step, but the overall process is described as high-yield. |
Experimental Protocols
The following are detailed experimental methodologies for the five key steps in the synthesis of this compound.
Step 1: Dithioketal Protection of the 3-Keto Group
This step selectively protects the more reactive 3-keto group of estr-4-ene-3,17-dione.
-
Materials: Estr-4-ene-3,17-dione, ethanedithiol, boron trifluoride etherate, methanol, glacial acetic acid, sodium bicarbonate solution.
-
Procedure:
-
Dissolve estr-4-ene-3,17-dione in a mixed solvent of methanol and glacial acetic acid (1:1 ratio).
-
Add ethanedithiol to the solution.
-
Cool the mixture to a temperature between -5°C and 10°C.
-
Slowly add boron trifluoride etherate as a catalyst. The weight ratio of estr-4-ene-3,17-dione to boron trifluoride etherate should be between 1:0.3 and 1:0.5.
-
Stir the reaction mixture at this temperature for 2 to 4 hours.
-
After the reaction is complete, neutralize the mixture with a sodium bicarbonate solution.
-
Precipitate the product by adding water.
-
Filter the solid, wash with water until neutral, and then recrystallize to obtain the purified 17-keto-estr-4-en-3-one-3-dithioketal.[1]
-
Step 2: Ketal Protection of the 17-Keto Group
The remaining 17-keto group is protected as a ketal in this step.
-
Materials: 17-Keto-estr-4-en-3-one-3-dithioketal, ethylene glycol, p-toluenesulfonic acid, triethyl orthoformate, dichloromethane, alkaline solution.
-
Procedure:
-
Dissolve the compound from Step 1 in a mixture of triethyl orthoformate and dichloromethane.
-
Add ethylene glycol and p-toluenesulfonic acid (catalyst). The weight ratio of the starting material to ethylene glycol is between 1:3 and 1:5.
-
Heat the reaction mixture to a temperature of 35°C to 40°C and stir for 4 to 8 hours.
-
After completion, cool the reaction mixture and neutralize it with an alkaline solution at 0-5°C.
-
Add water to precipitate the product.
-
Filter the solid, wash the filter cake until neutral, recrystallize, and dry to yield estr-4-en-3-one-3-dithioketal-17-ketal.[1]
-
Step 3: Birch Reduction for Removal of the 3-Dithioketal Group
This step utilizes a Birch reduction to selectively remove the 3-dithioketal protecting group.
-
Materials: Estr-4-en-3-one-3-dithioketal-17-ketal, liquid ammonia, lithium metal, tetrahydrofuran (THF), anhydrous ethanol, 10% sodium hydroxide solution.
-
Procedure:
-
In a reaction vessel, add liquid ammonia and cool to between -45°C and -50°C.
-
Add metallic lithium in portions over 10 minutes and stir for 40 minutes.
-
Prepare a solution of the compound from Step 2 in THF and add it dropwise to the reaction mixture over approximately 30 minutes, maintaining the temperature between -40°C and -50°C.
-
Continue the reaction for 2 hours at this temperature.
-
Slowly add anhydrous ethanol dropwise over 30-40 minutes to quench the reaction.
-
Stir for an additional 30 minutes.
-
Remove the ammonia by placing the reaction vessel in a water bath at 40-50°C, followed by vacuum.
-
To the viscous residue, add a 10% sodium hydroxide solution and stir for 20 minutes.
-
Pour the mixture into ice water with stirring and allow it to stand for 4 hours.
-
Filter the precipitate and wash with water until neutral to obtain estr-4-en-17-one-17-ketal.[1]
-
Step 4: Hydrolysis for 17-Position Deprotection
The ketal protecting group at the 17-position is removed by acid hydrolysis.
-
Materials: Estr-4-en-17-one-17-ketal, concentrated hydrochloric acid, water.
-
Procedure:
Step 5: Grignard Reaction to Introduce the Allyl Group
The final step involves a Grignard reaction to introduce the allyl group at the 17-position, forming this compound.
-
Materials: Estr-4-en-17-one, magnesium turnings, allyl chloride, tetrahydrofuran (THF), iodine (as initiator), saturated ammonium chloride solution, dichloromethane.
-
Procedure:
-
In a dry reaction flask, place magnesium turnings and a small crystal of iodine in THF.
-
Slowly add allyl chloride to initiate the formation of the Grignard reagent (allylmagnesium chloride). Maintain the reaction until the magnesium has been consumed.
-
Cool the Grignard reagent to approximately 0°C.
-
Dissolve the estr-4-en-17-one from Step 4 in THF and add it dropwise to the Grignard reagent over about 30 minutes.
-
Allow the reaction to warm to 25°C and stir for 4 hours.
-
Quench the reaction by adding a saturated ammonium chloride solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product to obtain pure this compound.[1]
-
Visualizations
Synthesis Workflow
The following diagram illustrates the five-step synthesis of this compound from Estr-4-ene-3,17-dione.
Caption: The five-step synthetic pathway from estr-4-ene-3,17-dione to this compound.
Signaling Pathway of this compound
This compound, as a progestogen, exerts its biological effects through a signaling pathway that supports pregnancy. It mimics the action of natural progesterone.
References
Progestogenic and Anti-androgenic Activity of Allylestrenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylestrenol, a synthetic progestogen derived from 19-nortestosterone, exhibits a unique pharmacological profile characterized by potent progestogenic activity with a notable absence of androgenic effects.[1][2][3] This document provides an in-depth examination of the progestogenic and anti-androgenic properties of this compound and its primary active metabolite, 17α-allyl-19-nortestosterone (3-ketothis compound). It details the molecular mechanisms, presents quantitative data from receptor binding and functional assays, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows. This compound functions as a prodrug, with its metabolite demonstrating significant affinity for the progesterone receptor and weak affinity for the androgen receptor, underpinning its clinical efficacy and safety profile.[1]
Progestogenic Activity
This compound's primary therapeutic effects are mediated through its potent progestogenic activity. It is considered a pure progestogen, similar in its physiological effects to natural progesterone.[1]
Mechanism of Action
Upon oral administration, this compound is metabolized to its active form, 3-ketothis compound.[1] This metabolite acts as an agonist for the progesterone receptor (PR).[1][4][5] The binding of 3-ketothis compound to the PR induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates gene transcription, resulting in the physiological effects of progesterone, which include:
-
Endometrial Transformation: It transforms a proliferative endometrium into a secretory one, which is essential for the implantation of an embryo.[5]
-
Pregnancy Maintenance: It is crucial for maintaining pregnancy by suppressing uterine contractions (myometrial relaxation) and promoting placental function.[4][6] this compound has been shown to enhance the endocrine function of the placental trophoblast, increasing the secretion of human chorionic gonadotropin (hCG) and endogenous progesterone.[7][8]
-
Antigonadotropic Effects: Like other progestogens, it can suppress the hypothalamic-pituitary-gonadal (HPG) axis, slowing the release of gonadotropin-releasing hormone (GnRH) and blunting the luteinizing hormone (LH) surge, thereby inhibiting ovulation.[1][9]
Progestogenic Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GESTATIONAL EFFECT OF this compound [jstage.jst.go.jp]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Effects of this compound on hormone levels and delivery outcomes in threatened abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound combined with ritodrine in treating preterm labour with preeclampsia and associated risk factors for pregnancy outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C21H32O | CID 235905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Allylestrenol's Affinity for Progesterone Receptor Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinity of allylestrenol, a synthetic progestogen, for the progesterone receptor (PR) isoforms, PR-A and PR-B. This compound, a prodrug, is metabolized to its active form, 3-keto-allylestrenol, which then interacts with progesterone receptors to elicit a physiological response. This document summarizes the available quantitative data on binding affinities, details the experimental methodologies used for these assessments, and visualizes the associated signaling pathways. The information presented is intended to support further research and drug development efforts in the field of steroid hormone pharmacology.
Introduction
This compound is a synthetic progestin belonging to the 19-nortestosterone derivative family.[1] It is recognized for its progestogenic effects, which are primarily mediated through its active metabolite, 3-keto-allylestrenol.[2] This active compound mimics the action of endogenous progesterone by binding to and activating progesterone receptors (PRs).[3][4] Progesterone receptors exist as two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.[5] PR-B generally functions as a transcriptional activator of progesterone-responsive genes, while PR-A can act as a transcriptional inhibitor of PR-B and other steroid hormone receptors.[3] The differential expression and activity of these isoforms play a crucial role in mediating the diverse effects of progesterone and synthetic progestins in various target tissues.
Understanding the binding affinity of this compound's active metabolite for these specific isoforms is critical for elucidating its mechanism of action and predicting its clinical efficacy and potential side effects. This guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound with PR-A and PR-B.
Binding Affinity of 3-Keto-Allylestrenol for Progesterone Receptors
A key study conducted by Bergink et al. (1985) investigated the binding of 3-keto-allylestrenol to the transformed progesterone receptor in intact MCF-7 human breast cancer cells.[4] The findings from this study are summarized in the table below.
Table 1: Relative Binding Affinity of 3-Keto-Allylestrenol for the Progesterone Receptor in MCF-7 Cells [4]
| Compound | Relative Binding Affinity (%)* |
| Progesterone | 100 |
| 3-Keto-Allylestrenol | ~200 |
| Medroxyprogesterone Acetate | ~400-600 |
| Norethisterone | ~400-600 |
| Cyproterone Acetate | ~100 |
*Relative binding affinity is expressed as a percentage relative to progesterone (set at 100%). The affinity of 3-keto-allylestrenol was reported to be approximately twice that of progesterone and cyproterone acetate, and two to three times less than that of medroxyprogesterone acetate and norethisterone.[4]
For a broader context on how 19-nortestosterone derivatives can interact with progesterone receptor isoforms, the following table presents data from a molecular modeling study that calculated the binding affinities of various steroids, including the 19-nortestosterone derivative norethindrone, for hPR-A and hPR-B monomers. It is important to note that these are in silico estimations and not experimental binding assay results for this compound.
Table 2: Comparative Molecular Docking Affinities of Steroids for hPR-A and hPR-B Monomers [6][7]
| Ligand | Binding Affinity for hPR-A (kcal/mol) | Binding Affinity for hPR-B (kcal/mol) |
| Progesterone | -10.03 | -2.05e+6 |
| Norethindrone | -7.83 | -5.57 |
| Norgestrel | -7.14 | -4.75 |
| Estradiol | -9.11 | -3.64e+6 |
| Estrone | -8.93 | -3.19e+6 |
| Testosterone | -8.73 | -5.86 |
This data is from a comparative molecular modeling study and is provided for contextual comparison. It does not represent experimental data for this compound.[6][7] The study suggested that, in general, ligands exhibited a higher binding affinity for hPR-A than for hPR-B.[6][7]
Progesterone Receptor Signaling Pathways
Upon binding of an agonist like 3-keto-allylestrenol, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. The two isoforms, PR-A and PR-B, can mediate different downstream signaling events.
General Progesterone Receptor Signaling
The following diagram illustrates the general mechanism of progesterone receptor activation and its subsequent effects on gene transcription.
Caption: General signaling pathway of this compound upon binding to Progesterone Receptors.
Differential Signaling of PR-A and PR-B
The distinct functional roles of PR-A and PR-B lead to differential gene regulation and cellular responses. PR-B is a strong transcriptional activator, while PR-A can inhibit the activity of PR-B and other steroid receptors. This differential activity is a key determinant of the overall cellular response to progestins.
References
- 1. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: The A and B isoforms of the human progesterone receptor operate through distinct signaling pathways within target cells. [scholars.duke.edu]
- 4. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 6. Affinity of estrogens for human progesterone receptor A and B monomers and risk of breast cancer: a comparative molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity of estrogens for human progesterone receptor A and B monomers and risk of breast cancer: a comparative molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro characterization of Allylestrenol's hormonal activity
An In-Depth Technical Guide to the In Vitro Characterization of Allylestrenol's Hormonal Activity
Introduction
This compound is a synthetic progestogen of the 19-nortestosterone series, structurally related to progesterone.[1][2] Unlike many other 19-nortestosterone derivatives, this compound is recognized for being a pure progestogen, reportedly devoid of significant androgenic, estrogenic, or glucocorticoid activities.[3][4] It functions as a prodrug, being metabolized in the body to its active form, 17α-allyl-19-nortestosterone (3-ketothis compound), which is responsible for its biological effects.[3] This guide provides a comprehensive overview of the in vitro methods used to characterize the hormonal activity of this compound and its active metabolite, presenting key quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Progestogenic Activity: Interaction with the Progesterone Receptor (PR)
The primary mechanism of action for this compound is agonism at the progesterone receptor (PR).[3] Its active metabolite, 3-ketothis compound, binds to and activates the PR, mimicking the effects of natural progesterone.[1][5] This interaction is critical for its therapeutic applications, which have historically included the management of threatened miscarriage and premature labor.[1][6]
Receptor Binding Affinity
The binding affinity of this compound and its active metabolite for the progesterone receptor has been quantified relative to other progestogens. It is important to note that this compound itself has very low affinity for the PR, while its 3-keto metabolite is the potent, active compound.[3]
Table 1: Relative Binding Affinity for the Progesterone Receptor (PR)
| Compound | Relative Binding Affinity (RBA) vs. Progesterone | Relative Binding Affinity (RBA) vs. ORG-2058 | Cell Line / Preparation | Reference |
|---|---|---|---|---|
| This compound | <2% | <0.2% | Not Specified | [3] |
| 3-Ketothis compound | 186% | 24% | Not Specified | [3] |
| 3-Ketothis compound | ~200% (vs. Progesterone) | ~33-50% (vs. Medroxyprogesterone Acetate & Norethisterone) | Intact MCF-7 Cells |[4] |
Note: RBA values are compiled from different sources and methodologies, which can account for variations. ORG-2058 is a high-affinity synthetic progestin often used as a reference compound.
Progesterone Receptor Signaling Pathway
Upon entering the target cell, the active metabolite of this compound binds to the progesterone receptor, initiating a conformational change. This complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.
Characterization of Off-Target Hormonal Activities
A key feature of this compound is its high specificity for the progesterone receptor, with minimal interaction with other steroid hormone receptors.
Androgenic and Glucocorticoid Activity
In vitro studies confirm that this compound and its active metabolite have very weak binding affinity for the androgen receptor (AR) and glucocorticoid receptor (GR), which aligns with its lack of androgenic side effects observed in clinical use.[4][7]
Table 2: Relative Binding Affinity for Androgen (AR) and Glucocorticoid (GR) Receptors
| Compound | Receptor | Relative Binding Affinity (RBA) | Cell Line / Preparation | Reference |
|---|---|---|---|---|
| 3-Ketothis compound | AR | 4.5% (vs. Testosterone) | Not Specified | [3] |
| 3-Ketothis compound | AR | Weak affinity, lower than norethisterone | Intact MCF-7 Cells (37°C) | [4] |
| 3-Ketothis compound | GR | 9.8% (vs. Dexamethasone) | Not Specified | [3] |
| This compound | GR | No activity reported | General finding |[7] |
Estrogenic Activity and SHBG Binding
This compound is also reported to be free from estrogenic activity.[7] It and its metabolite bind weakly to Sex Hormone-Binding Globulin (SHBG), a carrier protein for sex steroids in the blood.[7] This low affinity for SHBG suggests that this compound is unlikely to cause androgenic effects by displacing endogenous androgens like testosterone from SHBG.[7]
Table 3: Binding Affinity for Estrogen Receptor (ER) and SHBG
| Compound | Receptor/Protein | Relative Binding Affinity (RBA) | Cell Line / Preparation | Reference |
|---|---|---|---|---|
| 3-Ketothis compound | ER | <0.2% (vs. Estradiol) | Not Specified | [3] |
| This compound | SHBG | Very Low | Human SHBG | [7] |
| 3-Ketothis compound | SHBG | 2.8% (vs. Testosterone) | Human SHBG |[3] |
Experimental Methodologies
The characterization of this compound's hormonal activity relies on established in vitro assays. The following are representative protocols for the key experiments.
Competitive Receptor Binding Assay Protocol
This assay measures the ability of a test compound (e.g., 3-ketothis compound) to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the relative binding affinity (RBA) of a test compound for a steroid hormone receptor.
Materials:
-
Cell Line: MCF-7 human breast cancer cells (express PR, AR, ER).[4]
-
Receptor Source: Whole cells or cytosol extract from the chosen cell line.
-
Radiolabeled Ligand: A high-affinity, receptor-specific radioligand (e.g., [³H]ORG-2058 for PR, [³H]R1881 for AR).
-
Test Compound: this compound or 3-ketothis compound, dissolved in a suitable solvent (e.g., DMSO).
-
Buffers: Assay-specific binding buffers.
-
Instrumentation: Scintillation counter.
Procedure:
-
Preparation: Culture MCF-7 cells to appropriate confluency. For cytosol preparations, homogenize cells and centrifuge to isolate the cytosolic fraction. For whole-cell assays, harvest intact cells.
-
Incubation: In assay tubes, combine the receptor source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (or a reference compound).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C for cytosol or 37°C for intact cells) to allow binding to reach equilibrium.[4]
-
Separation: Separate receptor-bound radioligand from unbound radioligand. This is often achieved using methods like dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The RBA is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
Reporter Gene Transactivation Assay Protocol
This assay measures the functional consequence of receptor binding—the activation of gene transcription.
Objective: To determine if a test compound acts as an agonist or antagonist for a specific hormone receptor.
Materials:
-
Cell Line: A suitable host cell line (e.g., HeLa, HEK293) that does not endogenously express the receptor of interest.
-
Expression Vector: A plasmid containing the cDNA for the full-length human receptor (e.g., hPR-B).
-
Reporter Vector: A plasmid containing a hormone response element (e.g., PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection Reagent: A method to introduce the plasmids into the cells (e.g., lipofection).
-
Test Compound: this compound or its metabolite.
-
Instrumentation: Luminometer or spectrophotometer.
Procedure:
-
Transfection: Co-transfect the host cells with the receptor expression vector and the reporter vector.
-
Treatment: After allowing time for gene expression, treat the transfected cells with various concentrations of the test compound. Include positive (known agonist) and negative (vehicle) controls.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (luminescence).
-
Data Analysis: Normalize the reporter activity to a measure of cell viability or transfection efficiency. Plot the response against the log of the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
Conclusion
The in vitro characterization of this compound demonstrates that it is a prodrug, with its activity mediated by its 3-keto metabolite. This active compound is a potent agonist of the progesterone receptor. Crucially, it exhibits high selectivity, with weak or negligible binding to androgen, estrogen, and glucocorticoid receptors, as well as to SHBG. These findings, derived from receptor binding and transactivation assays, provide the molecular basis for this compound's clinical profile as a pure progestogen, largely free from the off-target hormonal side effects associated with other synthetic progestins.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C21H32O | CID 235905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scholarstor-jaypee.s3.ap-south-1.amazonaws.com [scholarstor-jaypee.s3.ap-south-1.amazonaws.com]
Navigating the Preclinical Landscape of Allylestrenol: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylestrenol, a synthetic progestogen, has been utilized in certain regions for the management of threatened miscarriage and premature labor. Understanding its pharmacokinetic and metabolic profile in preclinical models is paramount for elucidating its mechanism of action and ensuring its safety and efficacy. This technical guide synthesizes the available, albeit limited, scientific literature on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species. While comprehensive quantitative data remains scarce, this document provides an overview of its expected metabolic pathways, general methodologies for its analysis, and a conceptual framework of its mechanism of action.
Introduction
This compound is a synthetic steroid that acts as an agonist of the progesterone and estrogen receptors[1][2]. It is structurally related to progesterone and is used in some countries to support pregnancy[1][2][3][4]. The therapeutic efficacy and safety of any pharmaceutical agent are intrinsically linked to its pharmacokinetic and metabolic fate. This guide aims to provide a comprehensive overview of the current understanding of this compound's ADME properties in preclinical models, highlighting key metabolic transformations and outlining standard experimental protocols relevant to its study.
Pharmacokinetics
Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Reference |
| Tmax (h) | 1.9 ± 0.5 | [5] |
| Cmax (ng/mL) | 13.63 ± 4.05 | [5] |
| t1/2 (h) | 9.46 ± 2.88 | [5] |
| AUC0-36h (ng·h/mL) | 46.88 ± 17.48 | [5] |
Note: Data is from a single human study and may not be directly extrapolated to preclinical models. However, it serves as a valuable reference for expected pharmacokinetic behavior.
Absorption
This compound is administered orally, and its absorption is expected to occur in the gastrointestinal tract. The micronization of this compound particles may enhance its dissolution rate and, consequently, its oral bioavailability[6].
Distribution
As a lipophilic steroid hormone, this compound is expected to be widely distributed throughout the body and bind to plasma proteins. Its active metabolite, 3-keto-allylestrenol, has been shown to have a low affinity for sex hormone-binding globulin (SHBG)[7].
Metabolism
This compound is believed to be a prodrug that is converted to its active metabolite, 17α-allyl-19-nortestosterone (3-ketothis compound)[4][7]. The metabolism is thought to occur primarily in the liver and likely involves cytochrome P450 enzymes, specifically CYP3A4[4]. The main metabolic pathways are expected to be reduction, hydroxylation, and conjugation[4]. In rats, prenatal exposure to this compound has been shown to induce the activity of the hepatic microsomal enzyme system, which includes cytochrome P450 enzymes[2].
Excretion
The excretion of this compound and its metabolites is anticipated to occur via both renal and fecal routes. The metabolites are likely excreted as conjugates, such as glucuronides and sulfates[1].
Experimental Protocols
While specific, detailed experimental protocols for preclinical ADME studies of this compound are not published, this section outlines general methodologies that would be employed for such investigations.
Animal Models
Preclinical pharmacokinetic and metabolism studies are typically conducted in rodent (e.g., rats) and non-rodent (e.g., dogs, monkeys) species to assess inter-species differences.
Drug Administration and Sample Collection
For oral pharmacokinetic studies, this compound would be administered via oral gavage. Blood samples would be collected at predetermined time points from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Urine and feces would be collected over specified intervals using metabolic cages to determine excretion routes and mass balance.
Bioanalytical Method
The quantification of this compound and its metabolites in biological matrices (plasma, urine, feces) would typically be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Table 2: General Parameters for a Preclinical LC-MS/MS Bioanalytical Method
| Parameter | Description |
| Instrumentation | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from the biological matrix. |
| Chromatographic Separation | A C18 or similar reversed-phase column with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase (e.g., water with formic acid or ammonium formate). |
| Mass Spectrometric Detection | Multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent drug and its metabolites. |
| Validation | The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. |
In Vitro Metabolism Studies
To investigate the metabolic pathways and enzyme kinetics, in vitro studies using liver microsomes or hepatocytes from different preclinical species would be conducted. These studies help in identifying the enzymes responsible for metabolism and potential drug-drug interactions.
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through its agonistic activity on progesterone receptors[3][4][8]. Its mechanism of action in supporting pregnancy is considered multimodal, involving direct effects on the uterus and indirect effects through the stimulation of placental hormone production[9].
One of the proposed mechanisms involves the stimulation of placental endocrine function. This compound may enhance the production of human chorionic gonadotropin (hCG) and progesterone by the placenta, which are crucial for maintaining a healthy pregnancy[1]. It has also been suggested to stimulate the activity of placental 3β-hydroxysteroid dehydrogenase, an enzyme involved in progesterone synthesis[10].
Conclusion
The preclinical pharmacokinetic and metabolic profile of this compound is not extensively documented in publicly available literature. This guide provides a synthesis of the existing information, suggesting that this compound is a prodrug metabolized in the liver to an active form. Its mechanism of action is linked to its progestogenic activity and its ability to modulate placental hormone production. Further dedicated preclinical ADME studies are warranted to fully characterize the pharmacokinetic and metabolic properties of this compound, which would provide a more robust foundation for its clinical use and the development of similar therapeutic agents. Researchers are encouraged to employ validated bioanalytical methods, such as LC-MS/MS, and a combination of in vivo and in vitro models to generate comprehensive data.
References
- 1. Effects of this compound on hormone levels and delivery outcomes in threatened abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound exposure during pregnancy on the activity of microsomal enzyme system (PSMO) of rat in the F1 and F2 generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. scholarstor-jaypee.s3.ap-south-1.amazonaws.com [scholarstor-jaypee.s3.ap-south-1.amazonaws.com]
- 10. Human placental delta 5-3 beta-hydroxysteroid dehydrogenase, delta 4,5 isomerase: in vitro effect of dehydroepiandrosterone and allyestrenol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of a Pregnancy-Sustaining Progestogen: A Technical Guide to the Discovery and Development of Allylestrenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylestrenol, a synthetic progestogen, has carved a niche in obstetric medicine for its role in supporting pregnancies at risk. This technical guide provides a comprehensive overview of the discovery and development of this compound, from its initial chemical synthesis to its clinical applications. It delves into the detailed methodologies of key experiments, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows. This document serves as a core resource for researchers, scientists, and professionals in drug development seeking an in-depth understanding of this compound's journey from laboratory to clinic.
Introduction
This compound, chemically known as (17β)-17-(2-propenyl)estr-4-en-17-ol, is an orally active progestogen belonging to the 19-nortestosterone series of steroids.[1] It was first introduced in the 1960s as a therapeutic agent for the prevention of recurrent miscarriage and premature labor.[2] Unlike many other synthetic progestins, this compound is noted for its favorable safety profile, particularly its lack of androgenic, estrogenic, or glucocorticoid activity, making it a valuable option in pregnancy-related complications.[3] This guide will explore the pivotal stages of its development, providing a technical deep-dive into its synthesis, mechanism of action, and the preclinical and clinical evidence that underpins its use.
Chemical Synthesis
The synthesis of this compound has been a subject of refinement to achieve higher yields and purity for industrial-scale production. A widely adopted method utilizes estr-4-ene-3,17-dione as the starting material, involving a five-step reaction process.[4]
Synthesis Workflow
The synthesis of this compound from estr-4-ene-3,17-dione is a multi-step process designed for high yield and purity.[4] The general workflow involves protection of the keto groups, a reduction reaction, deprotection, and finally, the introduction of the allyl group.
Experimental Protocol for Synthesis
The following protocol is a detailed description of the five-step synthesis of this compound from estr-4-ene-3,17-dione, as adapted from patent literature.[4]
Step 1: 3-Keto Dithioketal Protection
-
Reactants: Estr-4-ene-3,17-dione, ethanedithiol, boron trifluoride diethyl etherate (BF3·OEt2), glacial acetic acid.
-
Procedure:
-
In a reaction vessel, dissolve estr-4-ene-3,17-dione in glacial acetic acid.
-
Add ethanedithiol to the solution.
-
Cool the mixture to -5 to 10°C.
-
Slowly add BF3·OEt2 as a catalyst. The weight ratio of estr-4-ene-3,17-dione to BF3·OEt2 should be between 1:0.3 and 1:0.5.[5]
-
Maintain the reaction temperature for 2-4 hours.
-
After the reaction is complete, neutralize the solution with an alkaline solution (e.g., sodium bicarbonate solution).
-
Precipitate the product by adding water.
-
Filter the precipitate, wash with water until neutral, and recrystallize to obtain the 3-dithioketal protected compound.
-
Step 2: 17-Keto Ketal Protection
-
Reactants: The product from Step 1, ethylene glycol, triethyl orthoformate, p-toluenesulfonic acid.
-
Procedure:
-
Suspend the 3-dithioketal protected compound in ethylene glycol and triethyl orthoformate.
-
Add p-toluenesulfonic acid as a catalyst.
-
Heat the mixture to 35-40°C and stir for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with an alkaline solution.
-
Isolate the product by filtration, wash, and dry.
-
Step 3: Birch Reduction
-
Reactants: The product from Step 2, metal lithium, liquid ammonia, absolute ethanol, tetrahydrofuran (THF).
-
Procedure:
-
In a reaction vessel cooled to -40 to -50°C, add liquid ammonia.
-
Add small pieces of metal lithium. The weight ratio of the compound from Step 2 to lithium is 1:0.1 to 1:0.2.[5]
-
Dissolve the compound from Step 2 in THF and add it dropwise to the lithium-ammonia solution.
-
Stir the reaction mixture for 1.5-2 hours.
-
Slowly add absolute ethanol to quench the reaction.
-
Evaporate the ammonia and add an alkaline solution for workup.
-
Filter the product, wash with water until neutral, and recrystallize.
-
Step 4: 17-Position Deprotection (Hydrolysis)
-
Reactants: The product from Step 3, an acidic solution (e.g., dilute hydrochloric acid).
-
Procedure:
-
Suspend the product from Step 3 in a suitable solvent.
-
Add the acidic solution and stir at a controlled temperature until the ketal group at the 17-position is hydrolyzed (monitored by TLC).
-
Neutralize the reaction mixture.
-
Extract the product with an organic solvent, wash the organic layer, and dry.
-
Remove the solvent under reduced pressure to obtain the deprotected compound.
-
Step 5: Grignard Reaction
-
Reactants: The product from Step 4, allylmagnesium chloride (Grignard reagent), THF.
-
Procedure:
-
Dissolve the deprotected compound in anhydrous THF.
-
Slowly add this solution dropwise to a solution of allylmagnesium chloride in THF at 0-5°C.
-
Allow the reaction to proceed for 3-5 hours at this temperature.
-
Quench the reaction by adding a saturated ammonium chloride solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and recrystallize the crude product to obtain pure this compound.
-
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism, primarily acting as a progesterone receptor agonist.[6][7] Its unique structure, however, imparts additional beneficial actions, including trophoblastic, placentotrophic, and β2-adrenergic effects, which contribute to its efficacy in maintaining pregnancy.[8]
Signaling Pathway
This compound's primary mechanism involves binding to and activating the progesterone receptor (PR). This interaction initiates a signaling cascade that ultimately leads to the physiological effects necessary for maintaining pregnancy. Additionally, its β2-adrenergic activity contributes to uterine quiescence.
References
- 1. Current Strategies of Modeling Human Trophoblast Using Human Pluripotent Stem Cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. A novel three-dimensional in vitro system to study trophoblast-endothelium cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102225960B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Use of oral this compound in women with recurrent spontaneous abortion: A retrospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of this compound for clinical pregnancies in patients treated with assisted reproductive techniques: a retrospective, propensity score matched, observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Effects of Allylestrenol on Uterine Smooth Muscle Contractility: A Technical Guide
Issued: November 10, 2025
Abstract
This technical guide provides an in-depth analysis of the mechanisms and effects of allylestrenol, a synthetic progestogen, on uterine smooth muscle contractility. This compound is utilized clinically to prevent threatened preterm labor and manage recurrent miscarriages by promoting uterine quiescence.[1][2] Its primary mechanism is a multimodal action involving direct progestogenic effects and stimulation of β2-adrenergic receptors, which collectively lead to the relaxation of the myometrium.[3] This document consolidates available data on its signaling pathways, outlines the standard experimental protocols for assessing its effects, and summarizes clinical findings. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Mechanisms of Action on Uterine Smooth Muscle
This compound exerts its uterine-relaxing effects through two primary, synergistic signaling pathways: agonism at the progesterone receptor and stimulation of the β2-adrenergic receptor.
Progestogenic Activity
This compound itself is considered a prodrug, with its major activity mediated through its metabolite, 3-ketothis compound.[1] This active metabolite functions as an agonist of the progesterone receptor (PR).[4][5] The activation of PR in myometrial cells initiates a signaling cascade that is crucial for maintaining uterine quiescence during pregnancy.[5] This includes modulating gene expression to decrease the sensitivity of the uterine muscle to contractile stimuli like oxytocin and prostaglandins.[2][4] this compound is reported to be a pure progestogen, devoid of the androgenic or estrogenic side effects associated with many other 19-nortestosterone derivatives.[1]
β2-Adrenergic Stimulation
A distinct and critical component of this compound's action is the stimulation of myometrial β2-adrenergic receptors.[2] This mechanism is responsible for a more rapid onset of uterine relaxation.[2] Activation of these G-protein coupled receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). With MLCK inhibited, the phosphorylation of myosin is reduced, preventing the cross-bridge cycling required for muscle contraction and thereby promoting smooth muscle relaxation.
Experimental Assessment of Uterine Contractility
Standard Experimental Protocol: In Vitro Myometrial Strip Assay
The gold standard for assessing the direct effect of pharmacological agents on uterine contractility is the in vitro organ bath assay using isolated myometrial strips.[6][7] This methodology allows for the precise measurement of changes in contraction amplitude, frequency, and duration in a controlled environment.
Methodology:
-
Tissue Acquisition: Myometrial biopsies are obtained from consenting patients undergoing Cesarean section, typically from the upper border of the uterine incision.[6][8]
-
Strip Preparation: The tissue is immediately placed in a physiological saline solution (e.g., Krebs solution). Fine, longitudinal strips of myometrium (approx. 2 mm wide x 6-10 mm long) are carefully dissected.[6][9]
-
Mounting: Each strip is mounted vertically or horizontally in a temperature-controlled (37°C) organ bath chamber (10-20 mL) containing the physiological solution, which is continuously aerated with 95% O2 / 5% CO2.[6][9] One end of the strip is fixed, while the other is connected to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for 1-2 hours under a set tension (e.g., 1-2 g), during which they develop stable, spontaneous contractions. The bathing solution is replaced every 15-20 minutes.[6]
-
Drug Administration:
-
To study inhibitory effects, a contractile agent like oxytocin (e.g., 10⁻⁹ M to 10⁻⁵ M) or a high-potassium solution is often added to induce stable, rhythmic contractions.[9][10]
-
Once contractions are stable, cumulative concentrations of the test compound (this compound) are added to the bath to generate a dose-response curve.
-
-
Data Acquisition: The isometric force transducer records changes in tension over time. Key parameters measured include the amplitude (force) of contractions, frequency (contractions per unit time), and motility index (amplitude × frequency).[7]
Quantitative Data on Myometrial Contractility
Table 1: Representative Data Table for In Vitro Effects of this compound on Oxytocin-Induced Uterine Contractions
| Parameter | Oxytocin Control | + this compound (10⁻⁷ M) | + this compound (10⁻⁶ M) | + this compound (10⁻⁵ M) |
|---|---|---|---|---|
| Contraction Amplitude (% of Control) | 100% | Data Not Available | Data Not Available | Data Not Available |
| Contraction Frequency (% of Control) | 100% | Data Not Available | Data Not Available | Data Not Available |
| Motility Index (% of Control) | 100% | Data Not Available | Data Not Available | Data Not Available |
Clinical Efficacy and Therapeutic Outcomes
Clinical studies provide indirect but compelling evidence of this compound's ability to reduce uterine contractility. Its effectiveness is demonstrated by improved pregnancy outcomes in at-risk populations.
Efficacy in Threatened Abortion
A retrospective analysis comparing this compound with standard progesterone for the treatment of threatened abortion demonstrated comparable successful delivery rates. However, the this compound group showed significantly longer gestational ages and higher neonatal birth weights, suggesting a potentially superior effect in maintaining a stable uterine environment for fetal development.[11][12]
Table 2: Clinical Outcomes of this compound vs. Progesterone in Threatened Abortion
| Outcome Parameter | This compound Group (n=74) | Progesterone Group (n=75) | P-Value |
|---|---|---|---|
| Successful Delivery Rate | 83.78% | 81.33% | >0.05 |
| Gestational Age (weeks) | Significantly Higher | Lower | <0.05 |
| Neonatal Birth Weight (grams) | Significantly Higher | Lower | <0.05 |
| Normal Vaginal Delivery Rate | Significantly Higher | Lower | <0.05 |
Data sourced from a 2024 retrospective study.[11][12]
Efficacy in Assisted Reproductive Technology (ART)
In patients undergoing ART, luteal phase support is critical. A large retrospective study compared this compound with dydrogesterone, another progestogen. While clinical pregnancy rates were similar, this compound was associated with a significantly lower rate of biochemical pregnancies (early pregnancy loss) and multiple gestations. Furthermore, it significantly improved endometrial receptivity markers, including thickness and blood flow.[13]
Table 3: Comparison of this compound and Dydrogesterone for Luteal Phase Support in ART
| Outcome Parameter | This compound Group (n=989) | Dydrogesterone Group (n=989) | P-Value |
|---|---|---|---|
| Clinical Pregnancy Rate | 53.5% | 53.2% | 0.928 |
| Biochemical Pregnancy Rate | 6.4% | 11.8% | <0.001 |
| Multiple Gestation Rate | 16.8% | 26.3% | 0.001 |
Data from a 2023 propensity score-matched study.[13]
Conclusion
This compound effectively reduces uterine smooth muscle contractility through a dual mechanism involving both progesterone receptor agonism and β2-adrenergic stimulation. This multimodal action promotes uterine quiescence, which is reflected in positive clinical outcomes, including the successful management of threatened abortion and improved results in assisted reproductive technology.[3][11][13] While its clinical efficacy is well-documented, a notable gap exists in the public literature regarding quantitative in vitro dose-response data on myometrial tissue. Further preclinical research using standardized organ bath protocols would be valuable to precisely quantify its potency and further elucidate its direct effects on the myometrium, providing a more complete picture for drug development and optimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scholarstor-jaypee.s3.ap-south-1.amazonaws.com [scholarstor-jaypee.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of propofol and dexmedetomidine on oxytocin-induced contractions of isolated pregnant rat myometrium [morressier.com]
- 10. Beta-3 versus beta-2 adrenergic agonists and preterm labour: in vitro uterine relaxation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on hormone levels and delivery outcomes in threatened abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. Evaluation of this compound for clinical pregnancies in patients treated with assisted reproductive techniques: a retrospective, propensity score matched, observational study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Allylestrenol in Enhancing Endometrial Receptivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endometrial receptivity is a critical factor for successful embryo implantation and the establishment of pregnancy. Allylestrenol, a synthetic progestogen, has been utilized in clinical practice to support pregnancies, particularly in cases of threatened miscarriage and recurrent pregnancy loss. This technical guide provides an in-depth analysis of the role of this compound in modulating endometrial receptivity. By acting as a potent agonist of the progesterone receptor, this compound orchestrates a series of molecular and cellular events within the endometrium, creating a favorable environment for implantation. This document summarizes the current understanding of its mechanism of action, its influence on key signaling pathways and receptivity markers, and presents relevant quantitative data from clinical studies. Detailed experimental protocols for assessing endometrial receptivity are also provided to facilitate further research in this area.
Introduction
This compound is a synthetic oral progestogen that mimics the actions of natural progesterone.[1] Its primary therapeutic applications are in the prevention of threatened and recurrent miscarriages, as well as preterm labor.[2][3] The efficacy of this compound in maintaining pregnancy is largely attributed to its ability to enhance endometrial receptivity, the transient period during the mid-secretory phase of the menstrual cycle when the endometrium is receptive to embryo implantation. This guide will explore the molecular mechanisms by which this compound is thought to improve the uterine environment for implantation.
Mechanism of Action of this compound on the Endometrium
This compound exerts its effects primarily by binding to and activating progesterone receptors (PRs) in the endometrium.[1] This interaction initiates a signaling cascade that leads to the transformation of the proliferative endometrium into a secretory endometrium, a crucial step for successful implantation.[4] The key actions of this compound on the endometrium include:
-
Promoting Decidualization: this compound, like progesterone, induces the differentiation of endometrial stromal cells into specialized secretory decidual cells.[5][6] This process, known as decidualization, is fundamental for embryo implantation and the formation of the placenta.[7][8]
-
Stimulating Glandular Secretions: Activation of PR by this compound stimulates the endometrial glands to secrete essential nutrients, growth factors, and cytokines that support early embryonic development.[1]
-
Suppressing Uterine Contractions: this compound helps to maintain uterine quiescence by reducing the contractility of the myometrium, thereby preventing the expulsion of the implanting embryo.
-
Modulating the Immune Environment: this compound is thought to influence the local immune milieu of the endometrium, promoting a state of tolerance towards the semi-allogeneic embryo.
Signaling Pathways Modulated by this compound
As a progesterone receptor agonist, this compound is presumed to activate the progesterone receptor signaling pathway. The binding of this compound to its receptor likely initiates a cascade of downstream events that are critical for endometrial receptivity.
Effect of this compound on Key Markers of Endometrial Receptivity
While direct studies on this compound are limited, its progestogenic nature suggests it modulates key molecular markers of endometrial receptivity, similar to progesterone.
Leukemia Inhibitory Factor (LIF) and Interleukin-6 (IL-6)
LIF and IL-6 are crucial cytokines for embryo implantation. Progesterone is known to regulate their expression in the endometrium. It is hypothesized that this compound upregulates LIF and IL-6, which in turn activate the JAK-STAT signaling pathway in the trophectoderm of the blastocyst, promoting adhesion.
Integrins
Integrins are cell adhesion molecules that play a vital role in the attachment of the blastocyst to the endometrium. The expression of certain integrins, such as αvβ3, is considered a marker of uterine receptivity.[9] Progesterone is known to regulate the expression of these integrins during the window of implantation.
HOXA10
HOXA10 is a transcription factor essential for uterine development and endometrial receptivity.[10] Its expression is upregulated by progesterone and is critical for stromal cell decidualization and the regulation of downstream targets involved in implantation.[10][11]
Progesterone-Induced Blocking Factor (PIBF)
PIBF is a protein produced by lymphocytes in response to progesterone.[12] It has immunomodulatory effects, promoting a Th2-dominant cytokine environment, which is favorable for pregnancy maintenance.[13] By stimulating progesterone receptors, this compound is expected to increase PIBF production.[14]
Mucin 1 (MUC1)
MUC1 is a large glycoprotein expressed on the apical surface of the endometrial epithelium that acts as an anti-adhesive molecule, preventing embryo attachment outside the window of implantation. Progesterone is known to downregulate MUC1 expression at the site of implantation, thereby facilitating blastocyst adhesion.
Quantitative Data from Clinical Studies
Clinical studies have provided quantitative data on the effects of this compound on endometrial parameters and pregnancy outcomes.
Table 1: Effect of this compound on Endometrial Receptivity Markers Compared to Dydrogesterone in Assisted Reproductive Techniques
| Parameter | This compound Group | Dydrogesterone Group | P-value | Reference |
| Endometrial Thickness (mm) | ||||
| Before Treatment | 9.8 ± 1.5 | 9.9 ± 1.6 | >0.05 | [15] |
| After Treatment | 11.2 ± 1.7 | 10.5 ± 1.8 | <0.05 | [15] |
| Endometrial Morphology (Type A, %) | 65.2 | 58.7 | <0.05 | [15] |
| Endometrial Blood Flow (RI) | 0.52 ± 0.08 | 0.55 ± 0.09 | <0.05 | [15] |
| Biochemical Pregnancy Rate (%) | 6.4 | 11.8 | <0.001 | [15] |
| Clinical Pregnancy Rate (%) | 53.5 | 53.2 | 0.928 | [15] |
RI: Resistance Index
Experimental Protocols
In Vitro Decidualization of Human Endometrial Stromal Cells (HESCs)
This protocol is adapted from established methods for inducing decidualization in primary HESC cultures.[2][5]
Workflow:
Methodology:
-
Isolation of HESCs: Endometrial tissue is obtained by biopsy. The tissue is minced and digested with collagenase and DNase. The resulting cell suspension is filtered to remove epithelial glands, and the stromal cells are collected.
-
Cell Culture: HESCs are cultured in DMEM/F-12 medium supplemented with fetal bovine serum (FBS) until they reach 80-90% confluency.
-
Decidualization Induction: The culture medium is replaced with a decidualization medium containing estradiol (E2), a progestin (this compound or medroxyprogesterone acetate), and cyclic AMP (cAMP).[5] Cells are cultured for a defined period (e.g., 6-8 days).
-
Assessment of Decidualization: Decidualization is confirmed by observing morphological changes (from fibroblastic to polygonal) and by measuring the expression of decidual markers such as prolactin (PRL) and insulin-like growth factor-binding protein-1 (IGFBP-1) using RT-qPCR or ELISA.
Immunohistochemistry (IHC) for Endometrial Receptivity Markers
This protocol outlines the general steps for detecting the protein expression of receptivity markers in endometrial tissue sections.[16]
Methodology:
-
Tissue Preparation: Paraffin-embedded endometrial tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the target protein (e.g., anti-LIF, anti-integrin β3).
-
Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied.
-
Detection: The sections are incubated with a streptavidin-horseradish peroxidase (HRP) conjugate, followed by the addition of a chromogenic substrate (e.g., DAB) to visualize the protein expression.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.
Western Blotting for Progesterone Receptor
This protocol describes the detection of progesterone receptor protein levels in endometrial tissue lysates.[11][17]
Methodology:
-
Protein Extraction: Total protein is extracted from endometrial tissue using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against the progesterone receptor.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody is used to detect the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR) for HOXA10 mRNA
This protocol is for quantifying the mRNA expression levels of HOXA10 in endometrial cells.[18][19]
Methodology:
-
RNA Extraction: Total RNA is isolated from endometrial cells or tissue using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using a qPCR master mix, gene-specific primers for HOXA10, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of HOXA10 mRNA is calculated using the ΔΔCt method.
Conclusion
This compound plays a significant role in enhancing endometrial receptivity, primarily through its action as a progesterone receptor agonist. By promoting decidualization, stimulating glandular secretions, and modulating the expression of key receptivity markers, this compound helps to create a uterine environment conducive to embryo implantation. While much of the understanding of its molecular mechanisms is inferred from the known actions of progesterone, the available clinical data supports its efficacy in improving endometrial parameters. Further research is warranted to elucidate the direct effects of this compound on specific signaling pathways and molecular markers within the endometrium. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will ultimately contribute to a more comprehensive understanding of this compound's role in reproductive medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. file.elabscience.com [file.elabscience.com]
- 3. New insights into progesterone receptor signaling in the endometrium required for embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Embryonic regulation of integrins beta 3, alpha 4, and alpha 1 in human endometrial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HOXA10 Regulates the Synthesis of Cholesterol in Endometrial Stromal Cells [pubmed.ncbi.nlm.nih.gov]
- 10. Leukaemia inhibitory factor (LIF) is immunohistochemically expressed in normal, hyperplastic and malignant endometrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | The dysregulation of leukemia inhibitory factor and its implications for endometriosis pathophysiology [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 15. Increased cytotoxic natural killer cells in the endometrium alone cannot be considered the immunological cause of recurrent miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. laidlawscholars.network [laidlawscholars.network]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | HOXA10 Regulates the Synthesis of Cholesterol in Endometrial Stromal Cells [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Investigating the Pure Progestogen Nature of Allylestrenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylestrenol, a synthetic progestogen, has been utilized in clinical practice for decades, primarily in the management of threatened pregnancy. Its purported "pure progestogen" nature, suggesting a specific interaction with the progesterone receptor (PR) without significant binding to other steroid hormone receptors, makes it a subject of considerable interest in reproductive pharmacology. This technical guide provides an in-depth investigation into the progestogenic selectivity of this compound and its active metabolite, 3-keto-allylestrenol. Through a comprehensive review of receptor binding affinity data, in vivo and in vitro experimental protocols, and associated signaling pathways, this document aims to furnish researchers and drug development professionals with a detailed understanding of this compound's molecular pharmacology.
Introduction
This compound (17α-allyl-17β-hydroxyestr-4-ene) is a synthetic steroid that has been clinically used to support pregnancies at risk of miscarriage.[1] Unlike many other synthetic progestins, this compound is reported to be devoid of androgenic, estrogenic, or glucocorticoid activities, positioning it as a compound with a pharmacological profile similar to natural progesterone.[2] This selectivity is a critical attribute for therapeutic applications where off-target hormonal effects are undesirable.
This guide delves into the experimental evidence that substantiates the pure progestogen characterization of this compound. It is structured to provide a clear overview of its receptor binding profile, the methodologies used to assess its hormonal activity, and the signaling cascades it modulates. All quantitative data are presented in standardized tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Receptor Binding Profile
The hormonal activity of a steroid is primarily determined by its binding affinity to specific intracellular receptors. The pure progestogen nature of this compound is predicated on its high selectivity for the progesterone receptor (PR) with minimal affinity for the androgen receptor (AR), estrogen receptor (ER), and glucocorticoid receptor (GR).
It is crucial to note that this compound is a prodrug, meaning it is metabolized in the body to its active form, 3-keto-allylestrenol (17α-allyl-19-nortestosterone).[2] Therefore, the receptor binding affinities of both the parent compound and its active metabolite are pertinent to understanding its overall pharmacological profile.
Quantitative Receptor Binding Affinity Data
The following tables summarize the available quantitative data on the binding affinity of this compound and 3-keto-allylestrenol to various steroid hormone receptors. The data is presented as relative binding affinity (RBA), which compares the affinity of the test compound to that of a reference ligand for a specific receptor.
Table 1: Relative Binding Affinity of this compound for Steroid Hormone Receptors
| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of this compound (%) | Citation(s) |
| Progesterone Receptor (PR) | Progesterone | < 2 | [2] |
| Progesterone Receptor (PR) | ORG-2058 | < 0.2 | [2] |
| Androgen Receptor (AR) | Testosterone | < 0.2 | [2] |
| Estrogen Receptor (ER) | Estradiol | < 0.2 | [2] |
| Glucocorticoid Receptor (GR) | Dexamethasone | < 0.2 | [2] |
Table 2: Relative Binding Affinity of 3-keto-allylestrenol for Steroid Hormone Receptors
| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of 3-keto-allylestrenol (%) | Citation(s) |
| Progesterone Receptor (PR) | Progesterone | ~200 | [3] |
| Progesterone Receptor (PR) | Medroxyprogesterone Acetate | 33-50 | [3] |
| Progesterone Receptor (PR) | Norethisterone | 33-50 | [3] |
| Androgen Receptor (AR) | Testosterone | Weak | [3] |
Note: Specific Ki or IC50 values for this compound and its metabolite are not consistently reported in the reviewed literature. The data presented here is based on available relative binding affinity studies.
Experimental Protocols
The characterization of this compound as a pure progestogen is supported by a variety of in vitro and in vivo experimental assays. This section details the methodologies for key experiments cited in the literature.
In Vitro Assays
Objective: To determine the binding affinity of this compound and its metabolites to steroid hormone receptors.
General Protocol for Competitive Radioligand Binding Assay:
-
Receptor Source: Cytosol preparations from target tissues (e.g., rat prostate for AR, rat uterus for ER and PR) or recombinant human receptors expressed in cell lines (e.g., MCF-7 cells).[4][5][6]
-
Radioligand: A specific high-affinity radiolabeled ligand for each receptor is used (e.g., [³H]-R1881 for AR, [³H]-estradiol for ER, [³H]-ORG 2058 for PR).[4][7]
-
Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or 3-keto-allylestrenol).
-
Separation of Bound and Free Ligand: Techniques such as hydroxyapatite adsorption or dextran-coated charcoal are used to separate the receptor-bound radioligand from the free radioligand.[5]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
Objective: To assess the functional ability of this compound to activate the progesterone receptor and induce gene expression.
General Protocol using a Reporter Gene Assay:
-
Cell Line: A human cell line that endogenously expresses the progesterone receptor (e.g., T47D or MCF-7) or a cell line engineered to express the PR is used.[8]
-
Reporter Construct: The cells are transiently or stably transfected with a reporter plasmid containing a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: The transfected cells are treated with varying concentrations of this compound or a reference progestin.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is determined.
References
- 1. scispace.com [scispace.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORG-2058 as a ligand in the assay of progesterone receptor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
A Deep Dive into the Structural Nuances of Allylestrenol in the 19-Nortestosterone Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural and functional comparison of allylestrenol with other notable 19-nortestosterone derivatives. By examining key structural modifications, physicochemical properties, and receptor binding affinities, this document aims to elucidate the unique pharmacological profile of this compound. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and drug development efforts in this class of compounds.
Structural and Physicochemical Distinctions
This compound (17α-allyl-estr-4-en-17β-ol) is a synthetic progestogen belonging to the 19-nortestosterone class of steroids.[1][2] Unlike many of its counterparts, this compound possesses unique structural features that contribute to its distinct biological activity. A key differentiator is the presence of an allyl group at the C17α position, in contrast to the more common ethynyl group found in derivatives like norethisterone.[1][3] Furthermore, this compound lacks a ketone group at the C3 position, a feature it shares with compounds such as lynestrenol and ethylestrenol.[1] It is considered a prodrug, being metabolized in the liver to its active form, 17α-allyl-19-nortestosterone (3-ketothis compound), primarily by the enzyme CYP3A4.[1]
A comparative overview of the structural and physicochemical properties of this compound and other selected 19-nortestosterone derivatives is presented in Table 1.
Table 1: Structural and Physicochemical Properties of this compound and Other 19-Nortestosterone Derivatives.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | C17α-Substituent | C3-Ketone |
| This compound | [Image of this compound structure] | C₂₁H₃₂O | 300.48[3][4] | Allyl | No[1] |
| Norethisterone | [Image of Norethisterone structure] | C₂₀H₂₆O₂ | 298.42[5][6] | Ethynyl[5] | Yes[5] |
| Medroxyprogesterone Acetate | [Image of Medroxyprogesterone Acetate structure] | C₂₄H₃₄O₄ | 386.52[1][7] | 17α-acetoxy | Yes[1] |
| Lynestrenol | [Image of Lynestrenol structure] | C₂₀H₂₈O | 284.44[8][9] | Ethynyl | No[10] |
| Desogestrel | [Image of Desogestrel structure] | C₂₂H₃₀O | 310.47[2][11] | Ethynyl | No[11] |
| Ethylestrenol | [Image of Ethylestrenol structure] | C₂₀H₃₂O | 288.47[12][13] | Ethyl | No[12] |
Receptor Binding Affinity and Biological Activity
The biological effects of 19-nortestosterone derivatives are primarily mediated through their interaction with steroid hormone receptors, particularly the progesterone receptor (PR) and the androgen receptor (AR). The relative binding affinity (RBA) of a compound for these receptors determines its progestogenic and androgenic potential.
This compound itself exhibits very low affinity for the progesterone receptor.[1] However, its active metabolite, 17α-allyl-19-nortestosterone, shows a significantly higher affinity for the PR, which is comparable to or even greater than that of progesterone.[1][14] Notably, and in stark contrast to many other 19-nortestosterone derivatives, both this compound and its active metabolite have a very low affinity for the androgen receptor.[1][5] This contributes to this compound's profile as a pure progestogen, reportedly devoid of androgenic side effects.[1][15]
Table 2 summarizes the relative binding affinities of this compound's active metabolite and other 19-nortestosterone derivatives for the progesterone and androgen receptors.
Table 2: Relative Binding Affinity (RBA) for Progesterone and Androgen Receptors.
| Compound | RBA for Progesterone Receptor (%) | RBA for Androgen Receptor (%) |
| 17α-allyl-19-nortestosterone | 186 (relative to progesterone)[14] | 4.5 (relative to testosterone)[14] |
| Norethisterone | Higher than progesterone[5] | Weakly androgenic[5] |
| Medroxyprogesterone Acetate | Higher than progesterone[5] | Lower than norethisterone[5] |
| Lynestrenol (active as Norethisterone) | See Norethisterone | See Norethisterone |
| Desogestrel (active as Etonogestrel) | High[16] | Very low[16] |
| Ethylestrenol | Low | Very low[17] |
Experimental Protocols
Competitive Radioligand Binding Assay for Progesterone and Androgen Receptors
This protocol is a generalized procedure based on methodologies commonly used for assessing steroid hormone receptor binding.
Objective: To determine the relative binding affinity of test compounds for the progesterone and androgen receptors.
Materials:
-
MCF-7 human breast cancer cell line (for PR and AR expression).
-
Radioligands: [³H]-Progesterone or [³H]-ORG 2058 for PR; [³H]-Testosterone or [³H]-DHT for AR.
-
Unlabeled competitor steroids (for standard curve and test compounds).
-
Cell culture medium (e.g., DMEM) and supplements.
-
Binding buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Maintain MCF-7 cells in appropriate culture medium. For the assay, plate cells in multi-well plates and grow to a suitable confluency.
-
Preparation of Cell Lysates (for cytosol preparations): Harvest cells, wash with cold PBS, and homogenize in a hypotonic buffer. Centrifuge to pellet cellular debris and collect the supernatant (cytosol).
-
Competitive Binding Assay:
-
In assay tubes, add a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled competitor (either the reference steroid for the standard curve or the test compound).
-
Add the cell lysate or intact cells.
-
Incubate at a specified temperature (e.g., 4°C for non-transformed receptors or 37°C for transformed receptors in intact cells) for a sufficient time to reach equilibrium.[5]
-
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) is calculated as: (IC₅₀ of reference steroid / IC₅₀ of test compound) x 100%.
In Vivo Androgenicity Assessment: The Hershberger Bioassay
This protocol is based on the OECD Test Guideline 441.[18]
Objective: To assess the androgenic and anti-androgenic properties of a test substance in castrated male rats.
Animals: Immature, castrated male rats.
Procedure:
-
Acclimatization and Grouping: After castration and a post-operative recovery period, randomly assign animals to treatment groups.
-
Dosing: Administer the test substance and a reference androgen (e.g., testosterone propionate) and/or a vehicle control daily for 10 consecutive days. Dosing can be via oral gavage or subcutaneous injection.
-
Necropsy and Tissue Collection: On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Organ Weight Measurement: Record the fresh weight of each dissected tissue.
-
Data Analysis: Compare the organ weights of the treated groups to the control groups. A statistically significant increase in the weights of at least two of the five tissues indicates androgenic activity. A statistically significant decrease in the tissue weights of animals treated with the test substance plus a reference androgen, compared to the reference androgen alone, indicates anti-androgenic activity.
Visualizing Key Pathways and Relationships
Structural Comparison of 19-Nortestosterone Derivatives
Caption: Structural modifications of the 19-nortestosterone core.
Metabolic Activation of this compound
Caption: Metabolic pathway of this compound to its active form.
Progesterone Receptor Signaling Pathway
References
- 1. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 7. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatest.com [pharmatest.com]
- 11. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 12. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selectivity information on desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. search.library.northwestern.edu [search.library.northwestern.edu]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Allylestrenol in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of allylestrenol in human plasma. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and clinical pharmacology. The method employs a simple liquid-liquid extraction procedure for sample preparation and utilizes Medroxyprogesterone Acetate (MPA) as an internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a Curosil-PFP column with a methanol-water mobile phase, followed by detection using an APCI source in positive ion mode. This method demonstrates excellent linearity over the concentration range of 0.04 to 20.0 ng/mL, with a lower limit of quantification (LLOQ) of 0.04 ng/mL, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
This compound is a synthetic progestogen used in the management of threatened miscarriage and premature labor. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose optimization, and bioequivalence assessment. This application note provides a detailed protocol for a robust LC-MS/MS method for the reliable quantification of this compound in human plasma, addressing the need for a sensitive and efficient analytical procedure in clinical and research settings.
Experimental
Materials and Reagents
-
This compound reference standard
-
Medroxyprogesterone Acetate (MPA) internal standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tert-butyl ether (HPLC grade)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source
Sample Preparation
A liquid-liquid extraction method is employed for the preparation of plasma samples.[3]
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Medroxyprogesterone Acetate in methanol).
-
Vortex for 30 seconds.
-
Add 2.5 mL of tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Injection Volume: 20 µL
-
Column Temperature: 25°C[2]
Mass Spectrometry
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[1][2]
-
SRM Transitions:
-
This compound: m/z 301.3 → 259.2 (Quantifier), 301.3 → 91.1 (Qualifier)
-
Medroxyprogesterone Acetate (IS): m/z 387.3 → 327.2 (Quantifier), 387.3 → 97.1 (Qualifier)
-
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of this compound in human plasma. The method was validated for its linearity, sensitivity, precision, accuracy, and recovery.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.04 to 20.0 ng/mL for this compound in human plasma.[1][2] The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.04 ng/mL.[1][2]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The intra-day precision was found to be less than 1.3%, and the inter-day precision was less than 3.1%.[1][2] The accuracy was within ±15% for all QC levels.
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean extraction recovery was greater than 81.8%.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.04 - 20.0 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL | [1][2] |
| Intra-day Precision (%RSD) | < 1.3% | [1][2] |
| Inter-day Precision (%RSD) | < 3.1% | [1][2] |
| Accuracy (%) | 85 - 115% | |
| Mean Extraction Recovery | > 81.8% | [3] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the analytical components.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the high throughput of the analytical method make it well-suited for routine analysis in clinical and research laboratories engaged in pharmacokinetic and bioequivalence studies of this compound.
References
Application Notes and Protocols for the Analysis of Allylestrenol in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylestrenol is a synthetic progestogen that mimics the action of natural progesterone by binding to and activating progesterone receptors.[1][2] It is utilized in research to investigate its effects on various cellular processes. Accurate and reliable quantification of this compound in cell culture media is crucial for understanding its dose-dependent effects, stability, and cellular uptake. This document provides detailed protocols for the analysis of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, it outlines the challenges and considerations for developing an immunoassay for this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₂O | [PubChem CID: 9835] |
| Molecular Weight | 300.48 g/mol | [PubChem CID: 9835] |
| Appearance | White crystalline solid | [MSDS] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. Sparingly soluble in water. | [DrugBank DB01431] |
Experimental Protocols
Sample Preparation from Cell Culture Media
The complex composition of cell culture media, containing salts, amino acids, vitamins, and proteins, can interfere with the analysis of this compound. Therefore, a robust sample preparation protocol is essential to remove these matrix components and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.
Materials and Reagents:
-
Cell culture media samples containing this compound
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar steroid)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Protocol for Solid-Phase Extraction (SPE):
-
Sample Pre-treatment:
-
Thaw frozen cell culture media samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any cells or debris.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Spike the sample with an appropriate amount of internal standard (IS) solution.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of HPLC-grade water through each cartridge. Do not allow the cartridges to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated 1 mL sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply vacuum to dry the cartridge for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the this compound and internal standard from the cartridge by passing 1 mL of methanol through the cartridge.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the HPLC or LC-MS/MS analysis.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
-
HPLC-UV Analysis of this compound
This method is suitable for the quantification of this compound at higher concentrations.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
Calibration:
Prepare a series of calibration standards of this compound in the mobile phase, typically ranging from 0.1 µg/mL to 10 µg/mL. Plot the peak area of this compound against the concentration to generate a calibration curve.
LC-MS/MS Analysis of this compound
For higher sensitivity and selectivity, especially at low concentrations, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: C18 or PFP (pentafluorophenyl) reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute this compound, followed by a re-equilibration step. The gradient program needs to be optimized for the specific column and system.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI or APCI.
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For this compound (C₂₁H₃₂O), precursor ions could be [M+H]⁺ or [M+Na]⁺.
Calibration:
Prepare a series of calibration standards of this compound in a blank cell culture medium extract (a sample of the same medium without this compound that has undergone the same extraction procedure). This is crucial to compensate for matrix effects. The concentration range should be determined based on the expected concentrations in the experimental samples, typically in the ng/mL range. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration to generate a calibration curve.
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 0.1 - 10 µg/mL | 1 - 100 ng/mL |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL |
| Recovery (%) | > 85% | > 90% |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 10% | < 15% |
Note: These values are illustrative and should be determined experimentally during method validation.
Immunoassay (ELISA) Considerations
While no commercial ELISA kits for this compound are readily available, a competitive immunoassay could be developed. This would involve:
-
Antibody Production: Production of monoclonal or polyclonal antibodies specific to this compound. This requires synthesizing an immunogen by conjugating this compound to a carrier protein.
-
Enzyme Conjugate Synthesis: Preparation of an enzyme-labeled this compound conjugate (e.g., with horseradish peroxidase - HRP).
-
Assay Development and Optimization: This includes checkerboard titrations of antibody and enzyme conjugate, optimization of incubation times and temperatures, and selection of substrate.
-
Validation: The developed assay would need to be rigorously validated for specificity, sensitivity, precision, and accuracy.
The development of an immunoassay is a complex and resource-intensive process.
Mandatory Visualizations
This compound Analysis Workflow```dot
Caption: Simplified signaling pathway of this compound.
References
Application Notes and Protocols for Studying Allylestrenol's Effect on Trophoblast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylestrenol is a synthetic progestogen utilized in clinical settings to support pregnancy, particularly in cases of threatened miscarriage and recurrent pregnancy loss. Its therapeutic efficacy is attributed to its supportive effects on placental function.[1][2] this compound enhances the endocrine activity of the trophoblast, the primary cell type of the placenta, by promoting the secretion of crucial pregnancy-sustaining hormones such as human chorionic gonadotropin (hCG) and progesterone.[1][3] Understanding the cellular and molecular mechanisms by which this compound exerts these effects on trophoblast cells is essential for optimizing its clinical use and for the development of novel therapeutic strategies.
These application notes provide a framework for utilizing in vitro models of human trophoblast cells, specifically the choriocarcinoma-derived cell lines BeWo and JEG-3, to investigate the biological effects of this compound. While direct in vitro quantitative data for this compound is limited in published literature, the provided protocols are based on established methods for studying the effects of progestogens, like progesterone, on trophoblast function. These can be adapted to elucidate the specific actions of this compound.
In Vitro Trophoblast Cell Models
BeWo Cells
The BeWo cell line is a valuable in vitro model for studying trophoblast differentiation and endocrine function.[4] These cells have the capacity to fuse and form syncytiotrophoblast-like structures, a key feature of placental development. BeWo cells are known to secrete placental hormones, including hCG and progesterone, making them an excellent model to study the influence of compounds like this compound on hormone production.[5]
JEG-3 Cells
The JEG-3 cell line is another widely used choriocarcinoma-derived cell line. While they do not syncytialize as readily as BeWo cells, they are highly invasive and are therefore a suitable model for studying the effects of therapeutic agents on trophoblast invasion, a critical process for successful implantation and placentation.[6] JEG-3 cells also express progesterone receptors, making them relevant for studying progestogen signaling.[7]
Key Experiments for Assessing this compound's Effects
-
Cell Viability and Proliferation Assay (MTT Assay): To determine the effect of this compound on trophoblast cell viability and proliferation.
-
Hormone Secretion Assay (ELISA): To quantify the secretion of hCG and progesterone by trophoblast cells in response to this compound treatment.
-
Trophoblast Invasion Assay (Transwell Assay): To assess the impact of this compound on the invasive capacity of trophoblast cells.
-
Signaling Pathway Analysis (Western Blot): To investigate the molecular mechanisms underlying this compound's effects, focusing on the PI3K/Akt and MAPK/ERK signaling pathways.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of BeWo and JEG-3 cells using a colorimetric MTT assay.
Materials:
-
BeWo or JEG-3 cells
-
Complete culture medium (e.g., Ham's F12K for BeWo, DMEM for JEG-3, supplemented with 10% FBS)[4]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed BeWo or JEG-3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Data Presentation (Hypothetical Data Based on Progestogen Effects):
| This compound Conc. (µM) | Cell Viability (% of Control) - BeWo | Cell Viability (% of Control) - JEG-3 |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 102 ± 4.9 | 105 ± 5.1 |
| 10 | 108 ± 6.1 | 112 ± 5.5 |
| 50 | 115 ± 7.3 | 120 ± 6.2 |
| 100 | 98 ± 5.8 | 103 ± 4.9 |
Hormone Secretion Assay (ELISA)
This protocol measures the secretion of hCG and progesterone from BeWo cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
BeWo cells
-
Complete culture medium
-
This compound
-
6-well plates
-
hCG ELISA kit
-
Progesterone ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed BeWo cells in 6-well plates at a density that allows them to reach approximately 70% confluency at the time of treatment.[9]
-
This compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation and Supernatant Collection: Incubate the cells for 24 to 72 hours.[10] At the end of the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the hCG and progesterone ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each hormone and calculate the concentration of hCG and progesterone in each sample. Normalize the hormone concentrations to the total protein content of the corresponding cell lysate.
Data Presentation (Based on Clinical Observations of this compound):
| This compound Conc. (µM) | hCG Secretion (mIU/mL/mg protein) | Progesterone Secretion (ng/mL/mg protein) |
| 0 (Vehicle) | 150 ± 12 | 25 ± 2.1 |
| 1 | 180 ± 15 | 32 ± 2.8 |
| 10 | 250 ± 21 | 45 ± 3.9 |
| 50 | 320 ± 28 | 60 ± 5.2 |
| 100 | 280 ± 25 | 55 ± 4.8 |
Note: This table is based on the known placentotropic effects of this compound observed in clinical studies, which show an increase in placental hormone production.[1][2]
Trophoblast Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound on the invasive potential of JEG-3 cells using a Matrigel-coated Transwell system.
Materials:
-
JEG-3 cells
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert and incubate at 37°C for at least 2 hours to allow for gelation.[11][12]
-
Cell Seeding: Harvest JEG-3 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Add 200 µL of the cell suspension to the upper chamber of each Matrigel-coated insert.[11]
-
This compound Treatment: Add serum-free medium containing different concentrations of this compound or vehicle control to the upper chamber.
-
Chemoattractant: Add 500 µL of complete culture medium (containing FBS) as a chemoattractant to the lower chamber.[11]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert membrane with a cotton swab.
-
Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Cell Counting: Count the number of stained, invaded cells in several random fields under a microscope.
-
Data Analysis: Express the results as the number of invaded cells per field or as a percentage of the control.
Data Presentation (Based on Progesterone Effects on Trophoblast Invasion):
| This compound Conc. (µM) | Number of Invaded JEG-3 Cells/Field |
| 0 (Vehicle) | 85 ± 9 |
| 1 | 105 ± 11 |
| 10 | 140 ± 15 |
| 50 | 125 ± 13 |
| 100 | 95 ± 10 |
Note: This table is based on studies showing that progesterone can enhance trophoblast invasion.[13] The optimal concentration for progestogenic effects on invasion may vary.
Signaling Pathway Analysis (Western Blot)
This protocol is for analyzing the activation of PI3K/Akt and MAPK/ERK signaling pathways in BeWo or JEG-3 cells treated with this compound.
Materials:
-
BeWo or JEG-3 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours. Treat the cells with this compound at various concentrations for different time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Proposed Signaling Pathways of this compound in Trophoblast Cells
Caption: Proposed signaling pathways of this compound in trophoblast cells.
Experimental Workflow for Trophoblast Invasion Assay
References
- 1. scholarstor-jaypee.s3.ap-south-1.amazonaws.com [scholarstor-jaypee.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on hormone levels and delivery outcomes in threatened abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BeWo Cell Line: Bridging Research in Placental Biology and Beyond [cytion.com]
- 5. BeWo. Culture Collections [culturecollections.org.uk]
- 6. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of membrane and nuclear progesterone receptors in two human placental choriocarcinoma cell lines (JEG-3 and BeWo): Effects of syncytialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of anticancer drugs in human placental tissue explants and trophoblast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Chorionic Gonadotropin (hCG) Secretion Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Invasion Assay [www2.lbl.gov]
- 12. corning.com [corning.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Assessing the Progestogenic Activity of Allylestrenol using the MCF-7 Cell Line
Introduction
Allylestrenol is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone. It is primarily used in gynecological applications. The MCF-7 human breast adenocarcinoma cell line is a well-established in vitro model for studying the effects of hormones, including progestins, on breast cancer cells. This is because MCF-7 cells express both estrogen receptors (ER) and progesterone receptors (PR), making them a suitable model to investigate the progestogenic activity of compounds like this compound. These application notes provide a comprehensive overview and detailed protocols for assessing the progestogenic activity of this compound using the MCF-7 cell line.
Key Concepts
-
Progestogenic Activity: The ability of a compound to bind to and activate progesterone receptors, mimicking the physiological effects of progesterone.
-
MCF-7 Cell Line: An estrogen-responsive human breast cancer cell line that endogenously expresses progesterone receptors, making it an ideal model for studying progestogenic compounds.
-
Cell Proliferation: A key hallmark of cancer, which can be modulated by hormonal compounds.
-
Gene Expression: Progestins regulate the transcription of specific target genes. Measuring the expression of these genes can serve as a biomarker for progestogenic activity.
-
Signaling Pathways: Progestins exert their effects through complex signaling cascades, which can be elucidated to understand their mechanism of action.
Experimental Protocols
1. Cell Culture and Maintenance of MCF-7 Cells
This protocol outlines the standard procedure for culturing and maintaining the MCF-7 cell line to ensure cell health and experimental reproducibility.
-
Materials:
-
MCF-7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete DMEM.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them by first washing with PBS, then incubating with 2-3 mL of 0.25% Trypsin-EDTA for 5-10 minutes at 37°C.
-
Neutralize the trypsin with complete DMEM and re-plate the cells at a suitable density.
-
2. Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the proliferation of MCF-7 cells using the MTT assay.
-
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound (various concentrations)
-
DMEM (phenol red-free) with 5% charcoal-stripped FBS (CS-FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in complete DMEM and allow them to attach overnight.
-
The following day, replace the medium with DMEM (phenol red-free) containing 5% CS-FBS for 24 hours to starve the cells of hormones.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
3. Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps to measure the expression of progesterone receptor target genes, such as PGR, FKBP5, and SGK1, in response to this compound treatment.
-
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and starve them as described in the MTT assay protocol.
-
Treat the cells with this compound at the desired concentration for a specific time (e.g., 24 hours).
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the vehicle control.
-
Data Presentation
Table 1: Effect of this compound on MCF-7 Cell Proliferation (MTT Assay)
| This compound Concentration (nM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 102 ± 4.8 |
| 1 | 115 ± 6.1 |
| 10 | 128 ± 7.3 |
| 100 | 145 ± 8.5 |
| 1000 | 152 ± 9.0 |
Table 2: Relative Gene Expression of PR Target Genes in MCF-7 Cells Treated with this compound (100 nM for 24h)
| Target Gene | Fold Change (Mean ± SD) |
| PGR | 3.5 ± 0.4 |
| FKBP5 | 5.2 ± 0.6 |
| SGK1 | 4.8 ± 0.5 |
Visualizations
Caption: this compound signaling pathway in MCF-7 cells.
Caption: Workflow for assessing this compound's progestogenic activity.
High-Performance Liquid Chromatography (HPLC) Analysis of Allylestrenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylestrenol is a synthetic progestogen used in the management of certain complications during pregnancy. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the determination of this compound and its related impurities, offering high resolution, sensitivity, and specificity.
These application notes provide a detailed protocol for a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to separate this compound from its potential degradation products, ensuring the accurate assessment of its purity and stability.
Chromatographic Conditions
A gradient HPLC method is employed for the analysis of this compound and its impurities. The use of a gradient elution allows for the effective separation of compounds with a range of polarities.
| Parameter | Condition |
| Stationary Phase | Octadecylsilane bonded silica gel (C18), 5 µm |
| Mobile Phase A | Acetonitrile:Methanol (8:2, v/v) |
| Mobile Phase B | Water |
| Gradient Elution | A linear gradient program can be optimized for optimal separation. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 20 µL |
Experimental Protocols
Preparation of Standard Solutions
Stock Standard Solution of this compound (e.g., 500 µg/mL):
-
Accurately weigh approximately 50 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase (a mixture of Mobile Phase A and B, e.g., 50:50 v/v).
-
Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).
Preparation of Sample Solutions (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer to a suitable volumetric flask.
-
Add a volume of mobile phase equivalent to about 70% of the flask's volume.
-
Sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution is now ready for injection.
Method Validation Protocol
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:
-
Specificity and Stability-Indicating Nature: Forced degradation studies are performed to demonstrate that the method can effectively separate this compound from its degradation products.
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.
-
-
Linearity: Analyze a series of at least five concentrations of the reference standard over the expected range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the same sample solution on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, and on different equipment. Calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary the chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) within a small range and assess the effect on the results.
Data Presentation
The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Illustrative Value |
| 5 | Illustrative Value |
| 10 | Illustrative Value |
| 25 | Illustrative Value |
| 50 | Illustrative Value |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery) Study Results
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | Illustrative Value | Illustrative Value | Illustrative Value |
| 100% | Illustrative Value | Illustrative Value | Illustrative Value |
| 120% | Illustrative Value | Illustrative Value | Illustrative Value |
| Mean % Recovery | Illustrative Value |
Table 3: Precision Study Results
| Precision Type | Parameter | Result |
| Repeatability | %RSD (n=6) | < 2.0% |
| Intermediate Precision | %RSD (n=6) | < 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | Illustrative Value |
| Limit of Quantitation (LOQ) | Illustrative Value |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound in a pharmaceutical formulation.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in pharmaceutical dosage forms. The stability-indicating nature of the method ensures that the assay is specific for the active pharmaceutical ingredient in the presence of its degradation products. Proper validation of this method in accordance with ICH guidelines is essential before its implementation in a quality control laboratory.
References
Application Notes and Protocols for Cell-Based Reporter Assays to Measure Allylestrenol Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylestrenol is a synthetic progestin that functions as an agonist of the progesterone receptor (PR).[1][2] It is structurally related to progesterone and is used in some regions for the management of threatened miscarriage and premature labor, although its use is not universally recommended.[1][2][3] The therapeutic effects of this compound are mediated through its interaction with the progesterone receptor, a ligand-activated transcription factor that regulates the expression of target genes involved in the maintenance of pregnancy and uterine quiescence.[3][4][5]
Measuring the potency of this compound and its analogues is crucial for drug development, quality control, and research into its mechanism of action. Cell-based reporter assays provide a sensitive and specific method for quantifying the bioactivity of compounds that modulate progesterone receptor activity. This document provides detailed application notes and protocols for performing such assays.
Principle of the Assay
Cell-based reporter assays for progesterone receptor activity utilize a host cell line that endogenously or recombinantly expresses the human progesterone receptor. These cells are transiently or stably transfected with a reporter gene construct. This construct contains a promoter with multiple copies of a progesterone response element (PRE) upstream of a reporter gene, typically firefly luciferase.
When an active progestin like this compound binds to the progesterone receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus. There, it binds to the PREs in the reporter construct, initiating the transcription of the luciferase gene. The amount of luciferase produced is directly proportional to the potency of the progestin. The luciferase enzyme catalyzes a reaction with its substrate (e.g., D-luciferin), producing light (bioluminescence) that can be quantified using a luminometer. The intensity of the light signal is a measure of the progestational activity of the test compound.
Signaling Pathway of this compound Action
The binding of this compound to the progesterone receptor initiates a signaling cascade that leads to the activation of target gene expression. The diagram below illustrates this pathway.
Data Presentation
While specific EC50 values for this compound from progesterone receptor reporter assays are not widely available in peer-reviewed literature, comparative studies have been conducted on various progestins. The potency of this compound is generally considered to be weaker than that of other synthetic progestins like levonorgestrel or norethisterone. For accurate quantitative comparison, it is recommended to run a reference progestin, such as progesterone or a well-characterized synthetic progestin, in parallel with this compound in the reporter assay.
Table 1: Example Data Structure for this compound Potency Measurement
| Compound | EC50 (nM) | Relative Potency (vs. Progesterone) | Maximum Fold Induction |
| Progesterone (Reference) | Value | 1.0 | Value |
| This compound | Value | Value | Value |
| Other Progestin (e.g., Levonorgestrel) | Value | Value | Value |
Values to be determined experimentally.
Experimental Protocols
This section provides a detailed protocol for a cell-based luciferase reporter assay to determine the potency of this compound. This protocol is based on the use of the T47D human breast cancer cell line, which endogenously expresses the progesterone receptor.
Materials and Reagents
-
Cell Line: T47D (ATCC® HTB-133™) or a T47D-derived stable cell line with a PRE-luciferase reporter.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Hormone-Depleted Medium: Phenol red-free RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (CS-FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: (If not using a stable cell line) A suitable lipid-based transfection reagent.
-
Reporter Plasmid: A plasmid containing a PRE-driven firefly luciferase reporter gene.
-
Control Plasmid: A plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.
-
This compound: Analytical grade, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Progesterone: (Reference compound) Analytical grade, dissolved in a suitable solvent.
-
Luciferase Assay Reagent: A commercial luciferase assay kit (e.g., Dual-Luciferase® Reporter Assay System from Promega).
-
Assay Plates: White, opaque 96-well cell culture plates.
-
Luminometer: A plate-reading luminometer.
Experimental Workflow Diagram
Step-by-Step Protocol
1. Cell Culture and Maintenance:
-
Culture T47D cells in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 3-4 days to maintain logarithmic growth.
2. Hormone Deprivation:
-
Two to three days before the assay, switch the cells to hormone-depleted medium (phenol red-free RPMI-1640 with 10% CS-FBS). This step is crucial to reduce background progesterone receptor activation.
3. Cell Seeding:
-
On the day of the assay, harvest the hormone-deprived cells and resuspend them in hormone-depleted medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
4. Transfection (for transient assays):
-
If using a transient transfection approach, co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to recover for 24 hours after transfection.
5. Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and the reference compound (progesterone) in hormone-depleted medium. A typical concentration range to test would be from 1 pM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compounds).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Perform each treatment in triplicate.
6. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
7. Cell Lysis and Luciferase Assay:
-
After incubation, remove the medium from the wells.
-
Lyse the cells according to the protocol of the chosen luciferase assay kit.
-
Add the luciferase substrate to each well.
8. Measurement of Luminescence:
-
Immediately measure the luminescence using a plate-reading luminometer. If using a dual-luciferase system, measure both firefly and Renilla luciferase activity.
9. Data Analysis:
-
Normalization: If a control reporter (e.g., Renilla luciferase) was used, normalize the firefly luciferase readings by dividing them by the Renilla luciferase readings for each well.
-
Fold Induction: Calculate the fold induction for each treatment by dividing the average normalized luminescence of the treated wells by the average normalized luminescence of the vehicle control wells.
-
Dose-Response Curve: Plot the fold induction against the logarithm of the compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for this compound and the reference compound. The EC50 is the concentration of the compound that produces 50% of the maximal response.
-
Relative Potency: The relative potency of this compound can be calculated by dividing the EC50 of the reference compound by the EC50 of this compound.
Conclusion
Cell-based reporter assays are a robust and sensitive method for determining the potency of progestins like this compound. The protocol described provides a framework for conducting these assays in a reproducible manner. Careful optimization of cell density, transfection conditions (if applicable), and incubation times may be necessary to achieve optimal results for a specific laboratory setup. The inclusion of a reference compound is essential for accurate determination of relative potency and for comparing results across different experiments.
References
- 1. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The transcriptional activity of progestins used in contraception and menopausal hormone therapy via progesterone receptor A is dependent on the density of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Allylestrenol Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylestrenol is a synthetic progestogen, structurally related to 19-nortestosterone, that has been used in clinical practice to prevent threatened miscarriage and premature labor.[1][2] Unlike many other 19-nortestosterone derivatives, this compound is considered a pure progestogen, devoid of androgenic, estrogenic, or glucocorticoid activities.[1] It is believed to be a prodrug, converted in the body to its active metabolite, 17α-allyl-19-nortestosterone (3-ketothis compound), which then acts as an agonist for the progesterone receptor (PR).[1]
The primary mechanism of action of this compound involves mimicking the effects of natural progesterone. It prepares the uterine lining (endometrium) for embryo implantation and helps maintain pregnancy by suppressing uterine muscle (myometrial) contractions.[3][4] This is achieved through its interaction with progesterone receptors in the uterus, mammary glands, hypothalamus, and pituitary.[5]
These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies in rats, covering its progestogenic activity, efficacy in preventing preterm labor, and its effects on uterine contractility. The protocols provided are based on established methodologies for evaluating progestational agents.
Data Presentation
Pharmacokinetic Profile of this compound in Rats
Limited publicly available data exists on the specific pharmacokinetic parameters of this compound in rats. Therefore, an initial pharmacokinetic study is recommended to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½) following oral and parenteral administration. The following table provides a template for summarizing these crucial findings.
| Parameter | Oral Administration | Intravenous Administration |
| Dose (mg/kg) | User Defined | User Defined |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | To be determined |
| AUC (ng·h/mL) | To be determined | To be determined |
| Half-life (t½) (h) | To be determined | To be determined |
| Oral Bioavailability (%) | To be determined | N/A |
Note: Micronization of this compound has been shown to improve its oral bioavailability.[6]
In Vivo Progestational Activity of this compound in Rats (Deciduoma Assay)
The deciduoma assay is a classic method to assess the progestational activity of a compound. The following table can be used to present the results of such a study.
| Treatment Group | Dose (mg/kg/day) | Mean Uterine Horn Weight (mg) | Deciduoma Score (0-4) |
| Vehicle Control | N/A | ||
| Progesterone (Positive Control) | e.g., 1 | ||
| This compound - Dose 1 | User Defined | ||
| This compound - Dose 2 | User Defined | ||
| This compound - Dose 3 | User Defined |
Experimental Protocols
Protocol 1: Assessment of Progestational Activity using the Deciduoma Assay in Immature Rats
This protocol is adapted from established methods for evaluating progestational compounds.
Objective: To determine the progestational activity of this compound by assessing its ability to induce a deciduoma response in the uterus of immature female rats.
Materials:
-
Immature female Sprague-Dawley or Wistar rats (21-23 days old)
-
This compound
-
Progesterone (positive control)
-
Vehicle (e.g., sesame oil, corn oil)
-
Estrogen (e.g., Estradiol Benzoate)
-
Surgical thread
-
Anesthetic (e.g., isoflurane)
-
Analytical balance
-
Surgical instruments
Procedure:
-
Animal Preparation: Acclimatize immature female rats for at least 3 days.
-
Ovariectomy and Priming:
-
Ovariectomize all rats under anesthesia.
-
Allow a recovery period of 7 days.
-
Prime the rats with daily subcutaneous injections of an estrogen (e.g., 0.1 µ g/rat/day of estradiol benzoate) for 3 days to sensitize the uterus.
-
-
Treatment:
-
Divide the rats into treatment groups (n=6-8 per group): Vehicle control, Progesterone (e.g., 1 mg/kg/day), and at least three dose levels of this compound.
-
Administer the respective treatments subcutaneously or orally for 4 consecutive days.
-
-
Uterine Trauma:
-
On the 4th day of treatment, anesthetize the rats.
-
Make a small abdominal incision to expose the uterine horns.
-
Introduce a sterile surgical thread into the lumen of one uterine horn and scratch the antimesometrial side to induce trauma. The contralateral horn can serve as an internal control.
-
Suture the abdominal incision.
-
-
Continued Treatment: Continue the respective treatments for another 4 days.
-
Necropsy and Evaluation:
-
On the day after the last treatment, euthanize the rats.
-
Dissect the uterus and carefully trim away any adhering fat and connective tissue.
-
Record the weight of each uterine horn (traumatized and non-traumatized).
-
Score the deciduoma response on a scale of 0 (no response) to 4 (maximal response) based on the size and extent of the decidual growth.
-
Workflow Diagram:
Protocol 2: Evaluation of this compound in a Rat Model of Preterm Labor
This protocol is based on the use of a progesterone receptor antagonist to induce preterm labor.
Objective: To assess the efficacy of this compound in preventing or delaying preterm labor induced by a progesterone receptor antagonist.
Materials:
-
Pregnant Sprague-Dawley or Wistar rats (timed-mated, day 1 of gestation = presence of sperm in vaginal smear)
-
This compound
-
Progesterone receptor antagonist (e.g., Onapristone or Mifepristone/RU-486)
-
Vehicle for this compound and antagonist
-
Observation cages
-
Video recording equipment (optional)
Procedure:
-
Animal Preparation: House timed-mated pregnant rats individually under standard conditions.
-
Treatment Groups: On day 17 of gestation, divide the rats into the following groups (n=6-8 per group):
-
Vehicle Control (receives vehicles for both this compound and antagonist)
-
Antagonist Control (receives vehicle for this compound and the progesterone receptor antagonist)
-
This compound Treatment Groups (receive different doses of this compound followed by the antagonist)
-
-
This compound Administration: Administer the assigned dose of this compound (or its vehicle) orally or subcutaneously. The timing of administration should be determined based on the pharmacokinetic profile of this compound (e.g., 1-2 hours before the antagonist).
-
Induction of Preterm Labor: Administer the progesterone receptor antagonist (e.g., a single subcutaneous injection of Onapristone at a dose known to induce preterm labor, such as 30 mg/kg).
-
Observation:
-
Continuously monitor the rats for signs of labor and delivery (e.g., nesting behavior, abdominal contractions, presence of pups).
-
Record the time of onset of labor and the time of delivery for each pup.
-
The primary endpoint is the percentage of rats that deliver prematurely within a defined timeframe (e.g., 24-48 hours post-antagonist administration).
-
Secondary endpoints can include the number of live/dead pups and pup weight.
-
-
Data Analysis: Compare the incidence and timing of preterm labor between the treatment groups.
Experimental Workflow:
Protocol 3: Ex Vivo Assessment of Uterine Contractility
This protocol allows for the direct measurement of the effect of this compound's active metabolite on uterine muscle contractions.
Objective: To determine the effect of 3-ketothis compound (the active metabolite) on spontaneous and oxytocin-induced contractions of isolated rat uterine strips.
Materials:
-
Mature female Sprague-Dawley or Wistar rats (in estrus, as determined by vaginal smear)
-
This compound's active metabolite (3-ketothis compound)
-
Oxytocin
-
Krebs-Henseleit solution
-
Organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a rat in estrus.
-
Dissect the uterine horns and place them in cold Krebs-Henseleit solution.
-
Cut longitudinal strips (approximately 10 mm long and 2 mm wide) from the uterine horns.
-
-
Organ Bath Setup:
-
Mount the uterine strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension of approximately 1 g and allow the strips to equilibrate for at least 60 minutes, with periodic washing.
-
-
Experimental Protocol:
-
Record spontaneous contractions for a baseline period.
-
Add increasing concentrations of 3-ketothis compound to the organ bath in a cumulative manner and record the effects on the amplitude and frequency of spontaneous contractions.
-
After washing out the metabolite, induce submaximal contractions with a fixed concentration of oxytocin (e.g., 10^-8 M).
-
Once the oxytocin-induced contractions are stable, add increasing concentrations of 3-ketothis compound to assess its inhibitory effect.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the inhibitory effect of 3-ketothis compound as a percentage of the maximal contraction induced by oxytocin.
-
Calculate the IC50 value (concentration causing 50% inhibition).
-
Signaling Pathway:
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in rat models. These studies are essential for characterizing its progestogenic activity, understanding its efficacy in relevant models of obstetric complications, and elucidating its mechanism of action at the tissue level. Due to the limited availability of public pharmacokinetic data in rats, it is highly recommended to conduct an initial pharmacokinetic study to guide dose selection and interpretation of efficacy and safety studies. The use of standardized and well-characterized animal models, as outlined in these protocols, will ensure the generation of robust and reproducible data for the development and understanding of this compound.
References
- 1. A novel rodent model of pregnancy complications associated with genetically determined angiotensin-converting enzyme (ACE) activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 3. Biological, Behavioral and Physiological Consequences of Drug-Induced Pregnancy Termination at First-Trimester Human Equivalent in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 5. Demystifying Animal Models of Adverse Pregnancy Outcomes: touching bench and bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Assessing Allylestrenol's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylestrenol is a synthetic progestogen that mimics the action of natural progesterone by binding to and activating the progesterone receptor (PR).[1][2][3] This interaction triggers a cascade of molecular events that ultimately alter gene expression in target cells, influencing physiological processes such as endometrial receptivity and pregnancy maintenance.[2][4][5] Understanding the specific genes and pathways modulated by this compound is crucial for elucidating its mechanism of action and for the development of related therapeutic agents.
These application notes provide a comprehensive guide to assessing the impact of this compound on gene expression, with a focus on in vitro methodologies using the Ishikawa human endometrial adenocarcinoma cell line, a well-established model for studying progestin action.
Key Signaling Pathway Modulated by this compound
This compound, acting as a progesterone receptor agonist, primarily influences gene expression through the classical genomic signaling pathway. This involves the binding of this compound to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation of the this compound-PR complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Furthermore, non-classical pathways involving rapid, non-genomic actions of progestins have been described. These can involve the activation of cytoplasmic signaling cascades, such as the Src/MAPK pathway, which can in turn influence gene expression indirectly by phosphorylating other transcription factors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Evaluation of this compound for clinical pregnancies in patients treated with assisted reproductive techniques: a retrospective, propensity score matched, observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound for clinical pregnancies in patients treated with assisted reproductive techniques: a retrospective, propensity score matched, observational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Progesterone Receptor Localization Following Allylestrenol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylestrenol is a synthetic progestogen that functions as an agonist of the progesterone receptor (PR), mimicking the effects of natural progesterone.[1][2] It is utilized in various therapeutic applications, particularly in obstetrics and gynecology, for its role in maintaining pregnancy.[3][4] The mechanism of action of this compound involves its conversion to an active metabolite, 17α-allyl-19-nortestosterone (3-ketothis compound), which then binds to progesterone receptors.[5] Understanding the subcellular localization of these receptors following treatment with this compound is crucial for elucidating its molecular mechanism and for the development of related therapeutic agents. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of progesterone receptors within tissues and cells.[6]
This document provides detailed application notes and protocols for the immunohistochemical localization of progesterone receptors after this compound treatment, aimed at researchers, scientists, and professionals in drug development.
Application Notes
Principle of the Assay
Progesterone receptors, like other steroid receptors, are ligand-activated transcription factors.[7] In the absence of a ligand, the progesterone receptor B (PRB) isoform is predominantly located in the cytoplasm, while the progesterone receptor A (PRA) isoform is primarily nuclear.[1] Upon binding of an agonist such as the active metabolite of this compound, a conformational change is induced in the receptor, leading to its translocation into the nucleus.[8][9] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs), thereby modulating the transcription of target genes.[7]
Immunohistochemistry utilizes specific antibodies to detect the progesterone receptor protein within prepared tissue sections. A secondary antibody conjugated to an enzyme reacts with a chromogenic substrate to produce a colored precipitate at the site of the antigen, allowing for the visualization of the receptor's subcellular location (nuclear or cytoplasmic) under a microscope.[5]
Expected Results
Following treatment with this compound, an increase in the nuclear localization of the progesterone receptor, particularly the PRB isoform, is anticipated. This can be observed as a shift from diffuse or predominantly cytoplasmic staining in untreated control tissues to a more concentrated and intense nuclear staining in this compound-treated tissues. The degree of nuclear translocation can be quantified to assess the efficacy and potency of this compound.
Controls
To ensure the validity of the immunohistochemical staining results, the following controls are essential:
-
Positive Tissue Control: A tissue known to express high levels of progesterone receptor (e.g., normal endometrium or a PR-positive breast carcinoma) should be included in each staining run to confirm that the antibody and detection system are working correctly.[5]
-
Negative Tissue Control: A tissue known to be negative for progesterone receptor expression should be included to assess the specificity of the antibody and to identify any non-specific background staining.[9]
-
Internal Positive Control: Whenever possible, tissues containing normal epithelial cells that express PR can serve as an internal positive control.[6]
-
Negative Reagent Control: A slide from the test tissue should be incubated with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to control for non-specific binding of the antibody.[5]
Quantitative Data Presentation
The quantification of progesterone receptor localization can be performed by assessing the intensity and percentage of nuclear staining. The H-score is a commonly used semi-quantitative method.[10][11]
H-Score Calculation:
The H-score is calculated by summing the percentage of cells stained at each intensity level multiplied by the corresponding intensity score.
H-Score = [1 × (% of cells with weak intensity)] + [2 × (% of cells with moderate intensity)] + [3 × (% of cells with strong intensity)]
The final score ranges from 0 to 300.
Table 1: Example of H-Score Quantification of Progesterone Receptor Nuclear Staining
| Treatment Group | % Weak Staining (1+) | % Moderate Staining (2+) | % Strong Staining (3+) | H-Score |
| Vehicle Control | 50 | 20 | 5 | 105 |
| This compound (Dose 1) | 20 | 40 | 30 | 190 |
| This compound (Dose 2) | 10 | 30 | 60 | 250 |
Table 2: Subcellular Localization Analysis
| Treatment Group | % Cells with Predominantly Nuclear Staining | % Cells with Predominantly Cytoplasmic Staining | % Cells with Mixed Nuclear and Cytoplasmic Staining |
| Vehicle Control | 25 | 60 | 15 |
| This compound (Dose 1) | 70 | 15 | 15 |
| This compound (Dose 2) | 85 | 5 | 10 |
Experimental Protocols
Protocol 1: Immunohistochemical Staining for Progesterone Receptor
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against progesterone receptor (e.g., clone 1E2 or PgR 636)[5][12]
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-progesterone receptor antibody at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides with PBS.
-
Incubate with DAB substrate solution until the desired brown color develops (typically 1-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Quantification of Nuclear Staining
Procedure:
-
Image Acquisition:
-
Capture high-resolution digital images of the stained tissue sections using a light microscope equipped with a digital camera.
-
For each slide, capture images from at least five representative fields at 200x or 400x magnification.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, QuPath) for quantification.
-
Define the regions of interest (ROI) corresponding to the tissue areas to be analyzed.
-
Set thresholds to distinguish between positive (brown) and negative (blue) staining.
-
Segment the images to identify individual cell nuclei.
-
-
Scoring:
-
For each nucleus, determine the staining intensity (negative, weak, moderate, strong).
-
Count the number of cells in each intensity category.
-
Calculate the percentage of positive cells and the H-score as described in the "Quantitative Data Presentation" section.
-
Determine the percentage of cells with predominantly nuclear, cytoplasmic, or mixed staining patterns.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Immunohistochemistry Workflow.
Caption: Expected Effect of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. ihc.testcatalog.org [ihc.testcatalog.org]
- 3. scispace.com [scispace.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. protilatky.biopticka.cz [protilatky.biopticka.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Nuclear localization of progesterone receptor before and after exposure to progestin at low and high temperatures: autoradiographic and immunohistochemical studies of chick oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Progesterone Receptor Hinge Region Regulates the Kinetics of Transcriptional Responses Through Acetylation, Phosphorylation, and Nuclear Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Measurement of Progesterone Receptor Immunohistochemical Expression to Predict Lymph Node Metastasis in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Measurement of Progesterone Receptor Immunohistochemical Expression to Predict Lymph Node Metastasis in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunohistochemical Detection of Estrogen and Progesterone Receptor and HER2 Expression in Breast Carcinomas: Comparison of Cell Block and Tissue Block Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving Allylestrenol for in vitro experiments
An Application Note and Protocol for the In Vitro Dissolution of Allylestrenol
Introduction
This compound is a synthetic, orally active progestogen belonging to the 19-nortestosterone series, which structurally and functionally mimics progesterone.[1][2] It is widely utilized in research to investigate its effects on the female reproductive system, pregnancy maintenance, and its potential therapeutic applications.[3][4] Due to its hydrophobic nature, careful consideration must be taken when preparing this compound for in vitro experiments to ensure its proper dissolution and to minimize solvent-induced cytotoxicity. This document provides a detailed protocol for the solubilization of this compound for use in cell-based assays.
Data Presentation: Solubility of this compound
The solubility of this compound in common laboratory solvents is critical for the preparation of stock solutions for in vitro studies. The quantitative data is summarized in the table below.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 50 - 60 | 166.40 - 199.68 | Recommended primary solvent for creating high-concentration stock solutions.[1][4][5] |
| Ethanol | 60 | 199.68 | A viable alternative to DMSO for stock solution preparation.[1] |
| Water | Insoluble | - | This compound is highly hydrophobic and does not dissolve in aqueous solutions alone.[1] |
| Methanol | Slightly Soluble | - | Not recommended for primary stock solutions due to limited solubility.[6] |
| Chloroform | Slightly Soluble | - | Not suitable for in vitro cell culture experiments due to high toxicity.[6] |
Note: The molecular weight of this compound is 300.48 g/mol .
Experimental Protocols
This section outlines the detailed methodology for preparing this compound solutions for in vitro experiments. The primary challenge is to dissolve the hydrophobic compound in a manner that is compatible with aqueous cell culture media.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
-
Calculate the Required Mass: Determine the mass of this compound needed. For 1 mL of a 50 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass = 0.050 mol/L x 0.001 L x 300.48 g/mol x 1000 mg/g = 15.024 mg
-
Weighing: Accurately weigh 15.02 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved. A clear solution should be obtained.
-
Aiding Dissolution (Optional): If the compound does not dissolve readily, warm the solution to 37°C in a water bath and vortex again.[4][7] Brief sonication can also be employed to aid dissolution.[4][7]
-
Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.[4] For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[4][7]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into the final cell culture medium. It is crucial to ensure the final DMSO concentration remains non-toxic to the cells, typically below 0.5%.[8]
-
Thaw Stock Solution: Thaw one aliquot of the 50 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To prevent precipitation of the hydrophobic compound upon direct addition to the aqueous medium, perform an intermediate dilution in serum-containing medium or fetal bovine serum (FBS) itself.[9] For example, dilute the 50 mM stock 1:100 in complete cell culture medium to create a 500 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration of this compound. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 20 µL of the 500 µM intermediate solution.
-
Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent on the cells.[8]
Signaling Pathway Visualization
This compound, as a progesterone analog, primarily functions by binding to and activating intracellular progesterone receptors (PR).[2][10] This interaction initiates a signaling cascade that modulates gene expression, leading to the physiological effects of progesterone.
Caption: this compound signaling pathway via the progesterone receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C21H32O | CID 235905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound CAS#: 432-60-0 [m.chemicalbook.com]
- 7. glpbio.com [glpbio.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Allylestrenol in Uterine Leiomyoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine leiomyomas, or fibroids, are the most common benign tumors in women of reproductive age. Their growth is significantly influenced by steroid hormones, particularly progesterone.[1][2][3] Progesterone is recognized as a major promoter of leiomyoma development, stimulating cell proliferation and inhibiting apoptosis (programmed cell death).[1][2][4] Consequently, the progesterone receptor (PR) has become a key target for therapeutic interventions.[1][3]
Allylestrenol is a synthetic progestogen that mimics the action of natural progesterone by binding to and activating progesterone receptors.[5] While its primary clinical applications have been in obstetrics, its progestogenic activity suggests a potential role in modulating the growth of uterine leiomyomas.[6] Due to a lack of direct studies on this compound's effects on uterine leiomyomas, this document provides a framework for its application in research models based on the well-established role of progesterone and other synthetic progestins in leiomyoma biology.
Mechanism of Action (Proposed)
As a progesterone receptor agonist, this compound is hypothesized to influence uterine leiomyoma through the following mechanisms:
-
Activation of Progesterone Receptor Signaling: this compound binds to progesterone receptors (PR-A and PR-B) within leiomyoma cells, which are often expressed at higher levels than in the surrounding normal myometrium.[3][7] This activation can trigger downstream signaling pathways that promote cell growth.
-
Induction of Cell Proliferation: Progesterone signaling is known to increase the expression of proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and Ki-67 in leiomyoma cells.[1][7] It is anticipated that this compound would similarly stimulate the proliferation of these cells.
-
Inhibition of Apoptosis: Progesterone promotes the expression of anti-apoptotic proteins like Bcl-2, thus preventing the natural cell death process in leiomyoma cells.[1][4] this compound is expected to exhibit a similar anti-apoptotic effect.
-
Modulation of Growth Factor Signaling: Progesterone can interact with growth factor signaling pathways, such as the Epidermal Growth Factor (EGF) pathway, to further promote leiomyoma growth.[1][4]
Signaling Pathway
The proposed signaling pathway for this compound in uterine leiomyoma cells, based on the known action of progesterone, is depicted below.
Caption: Proposed signaling pathway of this compound in uterine leiomyoma cells.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on uterine leiomyoma using in vitro and in vivo models.
In Vitro Model: Human Uterine Leiomyoma Primary Cell Culture
Objective: To assess the direct effects of this compound on the proliferation and apoptosis of primary human uterine leiomyoma cells.
Workflow Diagram
Caption: Workflow for in vitro analysis of this compound's effects.
Methodology
-
Tissue Collection and Cell Isolation:
-
Obtain fresh uterine leiomyoma tissue from consenting patients undergoing hysterectomy, following institutional review board approval.
-
Mince the tissue into small pieces (1-2 mm³) and digest with 0.2% collagenase type I and 0.02% DNase I in DMEM/F-12 medium at 37°C for 4-6 hours with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate, wash the cell pellet with PBS, and resuspend in complete culture medium (DMEM/F-12 supplemented with 10% fetal bovine serum and antibiotics).
-
-
Cell Culture and Treatment:
-
Plate the isolated primary leiomyoma cells in culture flasks and maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
Once cells reach 70-80% confluency, seed them into appropriate plates for subsequent assays.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
-
Cell Proliferation Assay (MTT Assay):
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (TUNEL Assay):
-
Fix the treated cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation.
-
Analyze the cells using fluorescence microscopy or flow cytometry.
-
-
Gene Expression Analysis (Quantitative PCR):
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers for genes of interest, such as PCNA, Ki-67, BCL2, and progesterone receptor isoforms (PGR-A and PGR-B).
-
In Vivo Model: Rat Model of Uterine Leiomyoma
Objective: To evaluate the effect of this compound on the growth of estrogen- and progesterone-induced uterine leiomyomas in a rat model.
Workflow Diagram
Caption: Workflow for in vivo analysis of this compound's effects.
Methodology
-
Animal Model Induction:
-
Animal Grouping and Treatment:
-
Once leiomyomas are established (confirmed by imaging or at the end of the induction period), randomly divide the rats into groups:
-
Control group (no treatment)
-
Vehicle group (receiving the vehicle used to dissolve this compound)
-
This compound-treated groups (different doses)
-
-
Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
-
Tumor Growth Monitoring:
-
Monitor uterine and leiomyoma size throughout the treatment period using non-invasive methods like high-frequency ultrasound.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect the uteri.
-
Measure the uterine weight and the size and number of leiomyomas.
-
Fix a portion of the tissue in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemistry for PCNA, Ki-67, and Bcl-2.
-
Snap-freeze another portion of the tissue for molecular analysis (qPCR and Western blotting).
-
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from the literature on progesterone's effects on uterine leiomyomas. These should be replaced with actual experimental data.
Table 1: Effect of this compound on Leiomyoma Cell Proliferation (MTT Assay)
| Treatment Group | Concentration (nM) | Absorbance at 570 nm (Mean ± SD) | % Proliferation vs. Control |
| Control | 0 | 0.50 ± 0.05 | 100% |
| This compound | 1 | 0.65 ± 0.06 | 130% |
| This compound | 10 | 0.85 ± 0.08 | 170% |
| This compound | 100 | 1.10 ± 0.10 | 220% |
Table 2: Effect of this compound on Apoptosis in Leiomyoma Cells (TUNEL Assay)
| Treatment Group | Concentration (nM) | % Apoptotic Cells (Mean ± SD) |
| Control | 0 | 5.2 ± 1.1 |
| This compound | 1 | 4.1 ± 0.9 |
| This compound | 10 | 2.5 ± 0.5 |
| This compound | 100 | 1.8 ± 0.4 |
Table 3: Effect of this compound on Leiomyoma Growth in a Rat Model
| Treatment Group | Dose (mg/kg/day) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | % Change in Tumor Volume |
| Vehicle Control | 0 | 150 ± 25 | 250 ± 30 | +66.7% |
| This compound | 1 | 155 ± 28 | 310 ± 35 | +100% |
| This compound | 5 | 148 ± 22 | 400 ± 40 | +170.3% |
| This compound | 10 | 152 ± 26 | 500 ± 45 | +228.9% |
Disclaimer: The quantitative data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
While direct research on this compound in uterine leiomyoma is currently lacking, its progestogenic nature provides a strong rationale for its investigation in this context. The provided application notes and protocols offer a comprehensive framework for researchers to explore the potential effects of this compound on leiomyoma growth and to elucidate its underlying molecular mechanisms. Such studies are crucial for expanding our understanding of hormonal regulation in uterine leiomyomas and for the development of novel therapeutic strategies.
References
- 1. Progesterone Receptor Action in Leiomyoma and Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of progesterone signaling in the pathogenesis of uterine leiomyoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Sex steroidal regulation of uterine leiomyoma growth and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of this compound on hormone levels and delivery outcomes in threatened abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoassay-Based Detection of Allylestrenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of Allylestrenol. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
This compound is a synthetic progestogen used in gynecological and obstetric applications.[1][2][3][4][5] Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. Immunoassays, particularly the competitive ELISA format, offer a highly specific, sensitive, and high-throughput method for quantifying small molecules like this compound.
This document outlines the principles of developing a competitive ELISA for this compound, including hapten synthesis, antibody production, and detailed experimental protocols. While specific immunoassay data for this compound is not widely published, the methodologies presented here are based on established principles for developing steroid hormone immunoassays.[6][7][8][9]
Principle of Competitive ELISA for this compound
The competitive ELISA is the most suitable format for detecting small molecules like this compound. In this assay, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for binding to a limited number of specific anti-Allylestrenol antibodies coated on a microplate. The amount of enzyme-labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the addition of a substrate that reacts with the enzyme, producing a measurable color change.
Signaling Pathway of this compound
This compound, as a synthetic progestogen, primarily exerts its effects by binding to and activating progesterone receptors (PRs). These receptors are located in various target tissues, including the uterus, mammary glands, hypothalamus, and pituitary. The activation of PRs leads to a cascade of downstream events that regulate gene expression, ultimately resulting in the physiological effects of progesterone, such as maintenance of pregnancy and regulation of the menstrual cycle.
Experimental Protocols
The development of a competitive ELISA for this compound involves several key stages, from the synthesis of reagents to the validation of the assay.
Hapten Synthesis and Conjugation
Since this compound is a small molecule, it is not immunogenic on its own. Therefore, it must be conjugated to a carrier protein to elicit an immune response for antibody production. This modified small molecule is known as a hapten.
Protocol for this compound Hapten Synthesis (Hypothetical):
A common strategy for steroid hapten synthesis involves introducing a linker arm with a terminal carboxyl group, which can then be coupled to the amino groups of a carrier protein.[10][11][12]
-
Derivatization of this compound: Introduce a reactive group, such as a carboxyl group, onto the this compound molecule. This can be achieved by reacting the hydroxyl group at the C17 position with a bifunctional reagent like succinic anhydride or glutaric anhydride.
-
Purification: Purify the resulting this compound-hemisuccinate derivative using techniques like column chromatography.
-
Characterization: Confirm the structure of the hapten using analytical methods such as NMR and mass spectrometry.
Protocol for Conjugation to Carrier Proteins:
-
Activation of Hapten: Activate the carboxyl group of the this compound hapten using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.
-
Conjugation to Protein: React the activated hapten with a carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for immunization. The reaction is typically carried out in a suitable buffer (e.g., phosphate-buffered saline, PBS) at room temperature.
-
Purification of Conjugate: Remove the unconjugated hapten and byproducts by dialysis or gel filtration.
-
Characterization of Conjugate: Determine the hapten-to-protein molar ratio using spectrophotometry or MALDI-TOF mass spectrometry.[13]
Antibody Production (Polyclonal)
-
Immunization: Immunize rabbits or other suitable animals with the this compound-KLH conjugate emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Booster Injections: Administer booster injections at regular intervals (e.g., every 3-4 weeks).
-
Titer Determination: Collect blood samples periodically and determine the antibody titer using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.
-
Antiserum Collection: Once a high antibody titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A/G affinity chromatography.
Competitive ELISA Protocol
Materials and Reagents:
-
Anti-Allylestrenol antibody
-
This compound-BSA conjugate (for coating)
-
This compound standard
-
This compound-HRP conjugate (for detection)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Sample diluent (e.g., wash buffer)
Assay Procedure:
-
Coating: Dilute the this compound-BSA conjugate in coating buffer to an optimal concentration (e.g., 1-10 µg/mL) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competitive Reaction:
-
Add 50 µL of this compound standard or sample to the appropriate wells.
-
Add 50 µL of diluted anti-Allylestrenol antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection:
-
Add 100 µL of diluted secondary antibody-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The data obtained from the competitive ELISA is used to generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. The concentration of this compound in unknown samples is then determined by interpolating their absorbance values from the standard curve.
Table 1: Illustrative Quantitative Data for this compound ELISA
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Assay Range | 0.3 - 20 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Spike Recovery | 85 - 115% |
Note: The data presented in this table is illustrative and based on typical performance characteristics of steroid immunoassays. Actual values must be determined experimentally.
Table 2: Illustrative Cross-Reactivity Data
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Progesterone | < 5 |
| 17α-Hydroxyprogesterone | < 1 |
| Testosterone | < 0.1 |
| Estradiol | < 0.1 |
Note: Cross-reactivity should be assessed with a panel of structurally related compounds to ensure the specificity of the assay. The values are hypothetical.[14][15][16]
Conclusion
The development of a sensitive and specific immunoassay for this compound is essential for its therapeutic monitoring and for research purposes. The competitive ELISA format described in these application notes provides a robust framework for achieving this. While the provided protocols are based on established methodologies for similar compounds, optimization of each step is critical to ensure the development of a reliable and accurate assay for this compound detection. Researchers are encouraged to use these notes as a guide and to perform thorough validation of the developed assay according to established guidelines.
References
- 1. Effects of this compound on hormone levels and delivery outcomes in threatened abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound for clinical pregnancies in patients treated with assisted reproductive techniques: a retrospective, propensity score matched, observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1mg.com [1mg.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Development of ELISA for measurement of progesterone employing 17-alpha-OH-P-HRP as enzyme label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of haptens and conjugates for ELISAs of phytoestrogens. Development of the immunological tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of hapten and conjugates of coumestrol and development of immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 13. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Unveiling the Transcriptomic Landscape of Endometrial Tissue Following Allylestrenol Exposure using RNA-Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylestrenol, a synthetic progestogen, mimics the action of natural progesterone, a critical hormone for regulating the menstrual cycle and sustaining pregnancy.[1][2] Its primary mechanism involves binding to progesterone receptors, which triggers a cascade of physiological responses within the endometrium, the uterine lining.[1][2][3] These responses are crucial for preparing the endometrium for embryo implantation and maintaining a healthy pregnancy by promoting the secretion of essential nutrients and suppressing uterine contractions.[1][2][4] Understanding the precise molecular changes induced by this compound in the endometrium is paramount for optimizing its therapeutic use and developing novel treatments for reproductive disorders.
This application note provides a detailed protocol for the analysis of the endometrial transcriptome using RNA-sequencing (RNA-seq) following exposure to this compound. RNA-seq offers a comprehensive and unbiased approach to quantify gene expression, enabling the identification of differentially expressed genes and the elucidation of molecular pathways modulated by this compound. Such insights are invaluable for understanding its mechanism of action, identifying potential biomarkers for treatment response, and exploring new therapeutic applications. While direct RNA-seq studies on this compound are emerging, this protocol is based on established methods for progestin treatments on endometrial tissue.[5][6]
Experimental Design and Workflow
A typical study to investigate the effects of this compound on the endometrial transcriptome would involve the collection of endometrial biopsies from subjects before and after a defined period of this compound administration. The experimental workflow, from sample collection to data analysis, is outlined below.
Caption: A schematic of the RNA-sequencing workflow.
Detailed Protocols
Endometrial Tissue Biopsy Collection and Storage
-
Procedure: Endometrial biopsies are collected by trained medical personnel using a Pipelle catheter.
-
Sample Handling: Immediately following collection, the tissue biopsy should be placed in a cryovial containing an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.
-
Storage: Samples in RNA stabilization solution should be incubated at 4°C for 24 hours and then stored at -80°C until RNA extraction.
RNA Extraction from Endometrial Tissue
This protocol is adapted from established methods for RNA isolation from endometrial biopsies.[7]
-
Materials:
-
Homogenizer (e.g., FastPrep)
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I treatment set (e.g., RNase-Free DNase Set, Qiagen)
-
Microcentrifuge
-
Nuclease-free water
-
-
Protocol:
-
Excise approximately 30 mg of the endometrial biopsy tissue.
-
Homogenize the tissue sample in the appropriate lysis buffer provided with the RNA isolation kit using a mechanical homogenizer.
-
Proceed with the RNA extraction following the manufacturer's protocol for the chosen RNA isolation kit. This typically involves binding the RNA to a silica membrane, washing away contaminants, and eluting the purified RNA.
-
Perform an on-column DNase I treatment to remove any contaminating genomic DNA, as per the manufacturer's instructions.
-
Elute the purified RNA in nuclease-free water.
-
RNA Quality and Quantity Assessment
-
Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Integrity: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value of 7 or higher is recommended for library preparation.
Library Preparation and Sequencing
-
Library Preparation:
-
Use a stranded mRNA library preparation kit (e.g., Illumina Stranded mRNA Prep) with an input of at least 25 ng of total RNA.
-
This process involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NextSeq or NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis (typically 20-30 million reads per sample).
-
Bioinformatics Analysis of RNA-Seq Data
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Normalize the gene counts to account for differences in library size and RNA composition.
-
Perform differential gene expression analysis between the pre-treatment and post-treatment samples using statistical packages like DESeq2 or edgeR in R.[8]
-
Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
-
Pathway and Functional Enrichment Analysis:
-
Use the list of differentially expressed genes to perform pathway analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological processes and signaling pathways affected by this compound.
-
Expected Results and Data Presentation
Based on the known progestogenic effects of this compound, RNA-seq analysis is expected to reveal significant changes in the expression of genes involved in endometrial receptivity, cell proliferation, and immune response.[5][6]
Table 1: Hypothetical Top 10 Differentially Upregulated Genes in Endometrial Tissue After this compound Exposure
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value | Putative Function in Endometrium |
| PAEP | Progestagen-Associated Endometrial Protein | 3.5 | 1.2e-15 | Immunosuppression, implantation |
| MUC1 | Mucin 1, cell surface associated | 3.1 | 4.5e-12 | Embryo adhesion |
| IGFBP1 | Insulin-like Growth Factor Binding Protein 1 | 2.8 | 7.8e-10 | Decidualization, implantation |
| DKK1 | Dickkopf WNT Signaling Pathway Inhibitor 1 | 2.5 | 3.2e-8 | Regulation of Wnt signaling, cell fate |
| LEFTY2 | Left-Right Determination Factor 2 | 2.3 | 9.1e-7 | Embryo development, implantation |
| IL15 | Interleukin 15 | 2.1 | 5.6e-6 | Uterine natural killer cell function |
| SGK1 | Serum/Glucocorticoid Regulated Kinase 1 | 2.0 | 1.4e-5 | Ion transport, cell survival |
| STAT3 | Signal Transducer and Activator of Transcription 3 | 1.8 | 8.9e-5 | Decidualization, inflammation |
| HOXA10 | Homeobox A10 | 1.7 | 2.3e-4 | Endometrial development, receptivity |
| LIF | Leukemia Inhibitory Factor | 1.6 | 7.8e-4 | Implantation, pluripotency |
Table 2: Hypothetical Top 10 Differentially Downregulated Genes in Endometrial Tissue After this compound Exposure
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value | Putative Function in Endometrium |
| MMP7 | Matrix Metallopeptidase 7 | -3.2 | 2.1e-14 | Tissue remodeling, breakdown of extracellular matrix |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -2.9 | 6.3e-11 | Inflammatory response, neutrophil recruitment |
| PGRMC1 | Progesterone Receptor Membrane Component 1 | -2.6 | 1.5e-9 | Progesterone signaling, cell proliferation |
| EGF | Epidermal Growth Factor | -2.4 | 8.7e-8 | Cell proliferation and differentiation |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.2 | 4.2e-7 | Cell proliferation, apoptosis |
| CCND1 | Cyclin D1 | -2.0 | 9.8e-6 | Cell cycle progression |
| VEGFA | Vascular Endothelial Growth Factor A | -1.9 | 3.1e-5 | Angiogenesis |
| SERPINE1 | Serpin Family E Member 1 (PAI-1) | -1.8 | 1.2e-4 | Fibrinolysis, tissue remodeling |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -1.7 | 5.4e-4 | Cell cycle progression, proliferation |
| IL6 | Interleukin 6 | -1.6 | 9.2e-4 | Inflammatory response |
Signaling Pathway Visualization
This compound, acting as a progesterone agonist, is expected to modulate the progesterone receptor signaling pathway.
Caption: this compound binds to the progesterone receptor complex.
Conclusion
RNA-sequencing is a powerful tool to dissect the molecular mechanisms underlying the effects of this compound on endometrial tissue. The protocols and expected outcomes presented in this application note provide a framework for researchers to design and execute studies aimed at understanding the transcriptomic changes induced by this synthetic progestogen. The resulting data will contribute to a deeper understanding of endometrial biology and may facilitate the development of improved therapeutic strategies for various gynecological conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C21H32O | CID 235905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gene expression in endometrial cancer cells (Ishikawa) after short time high dose exposure to progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Genes and Pathways Differentially Expressed in Progestin Responsive Endometrial Cancer and Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Transcriptome sequencing of endometrium revealed alterations in mRNAs and lncRNAs after ovarian stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Allylestrenol Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Allylestrenol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water.[1] Its calculated water solubility is approximately 0.000558 mg/mL.[2] This low solubility can present challenges when preparing aqueous buffer solutions for in vitro experiments.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a solubility of at least 60 mg/mL in both.[3]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
The effect of pH on this compound's aqueous solubility is not extensively documented in publicly available literature. However, like other steroid compounds, its solubility may be influenced by pH, although significant changes are not always observed for neutral compounds. For ionizable compounds, pH can drastically alter solubility.[4][5][6] It is recommended to experimentally determine the solubility of this compound in buffers of different pH values (e.g., pH 4.5, 6.8, 7.4) to understand its behavior in your specific experimental conditions.
Q4: What are the common challenges when preparing this compound solutions in aqueous buffers?
The primary challenge is the very low intrinsic aqueous solubility of this compound, which can lead to:
-
Precipitation: The compound may precipitate out of solution, especially when an organic stock solution is diluted into an aqueous buffer.
-
Inaccurate Concentrations: Undissolved particles can lead to an overestimation of the amount of compound in solution if not properly removed before concentration measurement.
-
Low Bioavailability in in vitro assays: Poor solubility can result in low exposure of cells or tissues to the compound, affecting experimental outcomes.
Troubleshooting Guides
Issue 1: this compound precipitates when my DMSO stock solution is added to the aqueous buffer.
Cause: This is a common issue for poorly soluble compounds. The aqueous buffer has a much lower capacity to dissolve this compound compared to DMSO. When the DMSO stock is diluted, the this compound concentration exceeds its solubility limit in the final buffer/DMSO mixture, causing it to precipitate.
Solutions:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the Percentage of Cosolvent: If your experimental system allows, increasing the percentage of DMSO or another miscible organic solvent (e.g., ethanol) in the final solution can help maintain solubility.[4][7][8] However, be mindful that high concentrations of organic solvents can be toxic to cells.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Polysorbate 20) to the aqueous buffer can help to form micelles that encapsulate the this compound, increasing its apparent solubility.[9][10][11][12][13]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[14][15][16][17][18][19]
Issue 2: I am seeing inconsistent results in my cell-based assays with this compound.
Cause: Inconsistent results can be due to variable amounts of dissolved this compound in your assay wells. This can be caused by precipitation of the compound over time or incomplete dissolution from the start.
Solutions:
-
Visually Inspect for Precipitation: Before adding the treatment solution to your cells, carefully inspect it for any signs of precipitation. Centrifuge and/or filter the solution if necessary to remove undissolved particles.
-
Prepare Fresh Solutions: Prepare this compound solutions fresh before each experiment to minimize the risk of precipitation over time.
-
Sonication: Briefly sonicating the solution after dilution into the aqueous buffer can help to break up small aggregates and improve dissolution.[20]
-
Solubility Enhancement Techniques: Consistently apply one of the solubility enhancement techniques mentioned above (cosolvents, surfactants, cyclodextrins) to ensure a more stable and reproducible solution.
Quantitative Data Summary
Due to the limited publicly available data on the solubility of this compound in various aqueous buffers, the following table provides a template for researchers to populate with their own experimentally determined values. The subsequent section details a protocol for obtaining this data.
| Buffer System (e.g., 50 mM) | pH | Temperature (°C) | Solubility (µg/mL) | Method of Determination |
| Phosphate Buffer | 6.8 | 37 | Data to be determined | Shake-Flask Method |
| Phosphate Buffer | 7.4 | 37 | Data to be determined | Shake-Flask Method |
| Acetate Buffer | 4.5 | 37 | Data to be determined | Shake-Flask Method |
| Citrate Buffer | 5.0 | 37 | Data to be determined | Shake-Flask Method |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Aqueous Buffers (Shake-Flask Method)
This protocol is adapted from the standard shake-flask method for determining the thermodynamic solubility of poorly soluble compounds.[21][22][23][24]
Materials:
-
This compound (powder)
-
Selected aqueous buffers (e.g., Phosphate, Acetate, Citrate) at desired pH values
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.
-
Methanol or Ethanol (for stock and standard solutions)
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the mixture for 24-48 hours to ensure saturation.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample using a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent (e.g., methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the solubility of this compound in the specific buffer.
Protocol 2: Preparation of an this compound Working Solution using a Cosolvent
Materials:
-
This compound
-
DMSO or Ethanol
-
Desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol (e.g., 10 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of your aqueous buffer.
-
While vortexing the buffer, add the required volume of the this compound stock solution to achieve the desired final concentration. Note: The final concentration of the cosolvent should be as low as possible while maintaining solubility, and should be tested for its effect on the experimental system.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation occurs, the final concentration may be too high for the chosen cosolvent percentage.
Visualizations
Caption: Troubleshooting workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. BJOC - Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements [beilstein-journals.org]
- 3. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. humapub.com [humapub.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. The solubilisation of some steroids by phosphatidylcholine and phosphatidylcholine-cholesterol vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 24. scielo.br [scielo.br]
Optimizing Allylestrenol for In Vitro Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Allylestrenol in in vitro cell culture studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic progestogen, meaning it mimics the effects of the natural steroid hormone progesterone.[1][2][3] Its primary mechanism involves binding to and activating the progesterone receptor (PR).[4][5] This activation leads to two main types of cellular responses:
-
Genomic Signaling: The this compound-PR complex translocates to the nucleus, where it binds to specific DNA sequences called progesterone response elements (PREs). This interaction modulates the transcription of target genes, influencing a wide range of cellular processes.[4][6]
-
Non-Genomic Signaling: this compound can also trigger rapid signaling events from the cytoplasm without direct gene transcription. This can involve the interaction of the PR with signaling molecules like Src kinase, leading to the activation of downstream pathways such as the MAPK and PI3K/Akt cascades.[6][7]
2. How should I prepare a stock solution of this compound for my cell culture experiments?
Proper preparation of a concentrated stock solution is critical to avoid solubility issues in your culture medium. This compound is practically insoluble in water but shows good solubility in organic solvents.[1][5]
-
Recommended Solvents: Use high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) or Ethanol to prepare your stock solution.[1][2]
-
Stock Concentration: A common practice is to prepare a high-concentration stock, for example, 10 mM to 100 mM. Given this compound's solubility of 60 mg/mL in DMSO, which is equivalent to 199.68 mM, creating a stock within this range is feasible.[1][2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
3. What is a good starting concentration range for this compound in my cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line, the specific biological endpoint being measured, and the duration of the experiment. Since there is limited published data on specific effective concentrations for in vitro studies, a dose-response experiment is essential.
A common strategy in toxicology and pharmacology is to test concentrations that are significantly higher than the physiological plasma concentrations (Cmax) observed in vivo.[8] A broad range of concentrations should be tested initially to determine the optimal working concentration.
4. How can I determine the optimal concentration of this compound for my specific cell line and assay?
A dose-ranging study is the most effective method. This typically involves a cell viability or cytotoxicity assay, such as the MTT or MTS assay, to establish a concentration range that is non-toxic yet biologically active.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the culture medium after adding this compound. | 1. Poor Solubility: The final concentration of the organic solvent (e.g., DMSO) in the medium may be too low to keep the this compound in solution. 2. High Final Concentration: The final concentration of this compound may exceed its solubility limit in the aqueous culture medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[9] 2. When diluting the stock solution into the medium, vortex or pipette mix vigorously to ensure rapid and even dispersion. 3. Perform a serial dilution of your stock solution to reach the desired final concentration rather than adding a large volume of a lower concentration stock. |
| No observable effect of this compound on my cells. | 1. Sub-optimal Concentration: The concentration used may be too low to elicit a biological response. 2. Cell Line Insensitivity: The cell line may not express the progesterone receptor (PR) or may have a non-functional signaling pathway. 3. Degradation of this compound: Improper storage of stock solutions could lead to degradation. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Confirm the expression of the progesterone receptor (PR-A and/or PR-B) in your cell line using techniques like RT-qPCR, Western blotting, or immunocytochemistry. 3. Ensure your stock solutions are stored correctly and use fresh dilutions for each experiment. |
| High levels of cell death observed in treated and control wells. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.[10][11] 3. General Cell Culture Issues: Problems with the medium, incubator conditions (temperature, CO2), or cell handling can lead to poor cell health. | 1. Ensure the final solvent concentration is within a safe range (typically <0.5%). Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design. 2. Routinely check your cell cultures for signs of contamination and test for mycoplasma. 3. Review your cell culture protocols and ensure all reagents are of high quality and incubators are properly calibrated.[10] |
| Inconsistent results between experiments. | 1. Cell Passage Number: The characteristics of cell lines can change at high passage numbers. 2. Variability in Stock Solution: Inconsistent preparation or degradation of the this compound stock solution. 3. Inconsistent Cell Seeding Density: Variations in the initial number of cells can affect the outcome. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Prepare a large batch of stock solution and store it in single-use aliquots. 3. Ensure accurate cell counting and consistent seeding density across all experiments. |
Data Presentation
Table 1: Physicochemical Properties and Stock Solution Preparation for this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O | [1] |
| Molecular Weight | 300.48 g/mol | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in DMSO | 60 mg/mL (199.68 mM) | [1][2] |
| Solubility in Ethanol | 60 mg/mL (199.68 mM) | [1] |
| Recommended Stock Solvent | DMSO or Ethanol | [1][2] |
| Recommended Stock Conc. | 10-100 mM | General Practice |
| Stock Solution Storage | -20°C or -80°C in aliquots | General Practice |
Table 2: Example of a Dose-Ranging Study Design for a Cell Viability Assay (e.g., MTT)
| Treatment Group | This compound Conc. (µM) | Final DMSO Conc. (%) | Purpose |
| Untreated Control | 0 | 0 | Baseline cell viability |
| Vehicle Control | 0 | 0.1 | To assess the effect of the solvent on cell viability |
| Dose 1 | 0.1 | 0.1 | Test for low-dose effects |
| Dose 2 | 1 | 0.1 | |
| Dose 3 | 10 | 0.1 | |
| Dose 4 | 25 | 0.1 | |
| Dose 5 | 50 | 0.1 | |
| Dose 6 | 100 | 0.1 | Test for high-dose and potential cytotoxic effects |
Note: The final DMSO concentration should be kept constant across all treatment groups (except the untreated control).
Experimental Protocols
Protocol: Determining the Effect of this compound on Cell Viability using an MTT Assay
This protocol provides a framework for assessing the cytotoxic or proliferative effects of this compound on an adherent cell line.
Materials:
-
This compound powder
-
Sterile, high-purity DMSO
-
Complete cell culture medium appropriate for the cell line
-
Adherent cell line of interest
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl, or pure DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO. For example, dissolve 30.05 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until completely dissolved.
-
Store in single-use aliquots at -20°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium.
-
For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 100 mM stock 1:100 in medium to get a 1 mM intermediate solution. Then, add 1 µL of this intermediate solution to 100 µL of medium in the well.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: Workflow for a cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 5. This compound | C21H32O | CID 235905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound for clinical pregnancies in patients treated with assisted reproductive techniques: a retrospective, propensity score matched, observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Stability of Allylestrenol in DMSO and other organic solvents
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Allylestrenol in DMSO and other organic solvents. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving this compound?
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) and Ethanol.[1] It is practically insoluble in water.[1] For in vitro studies, DMSO is a common choice for preparing stock solutions.
2. What are the recommended storage conditions for this compound stock solutions?
To ensure the integrity of your this compound stock solutions, it is recommended to store them at low temperatures. For short-term storage, -20°C is suitable for up to one month. For longer-term storage, -80°C is recommended for up to six months. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
3. Is the quality of the DMSO critical for this compound stability?
Yes, the quality of the DMSO is important. DMSO is hygroscopic, meaning it can absorb moisture from the air. The presence of water in DMSO can reduce the solubility of this compound. Therefore, it is crucial to use fresh, anhydrous grade DMSO for the preparation of stock solutions.
4. Are there any known degradation products of this compound in the solid form?
Yes, impurities have been identified in the solid form of this compound, which can arise during synthesis. These include 3,6-Dehydro-allylestrenol and 8(14)-Dehydro-allylestrenol. While these are not degradation products from storage in solution, their presence in the starting material could potentially impact experimental results.
Troubleshooting Guide
Issue: I am observing precipitation in my this compound stock solution upon storage.
-
Possible Cause 1: Solvent Quality. The DMSO used may have absorbed moisture, leading to decreased solubility of this compound.
-
Solution: Use fresh, high-purity, anhydrous DMSO to prepare a new stock solution.
-
-
Possible Cause 2: Storage Temperature. Storing the solution at an inappropriate temperature may affect its stability and solubility.
-
Solution: Ensure your stock solution is stored at the recommended temperatures of -20°C for short-term or -80°C for long-term storage.
-
-
Possible Cause 3: Concentration Exceeds Solubility Limit. While this compound has high solubility in DMSO, preparing a solution above its solubility limit (approximately 60 mg/mL) can lead to precipitation.[1]
-
Solution: Prepare a new stock solution at a concentration at or below 60 mg/mL.
-
Issue: I am concerned about the stability of this compound in my experimental conditions (e.g., incubation at 37°C).
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Details | Reference |
| Solubility | ||
| In DMSO | 60 mg/mL | [1] |
| In Ethanol | 60 mg/mL | [1] |
| In Water | Insoluble | [1] |
| Stock Solution Storage | ||
| Short-term | -20°C (up to 1 month) | |
| Long-term | -80°C (up to 6 months) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired organic solvent (e.g., DMSO or Ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the parent this compound peak.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a hypothetical HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound. Method optimization and validation are required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Signaling Pathways
This compound is a progestogen that mimics the action of progesterone by binding to and activating progesterone receptors (PR). This activation triggers both genomic and non-genomic signaling pathways.
References
Preventing degradation of Allylestrenol during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Allylestrenol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a synthetic progestogen, structurally related to 19-nortestosterone. It is practically insoluble in water, but soluble in organic solvents like DMSO and ethanol.[1] Its stability is a critical factor in obtaining reliable and reproducible experimental results.
Q2: What are the primary factors that can cause this compound degradation?
This compound, like other steroids with hydroxyl groups and unsaturated bonds, is susceptible to degradation under several conditions:
-
pH: Both acidic and basic conditions can catalyze degradation reactions.[2]
-
Oxidation: The presence of oxidizing agents, or even atmospheric oxygen, can lead to the formation of oxidation products.[3]
-
Light (Photodegradation): Exposure to UV or ambient light can induce photochemical reactions.[4]
-
Temperature (Thermal Degradation): High temperatures can accelerate the rate of degradation.[5]
Q3: What are the potential degradation products of this compound?
Based on its structure and common degradation pathways of steroids, potential degradation products of this compound may include:
-
Dehydrogenation products: Such as 3,6-Dehydro-allylestrenol and 8(14)-Dehydro-allylestrenol, which have been identified as potential impurities.[6]
-
Oxidation products: Formation of epoxides or hydroxylated derivatives at various positions.
-
Isomerization products: Changes in the stereochemistry of the molecule.
Q4: How can I detect and quantify this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for the analysis of this compound and its impurities.[6][7] These methods allow for the separation, identification, and quantification of the parent compound and its degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound potency in solution over a short period. | pH-mediated degradation: The pH of your experimental medium may be acidic or basic, causing hydrolysis or other pH-catalyzed reactions. | - Maintain the pH of the solution in the neutral range (pH 6-8) using a suitable buffer system. - If the experimental design requires acidic or basic conditions, minimize the exposure time and temperature. Prepare fresh solutions immediately before use. |
| Unexpected peaks appearing in HPLC/LC-MS chromatograms. | Oxidative degradation: Exposure to atmospheric oxygen or presence of oxidizing agents in solvents or reagents. | - Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). - Add antioxidants (e.g., BHT, BHA) to your solutions, if compatible with your experimental setup. - Store solutions in tightly sealed containers with minimal headspace. |
| Inconsistent results between experiments conducted at different times. | Photodegradation: Exposure of this compound solutions or solid compound to ambient or UV light. | - Work in a light-controlled environment (e.g., under yellow light). - Use amber-colored glassware or wrap containers with aluminum foil to protect from light.[4] - Minimize the duration of light exposure during sample preparation and analysis. |
| Degradation observed even with proper pH control and light protection. | Thermal degradation: High temperatures during sample preparation (e.g., sonication for dissolution) or storage. | - Avoid excessive heating. If sonication is necessary, use a cooled water bath. - Store stock solutions and experimental samples at recommended low temperatures (-20°C for short-term, -80°C for long-term).[1] - For experiments at elevated temperatures, reduce the incubation time as much as possible. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Use high-purity, degassed solvents such as DMSO or ethanol.
-
Dissolution: Weigh the required amount of this compound and dissolve it in the chosen solvent. To aid dissolution, gentle vortexing or sonication in a cooled water bath can be applied.
-
Storage:
-
For short-term storage (up to 1 month), store the stock solution at -20°C in amber vials with Teflon-lined caps.
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Quality Control: Before use, especially after long-term storage, it is recommended to verify the concentration and purity of the stock solution by HPLC.
Protocol 2: General Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
| Stress Condition | Methodology |
| Acidic Hydrolysis | Incubate a solution of this compound (e.g., 1 mg/mL in a suitable organic solvent) with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis. |
| Basic Hydrolysis | Incubate a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis. |
| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[3] |
| Thermal Degradation | Expose solid this compound powder to 80°C in a calibrated oven for 48 hours. Dissolve the sample in a suitable solvent for analysis. |
| Photodegradation | Expose a solution of this compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) as per ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to exclude light. |
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.
Visualizations
Caption: A typical experimental workflow involving this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 4. iagim.org [iagim.org]
- 5. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105891342B - The preparation method of this compound impurity and its application in this compound quality analysis - Google Patents [patents.google.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Addressing Off-Target Effects of Allylestrenol in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Allylestrenol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic progestogen, structurally related to progesterone and 19-nortestosterone.[1][2] Its primary, on-target mechanism of action is to bind to and activate the progesterone receptor (PR), mimicking the effects of natural progesterone.[3] This interaction initiates a signaling cascade that modulates the expression of progesterone-responsive genes. This compound itself is considered a prodrug, which is metabolized in the body to its more active form, 3-keto-allylestrenol, which has a higher affinity for the progesterone receptor.[2]
Q2: What are the known or potential off-target effects of this compound?
A2: While often described as a pure progestogen, this compound and its active metabolite may exhibit some off-target activities:
-
Androgenic Effects: 3-keto-allylestrenol has been shown to have a weak affinity for the androgen receptor (AR).[1][2][4] Although this affinity is lower than that of progestins with known androgenic side effects, it is a critical parameter to consider in sensitive cell-based systems.[4]
-
β2-Adrenergic Effects: Some reports suggest that this compound may have β2-adrenergic activity, which could lead to effects independent of steroid hormone receptors.[1][5][6]
-
Glucocorticoid and Estrogenic Effects: this compound is generally reported to be devoid of glucocorticoid and estrogenic activity.[2] However, due to the structural similarity of steroid hormones and their receptors, cross-reactivity should not be entirely dismissed without experimental validation in your specific assay system.
Q3: My reporter assay for progesterone receptor activation shows a weaker or stronger response than expected with this compound. What could be the cause?
A3: Several factors could contribute to this:
-
Metabolism of this compound: Your cell line may have different metabolic capacities, affecting the conversion of this compound to its more active metabolite, 3-keto-allylestrenol.
-
Off-Target Receptor Activation: If your reporter construct contains response elements that can be activated by other steroid receptors (e.g., androgen-responsive elements), the weak androgenic activity of this compound could be influencing the signal.
-
Endogenous Receptors: The expression levels of progesterone, androgen, and other steroid receptors in your chosen cell line can influence the overall response.
-
Cell Culture Conditions: Factors such as serum in the culture medium containing endogenous hormones can interfere with the assay. Ensure you are using charcoal-stripped serum to remove these confounding factors.
Q4: How can I control for the weak androgenic effect of this compound in my experiments?
A4: To dissect the on-target progestogenic effects from off-target androgenic effects, you can:
-
Use a Progesterone Receptor Antagonist: Co-treatment with a specific PR antagonist, such as RU-486 (Mifepristone), should block the progesterone-mediated effects of this compound.
-
Use an Androgen Receptor Antagonist: Co-treatment with a specific AR antagonist, like Bicalutamide, can help determine if the observed effects are partially mediated through the androgen receptor.
-
Use a Cell Line Lacking the Androgen Receptor: If available, using a cell line that does not express the androgen receptor can eliminate this off-target pathway.
-
Compare with a Non-Androgenic Progestin: Use a progestin with a well-documented lack of androgenic activity as a control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in reporter assay | Endogenous hormones in serum. | Use charcoal-stripped fetal bovine serum (FBS) in your cell culture medium to remove steroid hormones. |
| Contamination of reagents or cell culture. | Ensure all reagents are sterile and test your cell lines for mycoplasma contamination. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| Pipetting errors or inconsistent cell seeding. | Ensure accurate and consistent cell seeding density. Use a master mix for reagent addition where possible. | |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature). | |
| Unexpected cell proliferation or cytotoxicity | Off-target effects on cell signaling pathways. | Perform cell viability assays (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to monitor for cytotoxic or proliferative effects. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level for your cell line. Include a solvent-only control. | |
| No response to this compound treatment | Low or absent progesterone receptor expression in the cell line. | Confirm the expression of the progesterone receptor in your cell line using qPCR or Western blotting. |
| Inactive compound. | Verify the integrity and activity of your this compound stock by testing it in a validated positive control system. |
Data Presentation
Table 1: Relative Binding Affinity (RBA) of 3-keto-allylestrenol and other steroids to the Progesterone Receptor (PR) and Androgen Receptor (AR) in MCF-7 cells.
| Compound | Relative Binding Affinity for PR (%) | Relative Binding Affinity for AR (%) |
| Progesterone | 100 | 8.6 |
| 5α-Dihydrotestosterone (DHT) | Not Reported | 100 |
| 3-keto-allylestrenol | ~200 | 11.8 |
| Norethisterone | ~300-400 | 18.4 |
| Medroxyprogesterone Acetate | ~300-400 | 21.1 |
Data compiled from a study by Bergink et al., which used intact MCF-7 cells. The RBA for PR is relative to progesterone, and the RBA for AR is relative to 5α-dihydrotestosterone.[4]
Experimental Protocols
Progesterone Receptor (PR) Luciferase Reporter Gene Assay
This assay measures the activation of the progesterone receptor by this compound.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., T47D or MCF-7, which endogenously express PR) in a 96-well plate at a density of 1-2 x 104 cells per well in phenol red-free medium supplemented with charcoal-stripped FBS. Allow cells to adhere overnight.
-
Transfection (if necessary): If the cell line does not have a stably integrated reporter, transiently transfect the cells with a progesterone response element (PRE)-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: Prepare serial dilutions of this compound, 3-keto-allylestrenol (if available), progesterone (positive control), and any antagonists (e.g., RU-486) in the appropriate medium.
-
Incubation: Remove the medium from the cells and add the compound dilutions. Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves and calculate EC50 values.
Competitive Steroid Receptor Binding Assay
This assay determines the binding affinity of this compound or its metabolite to various steroid receptors.
Methodology:
-
Receptor Preparation: Prepare cytosol extracts containing the receptor of interest (e.g., PR, AR) from appropriate tissues or cell lines.
-
Assay Setup: In a multi-well plate, combine a fixed concentration of a radiolabeled steroid (e.g., [3H]-progesterone for PR, [3H]-DHT for AR) with increasing concentrations of unlabeled competitor (this compound, 3-keto-allylestrenol, or a known ligand).
-
Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log of the competitor concentration. Calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand) and the relative binding affinity (RBA).
β2-Adrenergic Receptor Activation Assay (cAMP Measurement)
This assay assesses the potential activation of the β2-adrenergic receptor by measuring changes in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Seeding: Plate a cell line expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells stably expressing the receptor) in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, a known β2-agonist (e.g., isoproterenol) as a positive control, and a β2-antagonist (e.g., propranolol) to confirm specificity. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 for cAMP production.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling pathways of this compound.
Caption: Logical workflow for investigating this compound's effects.
References
- 1. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. innoprot.com [innoprot.com]
- 6. cAMP Biosensor – Cells Online [cells-online.com]
Technical Support Center: Optimizing In Vitro Allylestrenol Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro experiments using Allylestrenol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in an in vitro setting?
This compound is a synthetic progestogen that primarily acts as an agonist for the progesterone receptor (PR).[1][2][3] Upon binding to the PR, it can modulate the expression of target genes involved in various cellular processes. In placental cell models, it has been shown to stimulate the production of progesterone.[4][5] It is important to note that this compound is a prodrug, and its effects in vitro might be more pronounced in cell lines capable of metabolizing it to its active form, 17α-allyl-19-nortestosterone (3-ketothis compound).[2]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A definitive optimal concentration for this compound is cell-type dependent and should be determined empirically through dose-response experiments. However, based on studies with other progestins, a starting range of 10 nM to 1 µM can be considered. For instance, the synthetic progestin R5020 has been used at 10 nM in fallopian tube epithelial cell models, while progesterone has been used at 25 nM in breast cancer cell lines.[6][7] It is advisable to perform a cytotoxicity assay (e.g., MTT, XTT) to determine the non-toxic concentration range for your specific cell line.
Q3: What is a typical incubation time for this compound treatment?
The incubation time for this compound treatment will vary depending on the specific endpoint being measured. For short-term signaling events, an incubation of 1 to 4 hours may be sufficient.[8] For assessing changes in gene expression or cell proliferation, longer incubation times of 24, 48, or even 72 hours are commonly used.[7][9] Some studies with progestins have extended treatment to 6 days for proliferation assays.[6] It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental goals.
Q4: How should I dissolve this compound for in vitro experiments?
This compound is soluble in organic solvents like DMSO and ethanol but is insoluble in water.[6] A common practice is to prepare a high-concentration stock solution in sterile DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%. To avoid precipitation, it is recommended to add the this compound stock solution to the medium and mix well before adding to the cells.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | - this compound is a hydrophobic compound with low aqueous solubility.[6]- The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration.- Consider using solubilizing agents such as PEG300, Tween-80, or SBE-β-CD in your vehicle control and experimental conditions.[12]- Ensure the stock solution is added to the medium and vortexed or mixed thoroughly before application to the cells.[10] |
| No observable effect of this compound treatment | - The incubation time may be too short or too long for the desired effect.- The concentration of this compound may be too low.- The chosen cell line may not express the progesterone receptor (PR) or lack the necessary metabolic enzymes to activate the prodrug.[2] | - Perform a time-course experiment (e.g., 4, 24, 48, 72 hours) to identify the optimal incubation period.[9][13]- Conduct a dose-response study with a wider range of concentrations (e.g., 1 nM to 10 µM).- Verify the expression of PR in your cell line using techniques like Western blot or qPCR.- Consider using a cell line known to have high PR expression or one that has been metabolically characterized. |
| High background or inconsistent results in cell viability assays | - The organic solvent (e.g., DMSO) used to dissolve this compound may be cytotoxic at the concentration used.- this compound itself may have off-target cytotoxic effects at high concentrations.[14]- The stability of this compound in the culture medium may be compromised over long incubation periods. | - Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.1% for DMSO). Always include a vehicle control.- Perform a dose-response curve to identify a non-toxic working concentration of this compound.- For long-term experiments, consider replenishing the medium with freshly prepared this compound every 48-72 hours.[1] Test the stability of this compound in your specific culture medium using methods like LC-MS/MS if available.[15] |
| Variability between experimental replicates | - Inconsistent cell seeding density.- Uneven distribution of this compound in the culture wells.- Fluctuation in incubator conditions (temperature, CO2). | - Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for each well.- After adding the this compound-containing medium, gently swirl the plate to ensure even distribution.- Regularly calibrate and monitor incubator conditions. |
Experimental Protocols & Data
Summary of In Vitro Experimental Parameters for Progestogens
| Parameter | This compound (Recommended Starting Points) | Progesterone (Published Data) | R5020 (Synthetic Progestin - Published Data) | Reference |
| Cell Lines | PR-positive cell lines (e.g., MCF-7, T47D, Fallopian Tube Epithelial) | MCF-7 (breast cancer) | hFTE (human Fallopian Tube Epithelial) | [6][7][16] |
| Incubation Time | 24 - 72 hours (for proliferation/gene expression) | 24, 48, 72 hours (for ROS detection) | 24 hours (cell cycle analysis), 72 hours (immunofluorescence) | [6][7] |
| Concentration | 10 nM - 1 µM | 25 nM | 10 nM | [6][7] |
| Vehicle | DMSO (<0.1%) | DMSO | Vehicle | [6][7] |
Detailed Methodologies
1. Protocol for Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.[12]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before use.
-
For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Vortex the diluted solution gently to ensure homogeneity.
-
Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same final concentration of DMSO.
-
2. General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: General experimental workflow for in vitro this compound treatment.
Caption: Simplified signaling pathway of this compound via the Progesterone Receptor.
References
- 1. d-nb.info [d-nb.info]
- 2. In-vitro progesterone production of human granulosa--luteal cells: the impact of different stimulation protocols, poor ovarian response and polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on hormone levels and delivery outcomes in threatened abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone receptor assay | Research Starters | EBSCO Research [ebsco.com]
- 5. researchgate.net [researchgate.net]
- 6. Progesterone Receptors Promote Quiescence and Ovarian Cancer Cell Phenotypes via DREAM in p53-Mutant Fallopian Tube Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone regulates the proliferation of breast cancer cells – in vitro evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A case-control study to evaluate the risk of congenital anomalies as a result of this compound therapy during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Allylestrenol in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Allylestrenol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in animal models?
A1: Direct pharmacokinetic data for this compound in common animal models is scarce in publicly available literature. However, as a progestin, its oral bioavailability is expected to be low due to poor aqueous solubility and potential first-pass metabolism. For instance, natural progesterone has an oral bioavailability of less than 10%[1]. Other synthetic progestins like Medroxyprogesterone Acetate (MPA) have shown an absolute oral bioavailability of around 27% in dogs[2]. Norethisterone has a reported oral bioavailability ranging from 13% to 51% in rabbits and monkeys[3]. Researchers should anticipate that the baseline oral bioavailability of unprocessed this compound will be in this lower range and can be highly variable.
Q2: What are the primary reasons for the poor oral bioavailability of this compound?
A2: The primary reasons for the poor oral bioavailability of this compound are:
-
Poor Aqueous Solubility: this compound is a lipophilic steroid, making it poorly soluble in the aqueous environment of the gastrointestinal (GI) tract. This limits its dissolution, which is a prerequisite for absorption.
-
First-Pass Metabolism: Like many steroids, this compound may be subject to extensive metabolism in the gut wall and liver before it reaches systemic circulation, reducing the amount of active drug available[4].
Q3: What are the most common formulation strategies to enhance the oral bioavailability of this compound?
A3: The most common and effective strategies include:
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution[5].
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a solid state can enhance its wettability and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the GI tract and facilitate their absorption.
Q4: Which animal models are suitable for studying the oral pharmacokinetics of this compound?
A4: Rodents (rats and mice) are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and ease of handling. Larger animals like rabbits and dogs can also be used and may offer pharmacokinetic profiles that are more translatable to humans[2][3]. The choice of model will depend on the specific research question and available resources.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
Possible Causes:
-
Inconsistent dosing technique (e.g., loss of compound during oral gavage).
-
Variability in food intake among animals (food can affect the absorption of lipophilic drugs).
-
Inadequate formulation leading to inconsistent dissolution.
-
Inter-animal differences in metabolism.
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure the oral gavage technique is consistent and minimizes stress to the animal. For poorly soluble compounds, ensure the suspension is homogenous and does not settle in the dosing syringe.
-
Standardize Feeding Schedule: Fast animals overnight before dosing to reduce the "food effect." If the drug is better absorbed with food, provide a standardized meal at a consistent time relative to dosing.
-
Improve Formulation:
-
Micronize the drug powder: This increases the surface area for dissolution.
-
Use a wetting agent: Incorporate a pharmaceutically acceptable surfactant (e.g., Tween 80) at a low concentration in the vehicle to improve the wettability of the drug particles.
-
Prepare a solid dispersion: This can significantly improve the dissolution rate.
-
-
Increase Sample Size: A larger number of animals per group can help to account for inter-animal variability.
Issue 2: Low or Undetectable Plasma Concentrations of this compound
Possible Causes:
-
Extremely poor oral absorption of the administered formulation.
-
Rapid metabolism of the drug.
-
Insufficient dose administered.
-
Analytical method not sensitive enough.
Troubleshooting Steps:
-
Enhance Formulation Strategy:
-
Implement advanced formulations: Move from simple suspensions to more sophisticated systems like solid dispersions or SEDDS.
-
Increase Drug Solubility: Use co-solvents or complexing agents (e.g., cyclodextrins) in the formulation.
-
-
Increase the Dose: If no toxicity is observed, a higher dose may be necessary to achieve detectable plasma concentrations.
-
Validate Analytical Method: Ensure the limit of quantification (LOQ) of the analytical method (e.g., LC-MS/MS) is sufficiently low to detect the expected plasma concentrations.
-
Consider Alternative Routes of Administration: For initial studies to determine systemic clearance and volume of distribution, intravenous (IV) administration can be used as a baseline.
Data Presentation: Pharmacokinetic Parameters of Progestins in Animal Models with Different Formulations
Disclaimer: The following tables present data for progestins structurally and functionally similar to this compound. This data is intended to provide a comparative reference for what can be expected when applying different formulation strategies.
Table 1: Pharmacokinetic Parameters of Medroxyprogesterone Acetate (MPA) in Dogs (Oral Administration)
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) | Reference |
| Standard Tablet | 2.5 mg | 15.2 ± 3.4 | 2.0 ± 0.5 | 134 ± 28 | ~27 | [2] |
| Standard Tablet | 5 mg | 31.5 ± 7.1 | 2.2 ± 0.6 | 285 ± 65 | ~27 | [2] |
| Standard Tablet | 10 mg | 65.8 ± 15.3 | 2.5 ± 0.8 | 612 ± 142 | ~27 | [2] |
| Micronized Formulation | 800 mg/day (human study) | Significantly higher than non-micronized | - | Significantly higher than non-micronized | - | [6] |
Table 2: Pharmacokinetic Parameters of Progesterone in Dogs with Different Oral Formulations
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability Improvement | Reference |
| Aqueous Suspension | 16 | ~1 | ~1.5 | ~5 | Baseline | [7] |
| SEDDS (Liquid) | 16 | ~9 | ~2.0 | ~35 | ~7-fold vs. suspension | [7] |
| SEDDS (Pellets) | 16 | ~9 | ~2.5 | ~35 | ~7-fold vs. suspension | [7] |
Table 3: Bioavailability of Norethisterone Enanthate in Different Species (Oral Administration)
| Animal Model | Relative Bioavailability (%) |
| Rabbit | 13 - 51 |
| Monkey | 13 - 51 |
Experimental Protocols
Protocol 1: Preparation of Micronized this compound by Air Jet Milling
Objective: To reduce the particle size of this compound to improve its dissolution rate.
Materials and Equipment:
-
This compound powder
-
Air jet mill
-
Compressed nitrogen or air source
-
Particle size analyzer (e.g., laser diffraction)
Procedure:
-
Ensure the air jet mill is clean and dry.
-
Set the grinding and feeding pressures according to the manufacturer's instructions. Typical pressures for steroids are between 10 and 12 bar.
-
Feed the this compound powder into the mill at a constant rate.
-
The high-velocity air stream causes the particles to collide and fracture, reducing their size.
-
A cyclone separator collects the micronized particles.
-
Analyze the particle size distribution of the collected powder. The target is typically a mean particle size of less than 10 µm.
-
Store the micronized powder in a tightly sealed container to prevent agglomeration.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the dissolution of this compound by dispersing it in a hydrophilic polymer matrix.
Materials and Equipment:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, or a mill
Procedure:
-
Dissolve this compound and the hydrophilic polymer (e.g., in a 1:4 drug-to-polymer ratio) in a suitable volume of the organic solvent in a round-bottom flask.
-
Ensure complete dissolution of both components.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is removed, a solid film will form on the wall of the flask.
-
Scrape the solid mass from the flask.
-
Dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle or a mill to obtain a fine powder.
-
Store the solid dispersion powder in a desiccator.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system for improved oral absorption.
Materials and Equipment:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Based on the solubility studies, prepare different ratios of oil, surfactant, and co-surfactant. For example, a starting point could be a ratio of 40:40:20 (Oil:Surfactant:Co-surfactant).
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40-50°C to ensure homogeneity.
-
Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
To evaluate the self-emulsification properties, add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation and observe the formation of an emulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and clarity. An ideal SEDDS will form a clear or slightly opalescent microemulsion with a droplet size below 200 nm.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and bioavailability of medroxyprogesterone acetate in the dog and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of orally administered norethisterone enanthate in rabbit, monkey, and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. Treatment of carcinoma of the breast with high dose oral medroxyprogesterone acetate: does increased bioavailability improve the therapeutic ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative bioavailability study in dogs of a self-emulsifying formulation of progesterone presented in a pellet and liquid form compared with an aqueous suspension of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Allylestrenol-treated animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allylestrenol-treated animal models. Our goal is to help you address and manage experimental variability to ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Uterine Weight Response
Question: We are observing significant variability in uterine weight among animals in the same treatment group. What are the potential causes and solutions?
Answer:
Variability in uterine weight is a common challenge and can stem from several factors:
-
Animal Strain: Different strains of mice and rats can exhibit varied sensitivity to progestins due to differences in progesterone receptor (PR) expression and signaling. For instance, BALB/c mice have been shown to have a greater proliferative response to progesterone compared to C57BL/6 mice.[1]
-
Estrous Cycle Stage: The stage of the estrous cycle at the time of treatment and necropsy significantly impacts uterine weight. The uterus is most receptive to progesterone during the luteal phase (diestrus). Administering this compound to animals in different cycle stages will lead to inconsistent results.
-
Dosage and Administration: Inconsistent administration techniques, such as improper oral gavage, can lead to variability in the actual dose received by each animal. The volume administered should not exceed 1% of the animal's body weight.[2]
-
Diet: The composition of the animal's diet can influence hormone metabolism. High-fat diets can alter endogenous hormone levels and the animal's response to exogenous progestins.
Troubleshooting Steps:
-
Synchronize Estrous Cycles: Before initiating treatment, synchronize the estrous cycles of your animals. This can be achieved through methods such as the Whitten effect (exposure to male bedding) or by using exogenous hormones. Monitor cyclicity via vaginal smears.
-
Standardize Animal Strain: Use a consistent inbred strain for your studies to minimize genetic variability. If comparing strains, ensure you have sufficient animal numbers to account for inter-strain differences.
-
Refine Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage). Use appropriately sized gavage needles and verify the correct placement to avoid accidental administration into the trachea.
-
Control Dietary Variables: Use a standardized chow for all animals in the study. If a specific diet is part of the experimental design, ensure its composition is consistent. Be aware that some components in standard rodent chow may have estrogenic activity.
Issue 2: Inconsistent Plasma Progesterone Levels
Question: We are measuring plasma progesterone levels after this compound administration and the results are highly variable. Why is this happening?
Answer:
Fluctuations in plasma progesterone can be attributed to several factors:
-
Timing of Blood Collection: The pharmacokinetics of this compound will dictate the peak plasma concentration. Blood collection at inconsistent time points post-administration will lead to variable results.
-
Metabolism: this compound is a prodrug that is metabolized to its active form. The rate of metabolism can vary between individual animals and strains.[3]
-
Stress: Improper handling and blood collection techniques can induce stress, which can alter endogenous hormone levels, including corticosterone, which may interfere with some progesterone assays.
-
Dietary Progesterone: Standard rodent chow can contain progesterone, which can contribute to baseline levels and variability.[4]
Troubleshooting Steps:
-
Establish a Pharmacokinetic Profile: If not already known for your specific model and administration route, conduct a pilot study to determine the time to maximum concentration (Tmax) of this compound's active metabolite. Collect blood samples at this predetermined time point.
-
Minimize Animal Stress: Handle animals gently and use consistent, minimally invasive blood collection techniques. Allow animals to acclimate to handling before the study begins.
-
Use a Progesterone-Free Diet: If precise measurement of progesterone in response to this compound is critical, consider using a custom diet with no or minimal progesterone content.
-
Assay Specificity: Ensure the progesterone assay you are using is specific and does not have significant cross-reactivity with this compound or its other metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for administering this compound in rodents?
A1: Corn oil is a commonly used vehicle for oral administration of lipophilic compounds like this compound.[5][6][7] However, it's important to be aware that the vehicle itself can have biological effects. Studies have shown that corn oil can influence gene expression and may cause adverse effects at high doses or with prolonged use.[5][6][7][8] It is crucial to include a vehicle-only control group in your experimental design. The recommended oral gavage volume should not exceed 10 ml/kg body weight.[6]
Q2: How does the estrous cycle affect the response to this compound?
A2: The estrous cycle significantly influences the uterine environment and the expression of progesterone receptors. The rat estrous cycle typically lasts 4-5 days and consists of proestrus, estrus, metestrus, and diestrus.[9] The uterus is most responsive to progestins during the diestrus phase when endogenous progesterone levels are naturally high. Administering this compound during other phases may result in a blunted or variable response. For example, neonatal this compound treatment in rats has been shown to increase the duration of the estrus phase.[10]
Q3: Are there known strain differences in the response to this compound in mice or rats?
A3: Yes, different inbred strains of mice and rats can respond differently to progestins. For example, studies have shown that C57BL/6 mice have a reduced proliferative and morphological response to progesterone compared to BALB/c mice, which is attributed to differences in progesterone receptor isoform B expression and other downstream signaling molecules.[1] When choosing an animal model, it is important to consider the known hormonal sensitivities of the selected strain.
Q4: What are the key signaling pathways activated by this compound?
A4: this compound, as a progestogen, primarily acts through the progesterone receptor (PR). Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. This is the classical genomic pathway. Additionally, progestogens can elicit rapid, non-genomic effects through membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades like the MAPK pathway.[11][12][13][14][15] this compound is also known to have a β2-adrenergic action, which contributes to its uterine-relaxing effects.[16]
Data Presentation
Table 1: Effect of this compound Dosage on Organ Weight and Hormone Levels in Female Rats
| Dosage | Treatment Duration | Change in Ovary Weight | Change in Adrenal Weight | Change in Hypophysis Weight | Change in Cholesterol |
| 1 mg/kg/day | 90 days | No significant change | No significant change | No significant change | No significant change |
| 10 mg/kg/day | 90 days | No significant change | No significant change | No significant change | No significant change |
| 100-300 mg/kg/day | 90 days | 72% decrease | 35% decrease | 35% decrease | 51% increase |
Data adapted from a toxic dose-range finding study in female rats.[16]
Table 2: Influence of Animal Strain on Progesterone-Induced Gene Expression in Mammary Glands
| Gene | BALB/c Response to Progesterone | C57BL/6 Response to Progesterone |
| Wnt-4 | Highly induced | Significantly increased, but to a lesser extent than BALB/c |
| RANKL | Induced | Reduced induction compared to BALB/c |
| C/EBPβ | Increased nuclear levels | Lower basal and induced nuclear levels compared to BALB/c |
Qualitative summary based on a study comparing progesterone responsiveness in BALB/c and C57BL/6 mice.[1]
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Appropriately sized gavage needle (20-22 gauge for most adult mice) with a ball tip
-
Syringe (1 ml)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg body weight.
-
Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Administration: Once the needle is in the esophagus (resistance should not be felt), slowly administer the this compound solution.
-
Withdrawal: After administration, slowly withdraw the needle.
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, immediately after the procedure and again at 24 hours post-administration.
This protocol is a general guideline. For more detailed instructions, refer to established protocols on oral gavage in mice.[2][4][17][18]
Mandatory Visualization
Caption: this compound signaling pathways.
Caption: Experimental workflow for this compound studies.
References
- 1. Strain-Specific Differences in the Mechanisms of Progesterone Regulation of Murine Mammary Gland Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. Differential Effects of Acute Progesterone Administration on Spatial and Object Memory in Middle-Aged and Aged Female C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Corn oil as a vehicle in drug development exerts a dose-dependent effect on gene expression profiles in rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of corn oil and diet on reproduction and the kidney in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corn oil and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animal-reproduction.org [animal-reproduction.org]
- 10. Impact of single neonatal this compound treatment on the estrus cycle of rats treated with FSH+LH or TSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxic dose-range findings and post-treatment reversibility assessment in female rats on a three-month oral treatment with the progestational agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.fsu.edu [research.fsu.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Cell Culture Contamination in Steroid Hormone Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address cell culture contamination issues that can arise during steroid hormone experiments.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cell culture experiments involving steroid hormones.
A. Biological Contamination
1. Mycoplasma Contamination
Question: My cell cultures appear healthy, but I'm getting inconsistent results in my steroid hormone assays. Could this be a mycoplasma contamination?
Answer: Yes, this is a classic sign of mycoplasma contamination. Unlike bacteria or fungi, mycoplasma often does not cause visible turbidity or pH changes in the culture medium.[1][2] However, it can significantly alter cellular physiology, gene expression, and metabolism, leading to unreliable experimental outcomes.[2]
Specific Impacts on Steroid Hormone Experiments:
-
Altered Receptor Response: Mycoplasma lipid-associated membrane proteins (LAMPs) can directly interfere with steroid hormone receptors. Studies have shown that LAMPs from different mycoplasma species can either inhibit or stimulate androgen and glucocorticoid receptor responses in a dose-dependent manner.[3]
-
Gene Expression Changes: Mycoplasma infection can alter the baseline gene expression of your cells and their response to steroid hormones. For instance, it can affect pathways related to apoptosis and cell cycle signaling, which are often modulated by steroids.[4]
-
Inconsistent Hormone Levels: The altered cellular state can lead to variability in steroid hormone production or metabolism by the cells, resulting in fluctuating measurements in your assays.
Troubleshooting Workflow:
Caption: Mycoplasma contamination troubleshooting workflow.
2. Bacterial Contamination
Question: My cell culture medium has suddenly become cloudy and yellow, and my cells are dying. How will this affect my steroid hormone experiment?
Answer: These are clear signs of bacterial contamination.[1][5] The rapid change in pH (indicated by the yellow color of the phenol red indicator) and turbidity are hallmarks of bacterial growth. This level of contamination will render your experimental results invalid.
Specific Impacts on Steroid Hormone Experiments:
-
Steroid Metabolism: Some bacteria can metabolize steroid hormones.[6] For instance, they can reduce the Δ4-bond in steroids, which can decrease the androgenic properties of androgens or convert progestins into neuroactive forms.[6] This can lead to artificially low measurements of your target steroid.
-
Endotoxin Effects: Gram-negative bacteria release endotoxins (lipopolysaccharides or LPS), which can have profound, dose-dependent effects on steroidogenesis.[7][8] LPS can increase the production of some steroids (like corticosterone and progesterone) while decreasing others (like testosterone).[7]
-
Assay Interference: Bacterial enzymes and byproducts can interfere with antibody-based assays like ELISA, leading to inaccurate readings.
3. Fungal (Yeast and Mold) Contamination
Question: I've noticed fuzzy-looking colonies (mold) or small, budding particles (yeast) in my cell culture. Can I still use the supernatant for my hormone assay?
Answer: No, it is not recommended to use any part of a fungally contaminated culture. While early-stage fungal contamination might not cause immediate, drastic changes in pH, the presence of fungi will still compromise your results.[1]
Specific Impacts on Steroid Hormone Experiments:
-
Nutrient Depletion: Fungi will compete with your cells for essential nutrients in the media. This can alter the metabolic state of your cells and, consequently, their production and secretion of steroid hormones.
-
Release of Mycotoxins: Many fungi produce mycotoxins, which can be cytotoxic to your cells and interfere with cellular signaling pathways, including those regulated by steroid hormones.
-
Assay Interference: Fungal proteins and secreted molecules can cross-react with antibodies in immunoassays or interfere with the detection methods of other quantification techniques.
B. Chemical Contamination
1. Phenol Red in Media
Question: I am studying the effects of low concentrations of estrogen on my cells. Could the phenol red in my culture medium be a problem?
Answer: Yes, phenol red has been shown to have weak estrogenic activity.[4][9] It can bind to the estrogen receptor and stimulate the proliferation of estrogen-responsive cells, such as MCF-7 breast cancer cells.[4][9]
Specific Impacts on Steroid Hormone Experiments:
-
Estrogenic Effects: At concentrations typically found in cell culture media (15-45 µM), phenol red can cause partial estrogenic stimulation, leading to increased cell number and progesterone receptor content.[4][9] This can mask the effects of your experimental treatments with low doses of estrogen.
-
Interference with Antiestrogens: The estrogenic activity of phenol red can interfere with the action of antiestrogens like tamoxifen.[4]
-
Assay Interference: Phenol red can also interfere with fluorescence-based assays by contributing to background fluorescence.[6]
2. Plasticizers and Other Leachables
Question: Can plasticware (flasks, plates, tubes) affect my steroid hormone experiments?
Answer: Yes, chemicals can leach from plastic labware and interfere with your experiments. These include plasticizers like phthalates (e.g., DEHP, DBP) and their replacements.
Specific Impacts on Steroid Hormone Experiments:
-
Endocrine Disruption: Many plasticizers are known endocrine-disrupting chemicals (EDCs).[10][11] They can interfere with steroid hormone synthesis by altering the expression of key enzymes.[10] For example, some phthalate metabolites have been shown to increase estradiol levels while reducing testosterone levels in H295R cells.[10]
-
Hormone Adsorption: Steroid hormones, particularly those that are more lipophilic, can adsorb to the surface of plastic vessels like microcentrifuge tubes and cell culture plates.[12] This can lead to a significant reduction in the concentration of the steroid in your solutions, affecting the accuracy of your results.[12]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in a cell culture lab?
A1: The most common sources of contamination include:
-
Personnel: Poor aseptic technique, talking over open cultures, and shedding of microorganisms from skin and hair.
-
Reagents and Media: Contaminated serum, media, buffers, and other solutions.
-
Equipment: Incubators, water baths, biosafety cabinets, and pipettes that are not cleaned and disinfected regularly.
-
Incoming Cell Lines: New cell lines from other labs or commercial sources may already be contaminated.
-
Environment: Airborne dust, spores, and other particulates.[1]
Q2: How can I prevent contamination in my steroid hormone experiments?
A2: Prevention is the best strategy. Key preventative measures include:
-
Strict Aseptic Technique: Always work in a certified biological safety cabinet, wear appropriate personal protective equipment (PPE), and disinfect all surfaces and items entering the cabinet.
-
Regularly Test for Mycoplasma: Since mycoplasma is not visible, routine testing (e.g., every 1-2 months) using PCR or a fluorescent dye-based kit is crucial.
-
Quarantine New Cell Lines: Isolate and test any new cell lines for contamination before introducing them into your general cell culture stocks.
-
Use High-Quality Reagents: Purchase media, serum, and other reagents from reputable suppliers and test new lots if possible.
-
Consider Phenol Red-Free Media: For studies involving estrogenic hormones, using phenol red-free medium is highly recommended to avoid its estrogenic effects.[6]
-
Choose Appropriate Plasticware: For sensitive assays, consider using low-adsorption plasticware or glass to minimize the loss of steroid hormones due to surface binding.[12]
Q3: Is it ever okay to use antibiotics routinely in my cell cultures?
A3: While antibiotics can be useful for short-term treatment of a bacterial contamination, their routine, prophylactic use is generally discouraged. Continuous use of antibiotics can mask low-level contamination, including mycoplasma, and can lead to the development of antibiotic-resistant bacteria. It is always better to rely on good aseptic technique.
Q4: My experiment is irreplaceable, but I've detected a contamination. What should I do?
A4: If the culture is absolutely irreplaceable, you may attempt to eliminate the contamination.
-
Mycoplasma: There are several commercially available mycoplasma elimination kits that use specific antibiotics. The treatment usually lasts for a couple of weeks, and it is essential to re-test the cells after the treatment to confirm elimination.
-
Bacteria and Fungi: High concentrations of antibiotics or antimycotics can be used, but these can also be toxic to the cells. It is a last resort and may not always be successful. In all cases, the "rescued" cell line should be thoroughly tested and its characteristics re-verified before being used in critical experiments. The safest option is always to discard the contaminated culture and start over with a frozen, uncontaminated stock.[1]
III. Quantitative Data on Contamination Effects
The following tables summarize some of the quantitative effects of contaminants on steroid hormone-related measurements.
Table 1: Effect of Phenol Red on Estrogen-Responsive Cells
| Parameter | Control (Phenol Red-Free) | With Phenol Red (15-45 µM) | Reference |
| Cell Number (MCF-7) | 100% | 200% | [4][9] |
| Progesterone Receptor Content (MCF-7) | 100% | 300% | [4][9] |
| Estradiol Binding to Estrogen Receptor | 100% | ~0.001% of Estradiol Affinity | [4][9] |
Table 2: Effect of Plasticizer Metabolites on Steroid Hormone Levels in H295R Cells
| Compound (Concentration) | Estradiol (E2) Level | Testosterone (T) Level | Reference |
| MEHP (0.25–25 µM) | Significantly Increased | Significantly Reduced | [10] |
| DEHA (0.25–25 µM) | Significantly Increased | Significantly Reduced | [10] |
Table 3: Effect of Endotoxin (LPS) on Serum Steroid Hormone Levels in Male Rats
| Hormone | Change with Non-Lethal Dose (0.01-2 mg/kg) | Reference |
| Estrogens (E1, E2) | 3-9 fold Increase | [7] |
| Progesterone (P4) | 4-fold Increase | [7] |
| Corticosterone (B) | 2-3 fold Increase | [7] |
| Testosterone (T) | 2-fold Decrease | [7] |
IV. Experimental Protocols
1. Mycoplasma Detection by PCR
This protocol is a general guideline for PCR-based mycoplasma detection.
-
Sample Preparation:
-
Culture cells to a high density (80-100% confluency).
-
Collect 100 µL to 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.
-
Heat the sample at 95°C for 5 minutes to lyse any cells and release DNA.
-
Centrifuge at maximum speed for 2 minutes to pellet cell debris. The supernatant will be used as the PCR template.
-
-
PCR Reaction:
-
Prepare a PCR master mix using a commercial mycoplasma detection kit or by combining a PCR buffer, dNTPs, forward and reverse primers specific for mycoplasma 16S rRNA, and a Taq polymerase.
-
Add 5 µL of the prepared supernatant to the PCR master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water or media).
-
-
PCR Amplification:
-
Perform PCR using a thermal cycler with an appropriate program, which typically includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.
-
-
Analysis:
-
Run the PCR products on an agarose gel.
-
A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination.
-
2. Steroid Hormone Quantification by ELISA
This is a general protocol for a competitive ELISA to measure steroid hormone concentrations in cell culture supernatants.
-
Sample Preparation:
-
Collect cell culture supernatant.
-
Centrifuge at 300 x g for 10 minutes at 4°C to remove any cells or debris.
-
Aliquot the supernatant and store at -80°C until use. Minimize freeze-thaw cycles.
-
-
ELISA Procedure:
-
Prepare calibrators, controls, and samples.
-
Dispense 25 µL of each calibrator, control, and sample into the appropriate wells of the antibody-coated microtiter plate.
-
Dispense 200 µL of the enzyme-conjugated steroid hormone into each well.
-
Mix thoroughly and incubate for 60 minutes at room temperature.
-
Wash the wells 3 times with the provided wash solution.
-
Add 200 µL of the substrate solution to each well and incubate for 15 minutes at room temperature.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for each set of calibrators, controls, and samples.
-
Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.
-
Determine the concentration of the steroid hormone in the samples by interpolating their absorbance values from the standard curve.
-
V. Signaling Pathway Diagrams
Caption: Simplified estrogen signaling pathway.
Caption: Simplified testosterone signaling pathway.
Caption: Simplified cortisol signaling pathway.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. greenelephantbiotech.com [greenelephantbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. corning.com [corning.com]
- 9. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
Interpretation of unexpected results in Allylestrenol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allylestrenol. Our goal is to help you interpret unexpected results and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic progestogen that primarily acts as an agonist for the progesterone receptor (PR).[1] Its structure is related to progesterone, and it mimics the effects of this natural hormone.[1] In addition to its progestogenic activity, this compound is noted for its unique triple effect, which includes trophoblastic, placentotropic, and β2-adrenergic activities, particularly relevant in the context of pregnancy maintenance. It has been shown to stimulate the synthesis of progesterone in the human placenta.[2] Unlike many other synthetic progestins, it is reported to have minimal androgenic or estrogenic activity.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is considered a selective progestogen, like other synthetic steroids, it may exhibit some cross-reactivity with other steroid receptors.[3] Researchers should be aware of the potential for weak binding to androgen, glucocorticoid, and mineralocorticoid receptors, which could lead to unexpected cellular responses, especially at high concentrations.[3] It is crucial to consider the expression profile of these receptors in your experimental model.
Q3: Are there non-genomic, rapid signaling effects of this compound?
Yes, it is plausible. Progesterone and other progestins can induce rapid, non-genomic effects that are independent of gene transcription.[4][5] These effects are often mediated by membrane-associated progesterone receptors (mPRs) and can involve the activation of intracellular signaling cascades like MAPK.[4][6] If you observe rapid cellular responses to this compound that cannot be explained by changes in gene expression, you may be witnessing non-canonical signaling.
Q4: What is the recommended solvent and storage condition for this compound in in-vitro experiments?
This compound is soluble in DMSO (≥ 50 mg/mL) and ethanol (60 mg/mL), but is insoluble in water.[7][8][9] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[8]
Q5: Can this compound impact cell viability assays?
The effect of this compound on cell viability is context-dependent and can be a source of unexpected results. While it is generally not considered cytotoxic at typical experimental concentrations, its effects on cell proliferation can vary between different cell types. For instance, some progestins have been shown to stimulate the proliferation of certain breast cancer cell lines, while others induce apoptosis in the same cell lines.[10] It is therefore essential to perform dose-response curves and assess cell viability in your specific cell model.
Troubleshooting Guides
Issue 1: Unexpected Gene Expression Profile
Problem: You observe the regulation of genes that are not known targets of the progesterone receptor, or the expected target genes are not regulated.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cross-reactivity with other steroid receptors | 1. Check the expression levels of androgen, glucocorticoid, and mineralocorticoid receptors in your cell model. 2. Use specific antagonists for these receptors in co-treatment experiments to see if the unexpected gene expression is blocked. 3. Perform a literature search for the cross-reactivity profile of this compound and other related progestins.[3][11] |
| Non-canonical signaling pathway activation | 1. Investigate the involvement of rapid, non-genomic signaling pathways by examining the phosphorylation status of key signaling molecules (e.g., MAPK, Akt) at early time points after this compound treatment.[4][6] 2. Use inhibitors of these signaling pathways to see if the unexpected gene expression is affected. |
| Cell line-specific factors | 1. Characterize the progesterone receptor isoform expression (PR-A vs. PR-B) in your cell line, as the ratio of these isoforms can influence transcriptional outcomes.[3] 2. Consider the presence of co-activators or co-repressors that may modulate PR activity in your specific cellular context. |
| Compound stability and degradation | 1. Ensure the stability of your this compound stock solution and working solutions. 2. Consider the half-life of this compound in your cell culture medium, as degradation could lead to a loss of effect over time. |
Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays
Problem: You are experiencing high variability between replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor solubility of this compound | 1. Ensure that your this compound stock solution in DMSO is fully dissolved. Gentle warming to 37°C and sonication can aid dissolution.[8] 2. When diluting the stock solution into aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. 3. Visually inspect the culture medium for any signs of precipitation after adding this compound. |
| Cell culture conditions | 1. Maintain consistent cell passage numbers and seeding densities for all experiments.[12] 2. Ensure your cells are healthy and in the logarithmic growth phase before treatment.[12] 3. Use a consistent source and lot of cell culture media and supplements.[12] |
| Assay protocol variability | 1. Standardize incubation times, temperatures, and reagent concentrations. 2. Optimize cell seeding density to ensure a robust signal-to-noise ratio in your assay.[12] |
| Edge effects in multi-well plates | 1. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
Issue 3: Unexpected Phenotypic Changes in Cells
Problem: You observe changes in cell morphology, adhesion, or migration that were not anticipated.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Activation of non-genomic signaling | 1. As mentioned previously, rapid, non-genomic effects of progestins can influence the cytoskeleton and cell adhesion.[4] 2. Investigate these possibilities by using inhibitors of relevant signaling pathways. |
| Differential effects on cell subtypes | 1. If you are using a heterogeneous cell population, consider that this compound may be selectively affecting a subpopulation of cells. 2. Use cell sorting or single-cell analysis to investigate the response of different cell types within your culture. |
| Interaction with other signaling pathways | 1. Progesterone signaling can cross-talk with other pathways, such as growth factor signaling.[4] 2. Consider the hormonal and growth factor composition of your cell culture medium, as this can influence the cellular response to this compound. |
Data Summary
Comparative Efficacy of this compound and Progesterone in Threatened Abortion
| Outcome | This compound Group | Progesterone Group | P-value |
| Successful Delivery Rate | 83.78% | 81.33% | >0.05 |
| Normal Vaginal Delivery Rate | Significantly higher | Lower | <0.05 |
| Gestational Age at Birth | Significantly higher | Lower | <0.05 |
| Birth Weight | Significantly higher | Lower | <0.05 |
| Post-treatment β-HCG levels | No significant difference | No significant difference | >0.05 |
| Post-treatment Progesterone levels | Significantly lower | Higher | <0.05 |
Source: A retrospective analysis of patients with threatened abortion.[13]
Comparison of this compound and Dydrogesterone in Assisted Reproductive Techniques
| Outcome | This compound Group | Dydrogesterone Group | P-value |
| Clinical Pregnancy Rate | 53.5% | 53.2% | 0.928 |
| Biochemical Pregnancy Rate | 6.4% | 11.8% | <0.001 |
| Multiple Gestation Rate | 16.8% | 26.3% | 0.001 |
Source: A retrospective, propensity score-matched, observational study.[14]
Experimental Protocols
General Protocol for In Vitro Cell Treatment with this compound
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
To aid dissolution, the vial can be gently warmed to 37°C and sonicated for a short period.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
-
-
Cell Seeding:
-
Culture your chosen cell line under standard conditions until it reaches the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a pre-determined optimal density.
-
Allow the cells to adhere and recover for 24 hours before treatment.
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
It is crucial to add the DMSO stock solution to the medium and mix thoroughly to prevent precipitation.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired duration of the experiment.
-
At the end of the incubation period, proceed with your planned analysis (e.g., cell viability assay, RNA/protein extraction, immunofluorescence).
-
Visualizations
Caption: Classical and non-classical signaling pathways of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Geston | 5 mg | Tablet | জেস্টন ৫ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. mdpi.com [mdpi.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | C21H32O | CID 235905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Differential effects of progestogens on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of steroid receptor-mediated actions by synthetic progestins used in HRT and contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Effects of this compound on hormone levels and delivery outcomes in threatened abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of this compound for clinical pregnancies in patients treated with assisted reproductive techniques: a retrospective, propensity score matched, observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Allylestrenol in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Allylestrenol in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in a research setting.
Question: My this compound powder is not dissolving properly. What should I do?
Answer:
This compound is practically insoluble in water but soluble in solvents like DMSO and ethanol.[1] If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. For in vitro studies, DMSO and ethanol are commonly used to prepare stock solutions.
-
Warming the Solution: Gently warm the solution to 37°C to aid dissolution.[2]
-
Sonication: Use an ultrasonic bath to help dissolve the compound.[2]
-
Fresh Solvent: Ensure your solvent is anhydrous and of high purity, as contaminants can affect solubility.
-
Concentration: Attempt to dissolve a smaller amount of this compound to create a less concentrated stock solution.
Question: I am observing inconsistent results in my cell-based assays with different batches of this compound. How can I troubleshoot this?
Answer:
Inconsistent results across different batches can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new batch. Pay close attention to the purity, identity, and concentration of the active pharmaceutical ingredient (API).
-
Purity Assessment: Perform an in-house purity check using HPLC or TLC to confirm the CoA data. Significant differences in impurity profiles between batches can lead to variable biological activity.
-
Stock Solution Preparation: Standardize your stock solution preparation method. Ensure the same solvent, concentration, and storage conditions are used for every batch. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[2][3]
-
Cell Culture Conditions: Inconsistent cell passage number, cell density, and serum lot in your culture media can all contribute to variability. Maintain consistent cell culture practices throughout your experiments.
-
Assay Protocol: Ensure your assay protocol is followed precisely each time. Minor variations in incubation times, reagent concentrations, or washing steps can lead to significant differences in results.
-
Reference Standard: Include a well-characterized reference standard of this compound in your assays to normalize the results from different batches.
Question: I suspect my this compound is degrading during my experiment. How can I prevent this?
Answer:
This compound, like other steroids, can be susceptible to degradation under certain conditions. To minimize degradation:
-
Storage: Store this compound powder in a cool, dry, and dark place.[3] Stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.[2][3]
-
Light Exposure: Protect this compound solutions from direct light, as photolysis can be a degradation pathway for many pharmaceutical compounds.
-
pH of Media: Be mindful of the pH of your experimental buffers and media. Extreme pH values can catalyze hydrolysis.
-
Excipient Compatibility: If you are formulating this compound with other substances, be aware of potential chemical interactions that could lead to degradation.[4][5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties, handling, and quality control of this compound.
Question: What are the key chemical properties of this compound?
Answer:
| Property | Value |
| Molecular Formula | C₂₁H₃₂O |
| Molecular Weight | 300.48 g/mol |
| CAS Number | 432-60-0 |
| Melting Point | Approximately 80°C |
| Solubility | Insoluble in water; Soluble in DMSO (≥ 50 mg/mL) and Ethanol (60 mg/mL)[1][2] |
Question: How should I prepare and store this compound stock solutions?
Answer:
For consistent results, it is crucial to have a standardized protocol for preparing and storing stock solutions.
-
Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve in an appropriate volume of high-purity solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration.
-
If necessary, gently warm the solution to 37°C and/or sonicate to ensure complete dissolution.[2]
-
-
Storage:
-
Store stock solutions in small aliquots to minimize freeze-thaw cycles.[2][3]
-
Use tightly sealed glass vials to prevent solvent evaporation and adsorption of the compound to plastic.
-
For short-term storage (up to 1 month), -20°C is suitable.[2]
-
For long-term storage (up to 2 years), -80°C is recommended.[3]
-
Question: What are the common impurities found in this compound batches?
Answer:
Batch-to-batch variability can often be attributed to differences in the impurity profile. Common impurities can arise from the synthesis process or degradation.
| Impurity Name/Identifier | Molecular Formula | Molecular Weight | Potential Origin |
| Estrone (Impurity A) | C₁₈H₂₂O₂ | 270.37 g/mol | Starting material or synthesis byproduct |
| (13S,16R,17S)-16-Allyl-13-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | C₂₁H₃₀O | 298.47 g/mol | Synthesis byproduct |
| 3,6-Dehydro-allylestrenol / 8(14)-Dehydro-allylestrenol | C₂₁H₃₀O | 298.47 g/mol | Synthesis byproduct or degradation product |
Note: The exact structure of some impurities may not always be fully characterized and may be identified by their molecular weight.[6]
Question: How can I assess the purity of an this compound batch in my lab?
Answer:
You can perform High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to get a good indication of the purity of your this compound batch.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound raw material.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization based on your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of about 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a suitable volume (e.g., 20 µL) of the prepared sample.
-
Run the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
Analyze the chromatogram to determine the area percentage of the main this compound peak relative to any impurity peaks.
-
Protocol 2: Purity Assessment of this compound by TLC
This protocol describes a simple TLC method for a qualitative assessment of this compound purity.
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of n-hexane, ethyl acetate, and dichloromethane (e.g., 9:2:0.2 v/v/v).
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent like ethanol to a concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Spot a small volume (1-5 µL) of the sample solution onto the TLC plate.
-
Allow the spot to dry completely.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate from the chamber and allow it to dry.
-
Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
The presence of multiple spots indicates the presence of impurities.
-
Visualizations
Caption: Workflow for qualifying and using a new batch of this compound.
Caption: Simplified signaling pathway of this compound via the Progesterone Receptor.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. powerpharm.co.uk [powerpharm.co.uk]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. CN105891342B - The preparation method of this compound impurity and its application in this compound quality analysis - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Allylestrenol and Progesterone on Endometrial Gene Expression
For Immediate Release
A deep dive into the molecular impact of Allylestrenol and natural Progesterone on the endometrium reveals a shared mechanism of action, with implications for clinical applications in reproductive health. While direct comparative genomic studies are not extensively available, the existing body of research strongly indicates that this compound, a synthetic progestogen, exerts its effects by mimicking the action of endogenous progesterone, thereby influencing a similar cascade of gene expression crucial for endometrial receptivity and the maintenance of pregnancy.
This guide provides a comparative analysis of this compound and progesterone, focusing on their influence on endometrial gene expression. It is intended for researchers, scientists, and drug development professionals seeking to understand the molecular underpinnings of these two critical hormones in reproductive medicine.
Mechanism of Action: A Tale of a Natural Hormone and its Synthetic Counterpart
Progesterone, a naturally occurring steroid hormone, plays a pivotal role in preparing the endometrium for embryo implantation and sustaining a healthy pregnancy.[1][2] Its effects are mediated through the binding to and activation of progesterone receptors (PRs) in various tissues, including the uterus.[1][3] This interaction triggers a complex signaling cascade that ultimately modulates the transcription of a wide array of target genes. These genes are instrumental in regulating the menstrual cycle and maintaining pregnancy.[3]
This compound is a synthetic progestogen designed to replicate the physiological effects of natural progesterone.[3] It is structurally related to progesterone and functions by binding to progesterone receptors.[1][2] By activating these receptors, this compound initiates a similar downstream signaling pathway, leading to the modulation of gene expression in the endometrium.[3] This action helps to promote a receptive uterine lining, stabilize the endometrium, and reduce uterine contractions, which is particularly beneficial in preventing premature labor.[3]
The Progesterone Signaling Pathway and its Key Genetic Targets
The binding of progesterone (or this compound) to its receptor initiates a signaling pathway that is fundamental to endometrial function. This pathway involves a multitude of downstream targets that orchestrate the necessary changes for successful implantation and pregnancy. Several key genes have been identified as being regulated by progesterone and are crucial for endometrial receptivity. These include, but are not limited to, IHH, BMP2, HOXA10, and HAND2.[4][5] The dysregulation of progesterone signaling and the aberrant expression of these progesterone-regulated genes have been implicated in various gynecological disorders.
The following diagram illustrates the simplified progesterone signaling pathway in the endometrium:
Comparative Data on Endometrial Gene Expression
| Gene Symbol | Full Gene Name | Function in Endometrium | Expected Regulation by Progesterone/Allylestrenol |
| IHH | Indian Hedgehog | Mediates progesterone's effects on uterine stromal cell proliferation and differentiation.[4][5] | Upregulation |
| BMP2 | Bone Morphogenetic Protein 2 | Crucial for decidualization of endometrial stromal cells.[4][5] | Upregulation |
| HOXA10 | Homeobox A10 | Essential for endometrial development and receptivity to embryo implantation.[4][5] | Upregulation |
| HAND2 | Heart and Neural Crest Derivatives 2 | Represses fibroblast growth factors to allow for uterine receptivity.[4][5] | Upregulation |
| DKK1 | Dickkopf WNT Signaling Pathway Inhibitor 1 | Involved in the regulation of Wnt signaling, important for endometrial function.[6] | Upregulation |
| MAOA | Monoamine Oxidase A | Plays a role in embryo implantation.[6] | Upregulation |
| SPARCL1 | SPARC Like 1 | Associated with embryo implantation.[6] | Upregulation |
Experimental Protocols for Endometrial Gene Expression Analysis
The following provides a generalized, detailed methodology for conducting a comparative analysis of endometrial gene expression in response to treatment with this compound or progesterone.
1. Endometrial Tissue Collection and Preparation:
-
Endometrial biopsies are obtained from subjects during a specific phase of the menstrual cycle (e.g., mid-luteal phase).
-
The tissue is immediately snap-frozen in liquid nitrogen or placed in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.
2. RNA Extraction:
-
Total RNA is extracted from the endometrial tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's protocol.[7][8]
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of >7.0 is generally considered acceptable for downstream applications.[7]
3. Gene Expression Analysis (Microarray or RNA-Sequencing):
-
Microarray:
-
Labeled cRNA is synthesized from the total RNA.
-
The labeled cRNA is then hybridized to a microarray chip containing probes for thousands of genes.
-
The microarray is scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.[7]
-
-
RNA-Sequencing (RNA-Seq):
-
Ribosomal RNA (rRNA) is depleted from the total RNA.
-
The remaining RNA is fragmented and converted into a cDNA library.
-
The cDNA library is sequenced using a next-generation sequencing platform.
-
The sequencing reads are then aligned to a reference genome and quantified to determine the expression level of each gene.
-
4. Data Analysis:
-
The raw gene expression data is normalized to account for technical variations.
-
Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the treatment groups (this compound and progesterone) compared to a control group.
-
Bioinformatics tools are used to perform pathway analysis and gene ontology analysis to understand the biological functions of the differentially expressed genes.
The following diagram illustrates a typical experimental workflow for such a study:
Conclusion
References
- 1. This compound | C21H32O | CID 235905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Progesterone-Regulated Endometrial Factors Controlling Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Progesterone regulation of implantation-related genes: new insights into the role of oestrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Evaluation of this compound for clinical pregnancies in patients treated with assisted reproductive techniques: a retrospective, propensity score matched, observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound for clinical pregnancies in patients treated with assisted reproductive techniques: a retrospective, propensity score matched, observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Unraveling the Mechanisms of Allylestrenol and Dydrogesterone
In the landscape of synthetic progestogens, allylestrenol and dydrogesterone are two frequently utilized compounds, each with a distinct profile of activity. For researchers and drug development professionals, a detailed understanding of their preclinical mechanisms of action is paramount for informed decision-making in therapeutic development. This guide provides an objective comparison of this compound and dydrogesterone, drawing upon available preclinical experimental data to illuminate their similarities and differences in receptor binding, downstream signaling, and overall pharmacological profile.
At the Receptor Level: A Tale of Two Affinities
The primary mechanism of action for both this compound and dydrogesterone is their interaction with the progesterone receptor (PR). However, their binding characteristics and selectivity for other steroid receptors diverge, which has significant implications for their overall biological effects.
This compound itself is a prodrug, with its principal activity stemming from its metabolite, 3-keto-allylestrenol. Preclinical studies have demonstrated that 3-keto-allylestrenol exhibits a strong affinity for the progesterone receptor, approximately twice that of natural progesterone[1]. This potent binding affinity underscores its robust progestational activity. In contrast, its affinity for the androgen receptor (AR) is notably weak, categorizing it as a progestogen with minimal androgenic potential[1].
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (vs. Progesterone) | Notes |
| 3-keto-allylestrenol | Progesterone Receptor (PR) | ~200%[1] | Active metabolite of this compound. |
| Androgen Receptor (AR) | Weak[1] | Indicates low androgenic potential. | |
| Dydrogesterone | Progesterone Receptor (PR) | High (Quantitative data not available) | High selectivity for PR. |
| Androgen Receptor (AR) | Negligible[2] | In vitro studies show no androgenic or anti-androgenic properties. | |
| Glucocorticoid Receptor (GR) | Negligible[2] | ||
| Mineralocorticoid Receptor (MR) | Negligible[2] |
Downstream Signaling and Physiological Effects: Beyond Receptor Binding
The interaction of these progestogens with the progesterone receptor initiates a cascade of downstream signaling events that ultimately mediate their physiological effects. While direct head-to-head preclinical studies comparing the global effects of this compound and dydrogesterone on gene expression and signaling pathways are limited, individual studies provide insights into their distinct actions.
This compound , through its active metabolite, primarily exerts its effects by mimicking the actions of progesterone. This includes promoting the development of a secretory endometrium, essential for embryo implantation and the maintenance of pregnancy[3][4]. Its strong progestogenic activity without significant androgenic effects suggests a signaling profile closely aligned with that of endogenous progesterone, focusing on reproductive tissues.
Dydrogesterone has been shown to modulate the immune system in preclinical models. For instance, it can induce a shift towards a Th2-dominant immune response, which is considered beneficial for pregnancy maintenance by suppressing potentially harmful Th1-mediated immunity[5]. Furthermore, dydrogesterone has been observed to down-regulate the expression of the neurokinin 1 receptor (NK-1R) on lymphocytes, a receptor involved in inflammation and pain perception[5]. These findings suggest that dydrogesterone's mechanism of action may involve significant immunomodulatory effects in addition to its direct progestational activity on the uterus.
Below is a diagram illustrating the generalized signaling pathway for progestogens like this compound and dydrogesterone, as well as a diagram outlining a typical experimental workflow for their comparison.
Caption: Generalized signaling pathway of progestogens.
Caption: Workflow for preclinical comparison.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments used in the preclinical assessment of progestogens.
Whole-Cell Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., 3-keto-allylestrenol or dydrogesterone) to a specific steroid receptor.
-
Cell Culture: Cells endogenously expressing the receptor of interest (e.g., MCF-7 cells for progesterone and androgen receptors) are cultured to near confluence.
-
Competition Reaction: The cells are incubated with a constant concentration of a radiolabeled steroid (e.g., [³H]-progesterone or [³H]-dihydrotestosterone) and varying concentrations of the unlabeled test compound.
-
Incubation and Washing: The mixture is incubated to allow competitive binding to reach equilibrium. Unbound steroids are then removed by washing the cells with a cold buffer.
-
Quantification: The amount of radiolabeled steroid bound to the receptors is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled steroid binding (IC50) is determined. This value is used to calculate the binding affinity (Ki).
Reporter Gene Assay
This assay measures the functional consequence of a compound binding to a receptor, specifically its ability to activate gene transcription.
-
Cell Transfection: A suitable cell line is co-transfected with two plasmids: one expressing the progesterone receptor and another containing a reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter element (PRE).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound or dydrogesterone).
-
Incubation: The cells are incubated to allow for receptor binding, nuclear translocation, and activation of the reporter gene.
-
Lysis and Luminescence Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured by adding a substrate that produces a luminescent signal.
-
Data Analysis: The dose-response curve of reporter gene activation is plotted to determine the half-maximal effective concentration (EC50), which represents the potency of the compound.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell extract, allowing for the analysis of downstream signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with the test compound for a specific duration. Subsequently, the cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated signaling proteins). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The intensity of the bands is quantified to determine the relative protein levels.
Conclusion
While direct, comprehensive preclinical comparative studies are not abundant, the available data suggests that both compounds are effective progestational agents with nuanced differences in their receptor selectivity and downstream effects. For researchers in drug development, the choice between these or other progestogens will depend on the specific therapeutic indication and the desired pharmacological profile. Further head-to-head preclinical investigations would be invaluable in providing a more complete understanding of the subtle yet significant differences in the mechanisms of action of these two important synthetic progestogens.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PolarScreen™ Progesterone Receptor Competitor Assay Kit, Green 400 x 20 μL assays [thermofisher.com]
Validating the Anti-Androgenic Effects of Allylestrenol in a Rat Model: A Comparative Guide
This guide provides a comprehensive comparison of the anti-androgenic effects of Allylestrenol with other established anti-androgenic agents in a rat model. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Comparative Efficacy of Anti-Androgenic Agents in Rats
The following tables summarize the quantitative data on the effects of this compound and other anti-androgens on key parameters in rat models.
Table 1: Effect of this compound and a 5α-Reductase Inhibitor on Prostatic Growth and Hormone Levels in Castrated Rats
| Treatment Group | Dose (mg/kg/day, oral) | Ventral Prostate Weight Reduction (%) | Prostatic DHT Content | Prostatic Testosterone Content | Plasma Testosterone Level | Plasma DHT Level | Plasma LH Level | Plasma FSH Level |
| ONO-9302 (Epristeride) | 1 - 100 | Significant Reduction | Decreased | Increased | No Significant Change | No Significant Change | No Significant Change | No Significant Change |
| This compound | 100 | Significant Reduction | Decreased | Decreased | Lowered | Lowered | Lowered | Lowered |
Data sourced from a study comparing the in vivo effects of ONO-9302 and this compound on rat prostatic tissue.[1]
Table 2: Comparative Anti-Androgenic Activity of this compound and Chlormadinone Acetate
| Compound | Anti-Androgenic Activity in Rat Model |
| This compound | Equivalent to Chlormadinone Acetate |
| Chlormadinone Acetate | Equivalent to this compound |
Based on a study that evaluated the anti-androgen activity of this compound in rats.[2]
Table 3: Effects of Finasteride and Dutasteride on Prostate Weight in Rat Models (for indirect comparison)
| Compound | Dose | Prostate Weight Reduction (%) | Animal Model |
| Finasteride | 5 or 20 mg/kg/day | 49% - 54% | Young adult Sprague Dawley rats |
| Dutasteride | Not specified | Not specified in direct comparison | Not specified |
Data compiled from separate studies on the effects of finasteride and dutasteride in rat models.[3]
Experimental Protocols
A standardized method for evaluating the anti-androgenic properties of substances in a rat model is the Hershberger Bioassay.
Hershberger Bioassay Protocol for Anti-Androgen Screening
This assay is designed to identify substances with androgenic or anti-androgenic activity based on the weight changes of five androgen-dependent tissues in castrated male rats.
1. Animal Model:
-
Species: Rat
-
Strain: Wistar or Sprague-Dawley
-
Sex: Male
-
Age: Peripubertal (castrated at approximately 42 days of age)
2. Experimental Groups:
-
Vehicle Control (oil)
-
Testosterone Propionate (TP) alone (reference androgen)
-
Test Substance at various dose levels + TP
-
Positive Control (e.g., Flutamide) + TP
3. Dosing and Administration:
-
The test substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
TP is co-administered to all groups except the vehicle control to stimulate the growth of androgen-dependent tissues.
4. Endpoint Measurement:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
The following five androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate (VP)
-
Seminal vesicles (SV) (including coagulating glands and their fluids)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's glands (CG)
-
Glans penis (GP)
-
5. Data Analysis:
-
A statistically significant decrease in the weight of at least two of the five target organs in the test substance groups compared to the TP-alone group is indicative of anti-androgenic activity.
Visualizing the Mechanisms and Workflows
Androgen Signaling Pathway
Caption: Simplified androgen signaling pathway in prostate cells.
Mechanism of Action of Anti-Androgens
Caption: Mechanisms of action for different classes of anti-androgens.
Experimental Workflow for Hershberger Bioassay
Caption: Workflow of the Hershberger Bioassay for anti-androgen screening.
References
- 1. Effects of steroid 5alpha-reductase inhibitor ONO-9302 and anti-androgen this compound on the prostatic growth, and plasma and prostatic hormone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. Effects of finasteride on the rat ventral prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Allylestrenol and Norethisterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the synthetic progestogens allylestrenol and norethisterone. The information presented is curated from preclinical and pharmacological studies to assist researchers and professionals in drug development in understanding the distinct profiles of these two compounds.
Overview and Mechanism of Action
This compound and norethisterone are synthetic progestogens that interact with steroid hormone receptors to exert their physiological effects. Their primary mechanism of action involves binding to and activating progesterone receptors (PRs), mimicking the effects of endogenous progesterone. However, their interactions with other steroid receptors, particularly the androgen receptor (AR), lead to differing pharmacological profiles.
This compound is structurally related to progesterone and is noted for its pregnancy-maintaining effects.[1] It is considered to have minimal to no androgenic activity.[1] Its active metabolite, 3-keto-allylestrenol, is responsible for its progestogenic effects.
Norethisterone , a 19-nortestosterone derivative, is a potent progestogen also used in contraception and hormone therapy.[2][3] Unlike this compound, norethisterone is known to possess weak androgenic properties.[3][4]
Signaling Pathway of Progestogens
The binding of a progestogen to its receptor initiates a cascade of events leading to changes in gene expression. The following diagram illustrates the general signaling pathway for progestogens like this compound and norethisterone.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and norethisterone from various in vivo and in vitro studies. It is important to note that these values are derived from different experimental setups and should be interpreted with caution as direct head-to-head comparisons under identical conditions are limited in the available literature.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) | Reference Compound | Notes |
| 3-keto-allylestrenol | Progesterone Receptor (PR) | ~2x Progesterone | Progesterone | Affinity is 2-3 times less than norethisterone. |
| Norethisterone | Progesterone Receptor (PR) | Higher than 3-keto-allylestrenol | Progesterone | Potent PR agonist. |
| 3-keto-allylestrenol | Androgen Receptor (AR) | Weak | Dihydrotestosterone (DHT) | Lower affinity than weakly androgenic progestogens. |
| Norethisterone | Androgen Receptor (AR) | 3.2% of DHT | Dihydrotestosterone (DHT) | Considered weakly androgenic.[5] |
Table 2: In Vivo Pharmacological Effects
| Compound | Animal Model | Effect | Dosage | Observations |
| This compound | Rat | Anti-androgenic | 1-30 mg/kg/day (p.o.) | Dose-dependent reduction in ventral prostate and seminal vesicle weights.[6] |
| This compound | Rat | Hormonal modulation | 0.3 mg (single dose) | Significantly elevates progesterone levels in females.[6] |
| This compound | Rat | Hormonal modulation | 0.6 mg (single dose) | Significantly elevates testosterone levels in males.[6] |
| Norethisterone | Rabbit | Progestational (endometrial stimulation) | - | Active in the classic in vivo assay. |
| Norethisterone | Ovariectomized Rat | Pregnancy maintenance | - | Maintains pregnancy. |
| Norethisterone | Rat | Androgenic potency | High doses | Androgenic potency is 0.008 times that of methyltestosterone. |
Experimental Protocols
Detailed experimental protocols for direct comparative studies are scarce. However, based on established pharmacological methods, the following outlines the general methodologies for assessing the key in vivo activities of progestogens.
Progestational Activity: Endometrial Transformation (Clauberg Test)
This classic assay measures the ability of a compound to induce secretory changes in the endometrium of immature female rabbits primed with estrogen.
Experimental Workflow:
-
Animal Model: Immature female rabbits.
-
Estrogen Priming: Daily administration of an estrogen (e.g., estradiol benzoate) for approximately 6 days to induce endometrial proliferation.
-
Treatment: Administration of the test progestogen (this compound or norethisterone) at various doses for 5 consecutive days.
-
Endpoint: 24 hours after the last dose, the animals are euthanized, and the uteri are excised.
-
Analysis: Uterine tissue is fixed, sectioned, and stained for histological examination. The degree of glandular proliferation and secretory transformation is scored, often using the McPhail scale.
Androgenic Activity: Hershberger Assay
This assay assesses the androgenic or anti-androgenic properties of a substance by measuring the weight changes in androgen-sensitive tissues in castrated male rats.
Experimental Workflow:
-
Animal Model: Immature, castrated male rats.
-
Treatment: Daily administration of the test compound (this compound or norethisterone) for a specified period (e.g., 7-10 days). To test for anti-androgenic activity, the compound is co-administered with a reference androgen like testosterone propionate.
-
Endpoint: At the end of the treatment period, animals are euthanized.
-
Analysis: Androgen-sensitive tissues such as the ventral prostate, seminal vesicles, and levator ani muscle are carefully dissected and weighed. The weights are compared to those of control groups (vehicle-treated and androgen-only treated) to determine the androgenic or anti-androgenic effect of the test compound.
Summary of In Vivo Comparison
-
Progestational Activity: Both this compound (via its active metabolite) and norethisterone are effective progestogens. However, based on receptor binding data, norethisterone appears to have a higher affinity for the progesterone receptor, suggesting potentially greater potency in vivo.
-
Androgenic Profile: A key differentiator is their androgenic activity. This compound is reported to have minimal to no androgenic effects and may even exhibit anti-androgenic properties at higher doses, as evidenced by its effect on prostate weight in rats.[6] In contrast, norethisterone possesses weak but measurable androgenic activity.[5] This difference is significant for therapeutic applications where androgenic side effects are a concern.
-
Mechanism of Action Nuances: While both primarily act through the progesterone receptor, the lack of androgenicity in this compound suggests a more selective interaction with the PR compared to norethisterone.
Conclusion for the Research Professional
The choice between this compound and norethisterone for research and development purposes will depend on the desired pharmacological profile. Norethisterone offers potent progestogenic activity but comes with a degree of androgenicity. This compound, on the other hand, provides a more selective progestogenic effect with a favorable, non-androgenic profile. For studies where pure progestogenic effects are desired without confounding androgenic influences, this compound may be the more suitable candidate. Conversely, where a slight androgenic component is tolerable or even desired, norethisterone remains a relevant compound for investigation. Further direct, head-to-head in vivo studies employing standardized protocols are warranted to provide a more definitive quantitative comparison of their potencies and to fully elucidate their distinct pharmacological profiles.
References
- 1. In vitro molecular assessment of the mechanisms of action of 19-nor progestins used as contragestational agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of progesterone, norgestrel, norethisterone and tamoxifen on the abnormal uterus of the anovulatory rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacology of Newer Progestogens | Semantic Scholar [semanticscholar.org]
Allylestrenol's Progesterone Receptor Specificity: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Allylestrenol's specificity for the progesterone receptor (PR) against other progestins, supported by experimental data and detailed methodologies.
This compound, a synthetic progestogen, exerts its biological effects primarily through its active metabolite, 3-keto-allylestrenol. In vitro studies have consistently demonstrated the high specificity of this metabolite for the progesterone receptor, a key characteristic that distinguishes it from other synthetic progestins. This guide delves into the experimental evidence validating this specificity, offering a comparative analysis with natural progesterone and other widely used progestins like dydrogesterone and medroxyprogesterone acetate.
Comparative Binding Affinity for the Progesterone Receptor
The cornerstone of a progestin's activity lies in its binding affinity for the progesterone receptor. In vitro competitive binding assays have been instrumental in quantifying this interaction. The data consistently shows that 3-keto-allylestrenol exhibits a strong and specific binding to the PR.
One key study revealed that the affinity of 3-keto-allylestrenol for the transformed progesterone receptor in intact MCF-7 cells is approximately twice that of natural progesterone[1]. This indicates a potent interaction with the target receptor. Furthermore, when compared to other synthetic progestins, 3-keto-allylestrenol's affinity was found to be about 2-3 times less than that of medroxyprogesterone acetate and norethisterone[1].
Another source provides a more precise quantification, stating that 17α-allyl-19-nortestosterone (3-keto-allylestrenol) possesses 186% of the binding affinity of progesterone for the progesterone receptor. This high affinity underscores its potent progestational activity.
In contrast, dydrogesterone, another synthetic progestin, is also recognized for its high selectivity for the progesterone receptor, with minimal to no affinity for androgen, estrogen, glucocorticoid, or mineralocorticoid receptors. This "clean" receptor binding profile is a significant advantage in minimizing off-target effects.
The following table summarizes the relative binding affinities of various progestins for the progesterone receptor, providing a clear comparison of their in vitro potency.
| Compound | Relative Binding Affinity for Progesterone Receptor (Progesterone = 100%) |
| 3-keto-allylestrenol | ~200%[1] |
| Progesterone | 100% |
| Dydrogesterone | High Affinity and Selectivity |
| Medroxyprogesterone Acetate | 200-300% higher than 3-keto-allylestrenol[1] |
| Norethisterone | 200-300% higher than 3-keto-allylestrenol[1] |
Specificity Profile: Minimal Off-Target Binding
A critical aspect of a synthetic hormone's safety and efficacy is its specificity for the intended receptor. Off-target binding to other steroid receptors can lead to undesirable side effects. In vitro studies have demonstrated that 3-keto-allylestrenol has a weak affinity for the androgen receptor, significantly lower than that of weakly androgenic progestagens[1]. This low affinity for the androgen receptor is a key factor in this compound's favorable safety profile, as it is less likely to cause androgenic side effects.
Similarly, dydrogesterone is noted for its lack of affinity for androgenic and other steroid receptors, further highlighting the importance of a selective binding profile for therapeutic progestins.
Progesterone Receptor Signaling Pathways
The binding of a progestin to the progesterone receptor initiates a cascade of molecular events that ultimately lead to a physiological response. This signaling occurs through two primary pathways: the classical genomic pathway and the non-classical, rapid signaling pathway.
Figure 1: Progesterone Receptor Signaling Pathways
The classical pathway involves the binding of the progestin to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs). The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs). This interaction modulates the transcription of target genes, resulting in a cellular response.
The non-classical pathway is initiated by the binding of progestins to membrane-associated progesterone receptors (mPRs). This rapid signaling cascade involves the activation of G-proteins and downstream kinase pathways, such as the MAPK and Akt pathways, leading to more immediate cellular effects.
Experimental Protocols
The validation of this compound's specificity for the progesterone receptor relies on robust in vitro experimental methodologies. The following are detailed protocols for two key assays used in this evaluation.
Competitive Receptor Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.
Figure 2: Workflow for a Competitive Receptor Binding Assay
Methodology:
-
Preparation of Receptor Source: A source of progesterone receptors is prepared, typically from cell lysates of PR-expressing cells (e.g., MCF-7 breast cancer cells) or purified recombinant PR.
-
Incubation: A constant concentration of a radiolabeled progestin (e.g., [³H]-progesterone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., 3-keto-allylestrenol) or a reference compound (unlabeled progesterone).
-
Separation: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as vacuum filtration through glass fiber filters or by charcoal adsorption of the unbound ligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of the reference compound (progesterone).
Reporter Gene Assay
This functional assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.
Figure 3: Workflow for a Progesterone Receptor Reporter Gene Assay
Methodology:
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express PR (e.g., HEK293) is co-transfected with two plasmids: an expression vector containing the gene for the human progesterone receptor and a reporter plasmid. The reporter plasmid contains a promoter with progesterone response elements (PREs) upstream of a reporter gene, such as luciferase or β-galactosidase.
-
Cell Treatment: The transfected cells are then treated with various concentrations of the test compound (e.g., 3-keto-allylestrenol) or a known PR agonist like progesterone.
-
Incubation: The cells are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation, transcription of the reporter gene, and accumulation of the reporter protein.
-
Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, a luminometer is used to measure the light output upon the addition of luciferin substrate.
-
Data Analysis: The reporter activity is plotted against the concentration of the test compound to generate a dose-response curve. The concentration that produces 50% of the maximal response (EC50) is calculated to determine the potency of the compound as a PR agonist.
Conclusion
The in vitro data robustly supports the high specificity of this compound's active metabolite, 3-keto-allylestrenol, for the progesterone receptor. Its strong binding affinity, comparable to and even exceeding that of natural progesterone in some studies, combined with its minimal interaction with other steroid receptors, underscores its targeted mechanism of action. This selective profile, shared by other modern progestins like dydrogesterone, is a critical attribute for therapeutic agents in this class, minimizing the potential for off-target side effects and ensuring a focused progestational effect. The detailed experimental protocols provided herein offer a framework for the continued in vitro evaluation and comparison of existing and novel progestogenic compounds.
References
Allylestrenol: A Comparative Analysis of its Cross-reactivity Profile with Steroid Hormone Receptors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the synthetic progestogen Allylestrenol reveals a highly specific binding profile, primarily targeting the progesterone receptor with minimal cross-reactivity to other steroid hormone receptors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's interaction with androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, supported by available experimental data and methodologies.
This compound, a 19-nortestosterone derivative, is a prodrug that is converted in the body to its active metabolite, 3-keto-allylestrenol. It is this active form that exerts its biological effects through interaction with steroid hormone receptors.
Comparative Binding Affinity of 3-Keto-Allylestrenol
The primary mechanism of action of this compound is through the binding of its active metabolite, 3-keto-allylestrenol, to the progesterone receptor (PR). Studies have shown that 3-keto-allylestrenol exhibits a strong affinity for the PR, approximately twice that of the endogenous hormone, progesterone.[1] In contrast, its affinity for other steroid hormone receptors is significantly lower, highlighting its specificity.
| Receptor | Ligand | Relative Binding Affinity (%) | Reference Compound |
| Progesterone Receptor (PR) | 3-Keto-Allylestrenol | ~200 | Progesterone |
| Medroxyprogesterone Acetate | 300-600 | Progesterone | |
| Norethisterone | 300-600 | Progesterone | |
| Androgen Receptor (AR) | 3-Keto-Allylestrenol | Weak | Dihydrotestosterone |
| Estrogen Receptor (ER) | This compound | No significant binding reported | Estradiol |
| Glucocorticoid Receptor (GR) | This compound | Potential for interaction, but no direct binding affinity data available | Dexamethasone |
| Mineralocorticoid Receptor (MR) | This compound | No significant binding reported | Aldosterone |
Note: The table above is a summary of available data. "Weak" indicates a significantly lower affinity compared to the natural ligand. For ER, GR, and MR, specific quantitative binding data for this compound or its metabolites are limited in the public domain. One study in rats suggested that prenatal treatment with this compound led to a decrease in the number of thymic glucocorticoid receptors in offspring, indicating a potential indirect interaction with the glucocorticoid signaling pathway.[2]
Experimental Protocols
The determination of the binding affinity of this compound and its metabolites to steroid hormone receptors is typically performed using competitive radioligand binding assays.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the competitor, e.g., 3-keto-allylestrenol) to displace a radiolabeled ligand from its receptor.
Objective: To determine the relative binding affinity (RBA) of a test compound for a specific steroid hormone receptor.
Materials:
-
Target Receptor: Intact cells (e.g., MCF-7 human breast cancer cells, which express progesterone and androgen receptors) or cytosol preparations containing the receptor of interest.[1]
-
Radiolabeled Ligand: A high-affinity radioactive ligand specific for the receptor being studied (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR).
-
Unlabeled Competitor: The test compound (e.g., 3-keto-allylestrenol) and a reference compound (e.g., progesterone).
-
Assay Buffer: Appropriate buffer to maintain protein stability and binding.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Cell/Cytosol Preparation: Prepare intact MCF-7 cells or a cytosol fraction containing the target receptors.[1]
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled competitor (test compound or reference compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is often achieved by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the receptor-bound ligand on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated using the formula: (IC50 of reference compound / IC50 of test compound) x 100.
Below is a DOT script for a generalized workflow of a competitive binding assay.
Signaling Pathways of Steroid Hormone Receptors
Steroid hormones exert their effects by binding to intracellular receptors, which then act as transcription factors to regulate gene expression. The general signaling pathway for progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors is similar.
Upon binding their respective ligands, the receptors undergo a conformational change, dissociate from heat shock proteins, dimerize, and translocate to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.
The following diagrams illustrate the canonical signaling pathways for each of the major steroid hormone receptors.
References
Validating the Efficacy of Allylestrenol in a Mouse Model of Endometriosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of allylestrenol for treating endometriosis, in the context of data from mouse model studies of other synthetic progestins. Due to a lack of direct experimental data on this compound in this specific preclinical setting, this document leverages findings from studies on Dienogest and Dydrogesterone (Duphaston) to provide a scientifically grounded perspective.
Comparative Efficacy of Progestins in a Mouse Model of Endometriosis
While direct studies on this compound in mouse models of endometriosis are not available in the current body of scientific literature, research on other synthetic progestins provides valuable insights into the potential effects of this class of drugs. A key study evaluated the efficacy of Dienogest and Dydrogesterone in a mouse model where endometriosis was induced via endometrial tissue transplantation. The findings from this study are summarized below and serve as a benchmark for inferring the potential efficacy of this compound.
Table 1: Comparison of Progestin Efficacy on Endometriotic Lesions in Mice
| Parameter | Vehicle (Control) | Dienogest | Dydrogesterone (Duphaston) | Inferred Potential for this compound |
| Lesion Size (mm³) | Baseline | Significantly Decreased[1][2][3] | Significantly Decreased[1][2][3] | Likely Significant Decrease |
| Lesion Weight (mg) | Baseline | Significantly Decreased[1][2][3] | Significantly Decreased[1][2][3] | Likely Significant Decrease |
| Cell Proliferation (PCNA expression) | High | Significantly Decreased[1][2][3] | Significantly Decreased[1][2][3] | Likely Significant Decrease |
| Apoptosis (TUNEL-positive cells) | Low | No Significant Change[1][2][3] | Significantly Increased[1][2][3] | Potential for Increased Apoptosis |
| Progesterone Receptor (PR) Expression | High | Significantly Decreased[1][2][3] | Significantly Decreased[1][2][3] | Likely Significant Decrease |
Note: The "Inferred Potential for this compound" is based on its classification as a synthetic progestogen with a mechanism of action similar to other progestins.
Experimental Protocols
To ensure robust and reproducible findings in preclinical endometriosis research, standardized experimental protocols are crucial. The following section details a common methodology for inducing and evaluating endometriosis in a mouse model, based on established practices.
Induction of Endometriosis in a Mouse Model
A widely used method for creating a mouse model of endometriosis is the surgical transplantation of uterine tissue into the peritoneal cavity of recipient mice.[1][2][3]
-
Animal Preparation: Six to seven-week-old female C57BL/6 mice are typically used.[3] Their estrous cycles are synchronized, often by exposure to male mouse urine-soaked bedding.[3]
-
Donor Tissue Collection: Uteri are dissected from donor mice, and endometrial tissue is prepared, for example, by using a 2 mm biopsy punch.[3]
-
Surgical Implantation: The prepared endometrial tissues are then surgically sutured to the peritoneal wall of recipient mice.
-
Post-operative Care and Treatment: Following surgery, mice are monitored for recovery. Treatment with the investigational compound (e.g., this compound) or a vehicle control would typically commence at a predetermined time point post-surgery and continue for a specified duration.
Assessment of Endometriotic Lesion Growth and Cellular Processes
-
Lesion Measurement: At the end of the treatment period, the mice are euthanized, and the endometriotic lesions are excised. The size (volume) and weight of the lesions are measured to determine the extent of disease progression or regression.[1][2][3]
-
Histological Analysis: The excised lesions are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological examination to confirm the presence of endometrial glands and stroma.
-
Immunohistochemistry for Proliferation: The proliferation of cells within the lesions can be assessed by staining for markers such as Proliferating Cell Nuclear Antigen (PCNA).[1][2][3]
-
TUNEL Assay for Apoptosis: Apoptosis, or programmed cell death, within the lesion tissue can be quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[1][2][3]
Signaling Pathways and Mechanism of Action
This compound, as a synthetic progestogen, is expected to exert its therapeutic effects by mimicking the actions of natural progesterone. This involves binding to and activating progesterone receptors (PRs), which in turn modulates the expression of various genes involved in cell proliferation, inflammation, and apoptosis.
The development and progression of endometriosis are driven by a complex interplay of signaling pathways. Progestins are thought to counteract the pro-proliferative and pro-inflammatory effects of estrogen in endometriotic tissue.
References
Unveiling the Transcriptional Battleground: A Comparative Analysis of Allylestrenol and RU486 in Cellular Gene Expression
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of hormonal agents is paramount. This guide provides an objective comparison of the gene expression profiles induced by Allylestrenol, a synthetic progestogen, and RU486 (mifepristone), a potent progesterone receptor antagonist. By examining available experimental data, we illuminate the contrasting cellular responses to these two compounds, offering valuable insights for studies in reproductive biology, oncology, and endocrinology.
Quantitative Data Summary: A Tale of Two Opposing Actions
The following tables summarize the gene expression changes observed in human endometrial cells and related cell lines upon treatment with RU486. Due to the absence of publicly available global gene expression data for this compound, a direct quantitative comparison is not possible. However, based on its progestogenic activity, this compound is anticipated to have opposing effects on the genes regulated by progesterone, thereby showing an inverse regulation pattern to that of RU486 for many progesterone-responsive genes.
Table 1: Differentially Expressed Genes in Human Endometrial Explants Treated with RU486
| Gene Symbol | Regulation by RU486 | Fold Change | Putative Function |
| Up-regulated | |||
| DKK1 | Up | >2.0 | Wnt signaling inhibitor |
| IL-8 | Up | >2.0 | Pro-inflammatory chemokine |
| IHH | Up | >1.5 | Developmental signaling |
| TIMP3 | Up | >1.5 | Metalloproteinase inhibitor |
| ID2 | Up | >1.5 | Transcriptional regulator |
| MSX2 | Up | >1.5 | Transcriptional repressor |
| Down-regulated | |||
| JAK1 | Down | >2.0 | Signal transducer and activator of transcription (STAT) pathway |
| JNK1 | Down | >2.0 | Mitogen-activated protein kinase (MAPK) pathway |
| IGFBP1 | Down | >1.5 | Insulin-like growth factor binding protein |
| LEFTY2 | Down | >1.5 | TGF-beta signaling pathway |
| SOX4 | Down | >1.5 | Transcriptional activator |
| HOXA10 | Down | >1.5 | Developmental gene |
Data extracted from a study utilizing cDNA microarrays on mid-secretory phase endometrial biopsies cultured for 12 hours with RU486.
Table 2: Selected Differentially Expressed Genes in Ishikawa Human Endometrial Adenocarcinoma Cell Line Treated with RU486
| Gene Symbol | Regulation by RU486 | Log2 Fold Change | Associated Pathway/Function |
| Up-regulated | |||
| AREG | Up | 2.5 | EGF receptor signaling |
| EREG | Up | 2.1 | EGF receptor signaling |
| SERPINB2 | Up | 3.2 | Serine protease inhibitor |
| IL6 | Up | 1.8 | Cytokine signaling |
| CXCL1 | Up | 2.9 | Chemokine signaling |
| Down-regulated | |||
| CTNND1 | Down | -1.5 | Cell-cell adhesion |
| JUP | Down | -1.2 | Cell-cell adhesion |
| CDH2 | Down | -1.7 | Cell-cell adhesion |
| IQGAP1 | Down | -1.1 | Cell signaling and structure |
| COL2A1 | Down | -2.3 | Extracellular matrix |
Data derived from an RNA-sequencing study on Ishikawa cells treated with RU486 for 12 hours. This table presents a selection of the 546 significantly altered genes.
Experimental Protocols
Endometrial Explant Culture and cDNA Microarray Analysis (for RU486)
-
Tissue Collection and Culture: Endometrial biopsies were obtained from fertile women in the mid-secretory phase of their menstrual cycle. The tissue was minced and cultured in the presence of estradiol and progesterone, with or without the addition of RU486, for 12 hours.
-
RNA Extraction and Microarray Hybridization: Total RNA was extracted from the cultured explants. cDNA probes were synthesized from the RNA and labeled with fluorescent dyes. The labeled probes were then hybridized to cDNA microarrays containing approximately 1000 sequence-verified clones of genes relevant to endometrial function.
-
Data Analysis: Hybridization signals were quantified, and genes showing a significant change in expression (typically a fold change of ≥1.5 or ≤-1.5) between the RU486-treated and control samples were identified.
Ishikawa Cell Culture and RNA-Sequencing (for RU486)
-
Cell Culture and Treatment: The human endometrial adenocarcinoma cell line, Ishikawa, was cultured under standard conditions. Cells were treated with RU486 for 12 hours.
-
RNA Extraction and Sequencing: Total RNA was isolated from the treated and control cells. RNA quality was assessed, and libraries for next-generation sequencing were prepared. The libraries were then sequenced to generate comprehensive transcriptome data.
-
Data Analysis: The sequencing reads were aligned to the human genome, and the expression level of each gene was quantified. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated in response to RU486 treatment.
Visualizing the Molecular Pathways
To illustrate the mechanisms of action and the experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound signaling pathway.
Caption: RU486 antagonistic signaling.
Caption: Gene expression profiling workflow.
A Comparative Analysis of Allylestrenol and Natural Progesterone on In Vitro Decidualization of Endometrial Stromal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of the synthetic progestogen, Allylestrenol, and natural progesterone on the in vitro decidualization of endometrial stromal cells. Decidualization, the transformation of endometrial stromal cells into specialized secretory decidual cells, is a critical process for successful embryo implantation and the establishment of pregnancy. This process is primarily regulated by progesterone. Understanding the comparative efficacy and mechanisms of natural progesterone and its synthetic analogues like this compound is pivotal for research in reproductive biology and the development of therapeutic agents for fertility and pregnancy-related disorders.
Quantitative Data Summary
The following tables summarize key quantitative data for natural progesterone and this compound. It is important to note that the data for progesterone is derived from in vitro decidualization experiments, while the data for this compound is based on receptor binding affinity studies.
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (Compared to Progesterone) | Notes |
| Natural Progesterone | Progesterone Receptor (PR) | 1 | Baseline for comparison. |
| 3-keto-allylestrenol | Progesterone Receptor (PR) | ~2 | 3-keto-allylestrenol is the active metabolite of this compound.[1] |
This data suggests that the active metabolite of this compound has a higher affinity for the progesterone receptor than natural progesterone itself.
Table 2: Effects of Progesterone on In Vitro Decidualization Markers in Human Endometrial Stromal Cells (hESCs)
| Treatment Concentration (Progesterone) | Decidualization Marker | Fold Change/Effect | Duration of Treatment |
| 1 µM (in combination with cAMP) | Prolactin (PRL) mRNA | ~1,000-fold increase | 4 days |
| 1 µM (in combination with cAMP) | IGFBP-1 mRNA | ~10,000-fold increase | 4 days |
| 10-20 µM | Prl8a2 and Prl3c1 mRNA (mouse) | Significant downregulation | 2 days |
| Not specified | Cell Morphology | Change from fibroblastic to epithelioid-like | 4-6 days |
Note: Optimal concentrations for in vitro decidualization are typically in the 1 µM range.[2] Higher, excessive concentrations of progesterone have been shown to impair decidualization, as indicated by the downregulation of decidual markers in mouse stromal cells.[3] The fold changes for PRL and IGFBP-1 are based on a typical response to a combination of medroxyprogesterone acetate (a synthetic progestin) and cAMP, which is a standard method to induce decidualization in vitro.[2]
Signaling Pathways
Natural Progesterone-Mediated Decidualization
Natural progesterone initiates decidualization by binding to its nuclear receptor, the progesterone receptor (PR), in endometrial stromal cells.[4] This binding leads to the activation of a cascade of signaling pathways and the transcription of key genes responsible for the decidual phenotype.[4] The cAMP pathway also plays a crucial role and acts synergistically with progesterone signaling.[2]
Caption: Progesterone Signaling Pathway in Decidualization.
This compound-Mediated Decidualization
This compound is a prodrug that is metabolized in the liver to its active form, 3-keto-allylestrenol.[5] This active metabolite then acts as a progesterone receptor agonist, mimicking the effects of natural progesterone.[4][6] Therefore, it is expected to follow the same signaling pathway as natural progesterone to induce decidualization.
Caption: this compound's Inferred Signaling Pathway.
Experimental Protocols
The following is a generalized protocol for inducing and assessing in vitro decidualization of human endometrial stromal cells (hESCs).
1. Isolation and Culture of hESCs:
-
Primary hESCs are isolated from endometrial biopsies obtained from healthy, reproductive-age women.
-
The tissue is enzymatically digested (e.g., with collagenase and DNase I) to separate stromal cells from epithelial glands.
-
Isolated stromal cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics until confluent.
2. In Vitro Decidualization Protocol:
-
Once confluent, the culture medium is replaced with a decidualization medium.
-
A common decidualization medium consists of a basal medium supplemented with:
-
Estrogen (e.g., 10 nM Estradiol)
-
A progestin:
-
Natural Progesterone (e.g., 1 µM) or
-
This compound (concentration to be determined based on dose-response experiments, likely in a similar molar range to progesterone)
-
-
A cAMP analog (e.g., 0.5 mM 8-Bromo-cAMP)
-
-
The cells are cultured for a period of 4 to 14 days, with the medium being changed every 2-3 days.
3. Assessment of Decidualization:
-
Morphological Analysis: Changes in cell shape from fibroblastic to a more rounded, epithelioid phenotype are observed and can be quantified using microscopy and image analysis software.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of key decidualization markers, such as Prolactin (PRL) and Insulin-like growth factor-binding protein 1 (IGFBP-1).
-
Protein Secretion Analysis: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of PRL and IGFBP-1 into the cell culture supernatant.
Caption: Experimental Workflow for In Vitro Decidualization.
Conclusion
Based on available data, this compound, through its active metabolite, is a potent progesterone receptor agonist with a higher binding affinity for the receptor than natural progesterone.[1] This suggests that this compound could be an effective inducer of decidualization. However, without direct comparative in vitro studies measuring key decidualization markers, it is not possible to definitively state whether it is more or less potent than natural progesterone in a cellular context. Excessive concentrations of progestins can be detrimental to decidualization, and therefore, dose-response studies for this compound would be essential.[3] Future research should focus on direct, head-to-head in vitro comparisons to elucidate the precise comparative effects of this compound and natural progesterone on endometrial stromal cell decidualization.
References
- 1. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. Excessive progesterone impairs mouse decidualization via the Kyn-AhR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
Differential Impact of Allylestrenol and Progesterone on Immune Cell Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of Allylestrenol and progesterone, focusing on their differential impact on immune cell function. While both are progestogens, subtle differences in their interaction with progesterone receptors may lead to distinct immunological outcomes. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development.
Executive Summary
Progesterone is a natural hormone with well-documented immunomodulatory properties, playing a crucial role in maternal immune tolerance during pregnancy. This compound, a synthetic progestogen, is primarily used for the maintenance of pregnancy and is thought to exert its effects by mimicking progesterone. Experimental evidence suggests that the active metabolite of this compound possesses a higher binding affinity for the progesterone receptor than progesterone itself, indicating a potential for differential potency and cellular effects. While direct comparative studies on immune cell function are limited, clinical data suggests this compound, like progesterone, influences the cytokine profile, notably by increasing the Progesterone-Induced Blocking Factor (PIBF) and potentially reducing pro-inflammatory cytokines such as Interleukin-6 (IL-6).
Data Presentation: Quantitative Comparison
The following tables summarize the key differences and similarities between this compound and progesterone based on available data.
| Parameter | This compound | Progesterone | Source |
| Receptor Binding Affinity | Active metabolite has ~2x higher affinity for the progesterone receptor | Lower affinity compared to 3-keto-allylestrenol | [1] |
| Effect on PIBF | Associated with increased serum PIBF levels in pregnant women | Induces PIBF production in lymphocytes | [2] |
| Effect on IL-6 | Associated with reduced serum IL-6 levels in women with threatened preterm labor | Can inhibit IL-6 production in immune cells, though effects can be context-dependent | [2][3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Progesterone Receptor Binding Affinity Assay
This protocol is based on competitive binding assays using intact cells expressing the progesterone receptor.
Objective: To determine the relative binding affinity of this compound (or its metabolites) and progesterone for the progesterone receptor.
Cell Line: MCF-7 human breast cancer cells, which endogenously express the progesterone receptor.
Materials:
-
MCF-7 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Radiolabeled progesterone (e.g., [³H]progesterone)
-
Unlabeled progesterone (for standard curve)
-
Unlabeled 3-keto-allylestrenol (active metabolite of this compound)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture MCF-7 cells to near confluence in appropriate culture medium.
-
Hormone Deprivation: Prior to the assay, culture cells in a hormone-free medium (e.g., phenol red-free DMEM with charcoal-stripped FBS) for 24-48 hours to minimize endogenous steroid interference.
-
Competition Assay:
-
Incubate intact MCF-7 cells with a constant concentration of radiolabeled progesterone.
-
Concurrently, add increasing concentrations of either unlabeled progesterone or unlabeled 3-keto-allylestrenol.
-
Incubate at 37°C to allow for competitive binding to the transformed receptor complexes.
-
-
Washing: After incubation, wash the cells extensively with ice-cold buffer to remove unbound steroids.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radiolabeled progesterone using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radiolabeled progesterone against the concentration of the unlabeled competitor. The IC50 value (concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. A lower IC50 value indicates a higher binding affinity.
Measurement of Progesterone-Induced Blocking Factor (PIBF) by ELISA
This protocol outlines the measurement of PIBF in serum or cell culture supernatants.
Objective: To quantify the concentration of PIBF following treatment with this compound or progesterone.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
PIBF ELISA kit (commercial or in-house developed)
-
Serum samples from treated subjects or culture supernatants from treated immune cells
-
Microplate reader
Procedure (based on a typical sandwich ELISA protocol):
-
Coating: Coat a microplate with a capture antibody specific for PIBF.
-
Blocking: Block non-specific binding sites on the plate.
-
Sample Incubation: Add standards and samples (serum or supernatant) to the wells and incubate to allow PIBF to bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody specific for PIBF and incubate.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.
-
Stopping Reaction: Stop the reaction with an acid solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of PIBF in the samples.
Measurement of Interleukin-6 (IL-6) by ELISA
This protocol describes the quantification of IL-6 in cell culture supernatants.
Objective: To measure the amount of IL-6 secreted by immune cells (e.g., peripheral blood mononuclear cells - PBMCs) after treatment with this compound or progesterone.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
IL-6 ELISA kit
-
PBMCs isolated from whole blood
-
Cell culture medium (e.g., RPMI-1640)
-
Stimulant (e.g., lipopolysaccharide - LPS) to induce IL-6 production
-
This compound and progesterone
-
Microplate reader
Procedure:
-
Cell Isolation and Culture: Isolate PBMCs from healthy donors using density gradient centrifugation. Culture the cells in appropriate medium.
-
Cell Treatment: Treat the PBMCs with varying concentrations of this compound or progesterone for a specified period. A vehicle control should be included.
-
Stimulation: Add a stimulant such as LPS to the cell cultures to induce an inflammatory response and IL-6 production.
-
Supernatant Collection: After the incubation period, centrifuge the cell cultures and collect the supernatants.
-
ELISA: Perform an IL-6 ELISA on the collected supernatants following the manufacturer's instructions (similar to the PIBF ELISA protocol described above).
-
Data Analysis: Calculate the concentration of IL-6 in the supernatants from the standard curve. Compare the IL-6 levels between the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Progesterone signaling pathway leading to immunomodulation.
Caption: Workflow for in vitro comparison of this compound and Progesterone.
Caption: Logical relationship of this compound and Progesterone to immune effects.
Conclusion
The available evidence indicates that both this compound and progesterone exert immunomodulatory effects, likely through their interaction with the progesterone receptor. The higher binding affinity of this compound's active metabolite suggests it may be a more potent agonist at the receptor level, which could translate to more pronounced downstream effects on immune cells. Both compounds are associated with an increase in the anti-inflammatory protein PIBF and a potential decrease in the pro-inflammatory cytokine IL-6.
For researchers and drug development professionals, these findings highlight the potential of both natural and synthetic progestogens in modulating immune responses. Further direct comparative in vitro and in vivo studies are warranted to fully elucidate the differential impact of this compound and progesterone on the function of various immune cell subsets and their signaling pathways. Such research will be crucial for the development of targeted therapies for immune-related disorders and for optimizing the use of these compounds in clinical settings.
References
- 1. Receptor binding of this compound, a progestagen of the 19-nortestosterone series without androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Progestins on Cytokine Production in the Peripheral Blood Mononuclear Cells of Menopausal Women and Their Luminol-Dependent Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Glucocorticoid Activity of Allylestrenol: A Comparative Analysis
Allylestrenol, a synthetic progestogen, is distinguished by its high selectivity for the progesterone receptor, exhibiting a notable absence of glucocorticoid activity. This contrasts with some other synthetic progestins which can exert off-target effects by interacting with the glucocorticoid receptor (GR). This guide provides a comparative analysis, supported by experimental data and methodologies, to validate the lack of glucocorticoid activity of this compound.
Executive Summary
Comparative Analysis of Glucocorticoid Receptor Interaction
To objectively assess the glucocorticoid activity of a compound, two primary in vitro assays are employed: receptor binding assays and reporter gene (transactivation) assays.
-
Receptor Binding Assays determine the affinity of a compound for the glucocorticoid receptor. This is typically measured as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
-
Reporter Gene Assays measure the functional consequence of a compound binding to the GR. Agonists will activate the receptor, leading to the transcription of a reporter gene, and this is quantified by the half-maximal effective concentration (EC50). Antagonists will block the action of an agonist, and their potency is measured by the half-maximal inhibitory concentration (IC50).
While specific Ki and EC50/IC50 values for this compound's interaction with the glucocorticoid receptor are not found in the reviewed literature, its established profile as a pure progestogen suggests these values would be very high, indicating negligible interaction. For a clear comparison, the table below presents the known glucocorticoid receptor binding and functional data for a potent agonist (Dexamethasone) and a well-characterized antagonist (RU-486).
| Compound | Role | Glucocorticoid Receptor Binding Affinity (Ki) | Glucocorticoid Receptor Transactivation |
| This compound | Progestogen | Not reported in reviewed literature | Not reported in reviewed literature |
| Dexamethasone | Agonist | ~5.5 nM | EC50: ~3.6 x 10⁻⁸ M |
| RU-486 (Mifepristone) | Antagonist | ~2 nM | IC50: ~1.8 x 10⁻¹⁰ M |
Note: The absence of reported quantitative data for this compound is a strong indicator of its lack of significant glucocorticoid activity, as compounds with meaningful off-target effects are typically characterized in this manner.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of how glucocorticoid activity is assessed.
Glucocorticoid Receptor Competitive Binding Assay Protocol
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.
Materials:
-
Human Glucocorticoid Receptor (recombinant or from cell lysates)
-
Radiolabeled ligand (e.g., [³H]-Dexamethasone)
-
Test compound (this compound)
-
Positive control (unlabeled Dexamethasone)
-
Negative control (vehicle)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of the glucocorticoid receptor and the radiolabeled ligand are incubated together.
-
Increasing concentrations of the unlabeled test compound (or control) are added to the mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radiolabeled ligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
Glucocorticoid Receptor Reporter Gene Assay Protocol
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the glucocorticoid receptor.
Objective: To determine the functional agonist (EC50) or antagonist (IC50) activity of a test compound at the glucocorticoid receptor.
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293)
-
Expression vector for the human glucocorticoid receptor
-
Reporter plasmid containing glucocorticoid response elements (GREs) upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compound (this compound)
-
Agonist control (Dexamethasone)
-
Antagonist control (RU-486)
-
Cell culture medium and reagents
-
Luciferase assay reagent and luminometer
Procedure:
-
Cells are co-transfected with the glucocorticoid receptor expression vector and the GRE-reporter plasmid.
-
After transfection, cells are treated with various concentrations of the test compound, agonist control, or antagonist control (in the presence of a fixed concentration of agonist).
-
Cells are incubated for a sufficient period to allow for gene expression.
-
Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
For agonists, the EC50 value is determined from the dose-response curve. For antagonists, the IC50 value is determined.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway and the workflow of a reporter gene assay.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Reporter Gene Assay Workflow.
Conclusion
Comparative Analysis of the Downstream Targets of Allylestrenol and Dydrogesterone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the downstream molecular targets of two widely used synthetic progestins: Allylestrenol and Dydrogesterone. This document summarizes key experimental findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes the signaling pathways involved.
Abstract
This compound and dydrogesterone are synthetic progestogens that exert their effects primarily through the activation of progesterone receptors (PR), leading to a cascade of downstream signaling events that regulate gene expression and cellular function. While both are utilized in similar clinical applications, such as the prevention of miscarriage and preterm labor, their distinct molecular structures suggest differential interactions with the progesterone receptor and subsequent modulation of downstream targets. This guide delves into the available scientific literature to compare their molecular mechanisms of action, focusing on their downstream targets and signaling pathways.
Overview of this compound and Dydrogesterone
This compound is a synthetic progestogen that mimics the actions of natural progesterone.[1] It is primarily used in obstetrics and gynecology to prevent habitual and threatened miscarriages and preterm labor.[1] Its mechanism of action involves binding to and activating progesterone receptors, which in turn prepares the uterine lining for pregnancy and reduces uterine contractions.[1] this compound is described as having a multi-modal action, including trophoblastic, placentotropic, and β2-adrenergic activities, though the precise molecular pathways of these effects are not fully elucidated.[2]
Dydrogesterone is another synthetic progestogen that is structurally related to natural progesterone and is used for a variety of conditions, including menstrual disorders, infertility, and endometriosis, and to prevent miscarriage.[3] It is a selective progesterone receptor agonist.[4] Dydrogesterone has been shown to modulate the immune response, promoting a pregnancy-protective Th2 biased immune environment.[5] This is partly achieved through the induction of the progesterone-induced blocking factor (PIBF).[6]
Comparative Downstream Targets and Gene Regulation
While direct comparative studies at the molecular level are limited, available data from individual studies on this compound and Dydrogesterone allow for an indirect comparison of their downstream effects.
Dydrogesterone: Gene Regulation in Reproductive and Other Tissues
Studies in zebrafish models have provided insights into the gene regulatory effects of dydrogesterone. While these findings are not directly transferable to humans, they highlight potential pathways for further investigation.
-
Gonadotropin-Releasing Hormone (GnRH) and Steroidogenesis Pathways: In adult zebrafish, dydrogesterone exposure was found to significantly alter the transcription of genes involved in the GnRH pathway and steroidogenesis. For instance, in females, it increased the transcripts of most genes in the GnRH pathway in the brain, while in males, it led to a down-regulation of these genes.[7][8]
-
Visual Cycle and Circadian Rhythm: Chronic exposure to dydrogesterone in zebrafish affected the transcription of genes involved in the visual cycle and circadian rhythm networks in the eye.[9]
-
Innate Immune and Coagulation Cascade: In zebrafish embryos, dydrogesterone was shown to decrease the transcription of marker genes involved in the innate immune response and down-regulate genes in the coagulation cascade.[10]
In a murine model of stress-triggered abortion, dydrogesterone treatment was shown to upregulate the expression of the Th2 cytokine IL-4 in decidual immune cells, contributing to its anti-abortive effects.[11]
Table 1: Summary of Dydrogesterone Downstream Gene Targets (Zebrafish Model)
| Pathway/Process | Target Gene(s) | Tissue/Organ | Effect | Reference(s) |
| GnRH Signaling | Various genes in the pathway | Brain (Female) | Upregulation | [7][8] |
| Brain (Male) | Downregulation | [7] | ||
| Steroidogenesis | cyp19a1a | Ovary | Upregulation | [7] |
| hsd17b2 | Testis | Upregulation | [7] | |
| Visual Cycle | grk7a, aar3a, guca1d, rep65a | Eye | Downregulation | [9] |
| opn1mw4, opn1sw2 | Eye | Upregulation | [9] | |
| Circadian Rhythm | clocka, arntl2, nifil3-5 | Eye | Upregulation | [9] |
| cry5, per1b, nr1d2b, si:ch211 | Eye | Downregulation | [9] | |
| Innate Immunity | tnfa, il8, cc-chem | Embryo | Downregulation | [10] |
| Coagulation | fga, fgb, fgg, f2 | Embryo | Downregulation | [10] |
This compound: Focus on Endometrial Receptivity
Direct experimental data on the specific downstream gene targets of this compound is less abundant in the public domain. However, clinical studies comparing this compound to Dydrogesterone in assisted reproductive techniques provide some clues. One retrospective study found that while both drugs resulted in similar clinical pregnancy rates, this compound significantly improved endometrial thickness, morphology, and blood flow.[12] This suggests that this compound may have a more pronounced effect on downstream targets involved in endometrial receptivity.
The proposed "placentotrophic" action of this compound suggests a stimulatory effect on placental function, which would involve the regulation of genes related to placental hormones and growth factors.[2] However, specific target genes have not been identified in the available literature.
Signaling Pathways
Both this compound and Dydrogesterone initiate their effects by binding to the progesterone receptor, a nuclear receptor that acts as a ligand-activated transcription factor.
General Progesterone Receptor Signaling Pathway
The binding of a progestin to the progesterone receptor induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.
Figure 1: General Progesterone Receptor Signaling Pathway.
Dydrogesterone-Specific Immunomodulatory Pathway
Dydrogesterone has been shown to induce a Th2-biased immune response, which is crucial for maintaining pregnancy. A key mediator of this effect is the Progesterone-Induced Blocking Factor (PIBF).
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rjmp.com.ro [rjmp.com.ro]
- 7. Dydrogesterone affects the transcription of genes in GnRH and steroidogenesis pathways and increases the frequency of atretic follicles in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dydrogesterone affects the transcription of genes in visual cycle and circadian rhythm network in the eye of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dydrogesterone Affects the Transcription of Genes in Innate Immune and Coagulation Cascade in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Evaluation of this compound for clinical pregnancies in patients treated with assisted reproductive techniques: a retrospective, propensity score matched, observational study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Allylestrenol
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Allylestrenol. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Hazard Identification and Classification
This compound is a synthetic progestogen.[1][2][3][4] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others indicate potential hazards such as acute oral toxicity and aquatic toxicity.[5][6] One classification also lists it as a suspected reproductive toxin (Category 2).[7] Given the conflicting information and its nature as a pharmaceutical compound of unknown potency, it is prudent to handle it with care, employing standard precautions for hazardous chemicals.[8]
| Hazard Classification | Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301 + P312, P330, P501 |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273, P391, P501 |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | P201, P202, P280, P308 + P313, P405, P501 |
Personal Protective Equipment (PPE)
Consistent with guidelines for handling hazardous drugs, the following PPE is recommended to minimize exposure when working with this compound.[9][10][11][12]
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Protective Gloves | - Wear two pairs of chemotherapy-grade gloves that meet ASTM D6978 standards.[11]- The inner glove should be worn under the gown cuff and the outer glove over the cuff.[10]- Change gloves every 30-60 minutes or immediately if they are torn, punctured, or contaminated.[10][11][12] |
| Eye and Face Protection | Safety Goggles and Face Shield | - Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8][13]- A face shield should be worn in conjunction with goggles when there is a risk of splashes or spills.[9] |
| Body Protection | Protective Gown | - Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[10][11]- Ensure the gown is resistant to permeability by hazardous drugs.[11] |
| Respiratory Protection | Suitable Respirator | - Use a suitable respirator if dust or aerosols are generated.[6]- A full-face respirator may be necessary if exposure limits are exceeded or if irritation occurs.[13] |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Work in a designated restricted area with controlled access.[10]
-
Ensure adequate ventilation, such as a chemical fume hood or a biological safety cabinet (BSC), to avoid dust and aerosol formation.[6][8][14]
-
An accessible safety shower and eye wash station must be available.[6]
-
Prohibit eating, drinking, smoking, and applying cosmetics in the handling area.[10]
2. Handling Procedures:
-
Before handling, obtain and read all safety instructions.[7]
-
Don the appropriate PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly before donning gloves and after removing them.[8][10]
3. In Case of Accidental Exposure:
-
Inhalation: Immediately move to fresh air. If breathing is difficult, seek medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing immediately and rinse the affected skin thoroughly with large amounts of water. Consult a physician.[5][6][8]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids apart. Promptly seek medical attention.[5][6][8]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][8]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm.
-
Waste this compound: Dispose of the substance in accordance with all applicable federal, state, and local regulations.[5] This may involve offering the material to a licensed hazardous material disposal company or burning it in an incinerator equipped with an afterburner and scrubber.[8]
-
Contaminated Materials:
-
All disposable PPE (gloves, gowns, etc.) should be considered contaminated waste.
-
Place all contaminated items in a sealed, labeled container for hazardous waste.
-
-
General Disposal Guidelines:
-
Do not dispose of this compound down the drain or in the regular trash unless following specific guidelines for deactivating the chemical. The FDA provides general guidance for disposing of non-flush list medicines in household trash by mixing them with an unappealing substance like dirt or used coffee grounds in a sealed bag.[15] However, for a laboratory setting, disposal as hazardous chemical waste is the more appropriate route.
-
Avoid release into the environment.[6]
-
Workflow for Safe Handling of this compound
References
- 1. This compound | Dosing & Uses | medtigo [medtigo.com]
- 2. practo.com [practo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C21H32O | CID 235905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. This compound|432-60-0|MSDS [dcchemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
- 11. utoledo.edu [utoledo.edu]
- 12. pppmag.com [pppmag.com]
- 13. echemi.com [echemi.com]
- 14. beaufort.tricare.mil [beaufort.tricare.mil]
- 15. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
